molecular formula C12H18BNO2 B071784 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 191171-55-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B071784
CAS No.: 191171-55-8
M. Wt: 219.09 g/mol
InChI Key: ZCJRWQDZPIIYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a highly valuable protected aniline-bearing boronic ester extensively utilized in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its primary research value lies in its role as a versatile building block for the Suzuki-Miyaura reaction, where it serves as a stable, air-tolerant coupling partner for the facile introduction of an ortho-aminophenyl group into complex molecular architectures. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) protecting group enhances the compound's stability and crystallinity compared to the corresponding boronic acid, minimizing protodeboronation and simplifying handling and storage.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJRWQDZPIIYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370422
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191171-55-8
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191171-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 191171-55-8[1]

This technical guide provides an in-depth overview of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as 2-aminophenylboronic acid pinacol ester, is an aromatic organic compound containing a boronic acid pinacol ester and an aniline functional group in an ortho-substitution pattern. This unique structure makes it a valuable reagent in a variety of cross-coupling reactions.

PropertyValue
Molecular Formula C₁₂H₁₈BNO₂
Molecular Weight 219.09 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 78-82 °C
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the Miyaura borylation of 2-bromoaniline or 2-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst.

Experimental Protocol: Miyaura Borylation

Materials:

  • 2-Bromoaniline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried flask, add 2-bromoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reaction Workflow

Miyaura_Borylation Reactants 2-Bromoaniline + Bis(pinacolato)diboron Reaction Heating (80-100 °C) Reactants->Reaction Catalyst Pd(dppf)Cl₂ Catalyst->Reaction Base KOAc Base->Reaction Solvent 1,4-Dioxane Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for the Miyaura borylation synthesis.

Applications in Drug Development

The primary application of this compound in drug development is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The presence of both a boronic ester and an amino group allows for sequential or orthogonal functionalization, enabling the synthesis of complex molecular architectures.

This compound is particularly useful in the synthesis of:

  • Kinase Inhibitors: The aniline moiety can serve as a key pharmacophore that interacts with the hinge region of protein kinases. The boronic ester allows for the introduction of various aryl or heteroaryl groups to explore the kinase's binding pocket.

  • Scaffolds for Combinatorial Chemistry: Its bifunctional nature makes it an ideal starting material for the creation of compound libraries for high-throughput screening.

  • Heterocyclic Compounds: The amino group can be readily transformed into various nitrogen-containing heterocycles, which are prevalent in many drug molecules.

Signaling Pathway Involvement

While this compound itself is not a signaling molecule, it is a crucial intermediate in the synthesis of compounds that target various signaling pathways implicated in diseases such as cancer and inflammation. For instance, it has been utilized in the synthesis of inhibitors targeting the PI3K/Akt/mTOR and MAPK/ERK pathways.

Signaling_Pathway_Synthesis cluster_synthesis Synthesis of Kinase Inhibitor cluster_pathway Targeted Signaling Pathway Start 2-(4,4,5,5-Tetramethyl- 1,3,2-dioxaborolan-2-yl)aniline Suzuki Suzuki Coupling (with Aryl Halide) Start->Suzuki Intermediate Bifunctional Intermediate Suzuki->Intermediate Cyclization Heterocycle Formation Intermediate->Cyclization Final_Inhibitor Kinase Inhibitor Cyclization->Final_Inhibitor PI3K PI3K Final_Inhibitor->PI3K Inhibition Receptor Receptor Tyrosine Kinase Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Synthesis of a kinase inhibitor and its target pathway.

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.

This document provides a summary of the technical information for this compound. For more detailed information, please refer to the relevant safety data sheets (SDS) and peer-reviewed literature.

References

An In-Depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a key building block in modern synthetic chemistry. Also known as 2-aminophenylboronic acid pinacol ester, this compound is a versatile reagent widely used in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon and carbon-heteroatom bonds. This document details its physicochemical properties, provides established experimental protocols for its synthesis and application, outlines its analytical characterization, and visualizes its role in a typical reaction workflow.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. The pinacol ester group enhances the stability of the boronic acid, making it less prone to dehydration and protodeboronation compared to the free boronic acid, which facilitates its storage and handling. Key quantitative data are summarized in Table 1.

PropertyValueReference(s)
Molecular Weight 219.09 g/mol [1][2][3][4]
Molecular Formula C₁₂H₁₈BNO₂[1][2][3][4]
CAS Number 191171-55-8[1][3][5]
Melting Point 63-68 °C[1][5]
Boiling Point 125 °C / 1.5 mmHg[5]
Appearance Cream-colored crystalline powder[6]
Solubility Insoluble in water. Soluble in chloroform and methanol.[6][7]
Density 1.05 g/cm³ (Predicted)[5]
InChI Key ZCJRWQDZPIIYLM-UHFFFAOYSA-N[1][3]

Analytical Characterization

Characterization of this compound is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a publicly available, peer-reviewed spectrum is not readily accessible, the expected spectral data can be reliably predicted.

TechniqueExpected Data
¹H NMR Aromatic Protons: Four signals in the range of δ 6.5-7.8 ppm. The proton ortho to the boron group is expected to be the most downfield. Amine Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-4.5 ppm, whose position is dependent on solvent and concentration. Pinacol Protons (-CH₃): A sharp singlet at approximately δ 1.3 ppm, integrating to 12 protons.
¹³C NMR Aromatic Carbons: Six signals expected in the aromatic region (δ 110-150 ppm). The carbon atom directly bonded to the boron atom (C-B) is difficult to observe due to quadrupolar relaxation but would be significantly downfield. Pinacol Quaternary Carbons (-C(CH₃)₂): A signal around δ 83-84 ppm. Pinacol Methyl Carbons (-CH₃): A signal around δ 24-25 ppm.
Mass Spec. (ESI-MS) Expected [M+H]⁺ peak at m/z = 220.15.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the title compound and its application in a cornerstone reaction, the Suzuki-Miyaura cross-coupling.

This procedure details the formation of the C-B bond via a palladium-catalyzed reaction between an aryl halide and a boron source, a common and efficient method for preparing arylboronic esters.

Materials:

  • 2-Bromoaniline

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Triethylamine (Et₃N)

  • 1,4-Dioxane (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂), Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-bromoaniline (1.0 eq), [Pd(dppf)Cl₂] (0.05 eq), and anhydrous 1,4-dioxane.

  • Add triethylamine (4.0 eq) to the mixture.

  • Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.0 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

This protocol describes the use of the title compound as a nucleophilic coupling partner to form a biaryl structure, a reaction of immense importance in drug discovery.

Materials:

  • This compound

  • An aryl bromide (e.g., 4-bromotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Toluene and Ethanol

Procedure:

  • In a flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and [Pd(PPh₃)₄] (0.03 eq).

  • Add a solvent mixture of toluene and ethanol (e.g., 4:1 ratio).

  • Add the 2M aqueous Na₂CO₃ solution (2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 85-90 °C under the inert atmosphere and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to obtain the desired biaryl product.

Core Application Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application for this compound. The reaction facilitates the formation of a C-C bond between the aniline ring and another aromatic or vinylic group. The generally accepted catalytic cycle is illustrated below.

Suzuki_Coupling_Workflow Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination re_complex Ar-Ar' (Coupled Product) tm_complex->re_complex reagent_aryl_halide Ar-X (Aryl Halide) reagent_aryl_halide->pd0 reagent_boronate Ar'-B(pin) (Boronic Ester) reagent_boronate->oa_complex reagent_base Base (e.g., Na₂CO₃) reagent_base->oa_complex

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

The cycle begins with an active Pd(0) catalyst which undergoes oxidative addition with an aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with the boronic ester (in this case, Ar' = the 2-aminophenyl group), a step activated by a base. Finally, reductive elimination from the subsequent complex releases the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing the cycle to continue.

References

An In-depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 2-aminophenylboronic acid pinacol ester, is a versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structure, featuring a boronic acid pinacol ester ortho to an amino group on a benzene ring, makes it a valuable reagent for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols for its synthesis and a representative Suzuki-Miyaura cross-coupling reaction are provided, along with a summary of its key physicochemical and spectral data. Furthermore, this document elucidates the role of this compound in the synthesis of inhibitors targeting critical signaling pathways in cancer, such as those mediated by Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs).

Core Compound Structure and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with an amino group (-NH₂) at position 1 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 2. The pinacol ester group serves as a protecting group for the boronic acid, enhancing its stability and ease of handling compared to the free boronic acid.

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈BNO₂[1]
Molecular Weight 219.09 g/mol [1]
Appearance White to yellow to orange powder/crystal
Melting Point 63-68 °C[1]
Boiling Point 335.6 °C at 760 mmHg
Solubility Slightly soluble in chloroform and methanol. Insoluble in water.[2][3]
pKa 3.51 ± 0.10 (Predicted)[2]
Spectral Data

The following tables summarize the characteristic spectral data for this compound.

¹H NMR (Nuclear Magnetic Resonance) Data (300 MHz, CD₃OD)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.69-7.75m4HAromatic protons

FTIR (Fourier-Transform Infrared) Spectroscopy Data

Peak (cm⁻¹)IntensityAssignment
~3365Strong, BroadN-H stretching vibration
~2959, 2844MediumC-H asymmetric stretching (aromatic)
~1601StrongQuinoid ring stretching vibration
~1501StrongBenzenoid stretching vibration
~1313, 1250StrongC-N stretching vibrations
~763StrongC-H deformation (aromatic ring)

Note: This data is representative of a polyaniline structure and provides expected peak locations.[5]

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction between 2-iodoaniline and bis(pinacolato)diboron.[4]

Reaction Scheme:

synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Iodoaniline 2-Iodoaniline Reaction Reaction 2-Iodoaniline->Reaction Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Reaction PdCl₂(dppf) PdCl₂(dppf) PdCl₂(dppf)->Reaction Catalyst Potassium Acetate Potassium Acetate Potassium Acetate->Reaction Base DMSO DMSO DMSO->Reaction Solvent This compound This compound Reaction->this compound

Figure 2: Synthesis workflow for this compound.

Detailed Experimental Protocol:

  • To a 50 mL two-necked flask, add 2-iodoaniline (1.10 g, 5 mmol), bis(pinacolato)diboron (1.40 g, 5.5 mmol), potassium acetate (1.45 g, 15 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (150 mg).[4]

  • Evacuate the flask and backfill with nitrogen gas. Repeat this process six times to ensure an inert atmosphere.[4]

  • Under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (25 mL) to the flask.[4]

  • Heat the reaction mixture to 80 °C and stir for 18 hours under a water-cooled reflux condenser.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it thoroughly.

  • Dry the crude product and purify it by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1 v/v) as the eluent.[4]

  • The final product is obtained as a near-white powdery solid with a typical yield of around 90%.[4]

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of various biaryl and heteroaryl compounds.[6][7] This reaction is fundamental in drug discovery for creating carbon-carbon bonds.[8][9]

Representative Reaction Scheme:

suzuki_coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Aryl/Heteroaryl Halide (e.g., 4-Bromotoluene) Aryl/Heteroaryl Halide (e.g., 4-Bromotoluene) Aryl/Heteroaryl Halide (e.g., 4-Bromotoluene)->Reaction Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium Catalyst (e.g., Pd(PPh₃)₄)->Reaction Catalyst Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction Base Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction Solvent 2-Amino-biaryl/heteroaryl derivative 2-Amino-biaryl/heteroaryl derivative Reaction->2-Amino-biaryl/heteroaryl derivative

Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Representative Example):

This protocol is a general procedure adapted for the use of this compound with an aryl halide like 4-bromotoluene.

  • In a dry Schlenk flask, combine this compound (1.2 mmol), the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), and a base such as potassium carbonate (3.0 mmol).

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water, 10 mL total volume).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Role in Drug Discovery and Relevant Signaling Pathways

The utility of this compound in drug discovery stems from its application in the synthesis of kinase inhibitors. Kinases are pivotal enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

Targeting Receptor Tyrosine Kinase (RTK) Signaling Pathways

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that, upon binding to their ligands (e.g., growth factors), dimerize and autophosphorylate on tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways that regulate cell proliferation, survival, differentiation, and migration. Aberrant RTK signaling is a common driver of tumorigenesis.

RTK_pathway ligand Ligand RTK Receptor Tyrosine Kinase (RTK) ligand->RTK dimerization Dimerization & Autophosphorylation RTK->dimerization adaptor Adaptor Proteins (e.g., Grb2, Shc) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription

Figure 4: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Compounds synthesized using this compound can act as inhibitors of RTKs, blocking the initial signaling event and thereby preventing downstream activation of pro-cancerous pathways.

Targeting Cyclin-Dependent Kinase (CDK) Signaling Pathways

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. They form complexes with cyclins, and the activity of these complexes fluctuates throughout the cell cycle, driving the transitions between different phases (G1, S, G2, M). Uncontrolled CDK activity leads to aberrant cell proliferation, a defining feature of cancer.

CDK_pathway growth_factors Growth Factors cyclinD_CDK46 Cyclin D / CDK4/6 growth_factors->cyclinD_CDK46 Rb Rb cyclinD_CDK46->Rb Phosphorylates G1_checkpoint G1 Checkpoint E2F E2F Rb->E2F Inhibits cyclinE_CDK2 Cyclin E / CDK2 E2F->cyclinE_CDK2 Activates Transcription S_phase S Phase Entry (DNA Replication) cyclinE_CDK2->S_phase G1_checkpoint->cyclinE_CDK2

Figure 5: Simplified Cyclin-Dependent Kinase (CDK) pathway in the G1/S transition.

Inhibitors synthesized from this compound can target specific CDKs, leading to cell cycle arrest and preventing the proliferation of cancer cells.

Conclusion

This compound is a cornerstone reagent for medicinal chemists and drug development professionals. Its facile synthesis and versatility in Suzuki-Miyaura cross-coupling reactions enable the efficient construction of diverse molecular architectures, particularly those with therapeutic potential as kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the design and development of novel therapeutics targeting critical signaling pathways in cancer and other diseases. This guide provides the foundational knowledge and practical protocols to facilitate its use in a research and development setting.

References

A Comprehensive Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. This document outlines its chemical synonyms, key properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Compound Identity and Synonyms

This compound is a key building block in medicinal chemistry and materials science. It is frequently used in Suzuki-Miyaura cross-coupling reactions. A comprehensive list of its synonyms and identifiers is provided below to facilitate literature and database searches.

Identifier Type Value
IUPAC Name This compound[1][2]
Common Synonyms 2-Aminophenylboronic acid pinacol ester[2][3][4][5]
2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-Aminophenylboronic acid, pinacol ester[2]
2-aminobenzeneboronic acid pinacol ester[2]
CAS Number 191171-55-8[1][4]
Molecular Formula C₁₂H₁₈BNO₂[1][4]
Molecular Weight 219.09 g/mol [1][4]
EC Number 626-344-7[1]
MDL Number MFCD02179448[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

Property Value Source
Appearance White to Yellow to Orange powder/crystal
Melting Point 63-68 °C[4]
Boiling Point 335.6°C at 760 mmHg[3]
Density 1.05 g/cm³[3]
Flash Point 156.8°C[3]

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound via a palladium-catalyzed borylation of 2-iodoaniline.

Materials:

  • 2-Iodoaniline (5 mmol)

  • Bis(pinacolato)diboron (5.5 mmol)

  • Potassium acetate (15 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (150 mg)

  • Dimethyl sulfoxide (DMSO) (25 ml)

  • Petroleum ether

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a 50 ml two-neck flask, add 2-iodoaniline (1.10 g, 5 mmol), bis(pinacolato)diboron (1.40 g, 5.5 mmol), potassium acetate (1.45 g, 15 mmol), and PdCl₂(dppf) catalyst (150 mg).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this process six times to ensure an inert atmosphere.

  • Under a nitrogen atmosphere, add dimethyl sulfoxide (25 ml) to the flask.

  • Heat the reaction mixture to 80°C and stir for 18 hours under a water-cooled reflux condenser.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash the solid with water.

  • The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent.

  • The purified product is obtained as a near-white powder solid. The reported yield for this procedure is approximately 90.0%.

Synthetic Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound as described in the experimental protocol.

SynthesisWorkflow reagents Reactants: 2-Iodoaniline Bis(pinacolato)diboron Potassium Acetate PdCl₂(dppf) Catalyst DMSO reaction_setup Reaction Setup: - Combine reactants in a two-neck flask - Purge with Nitrogen (6x) - Add DMSO under N₂ reagents->reaction_setup 1. Preparation heating Reaction: - Heat to 80°C - Stir for 18 hours reaction_setup->heating 2. Synthesis workup Workup: - Cool to room temperature - Filter precipitate - Wash with water heating->workup 3. Isolation purification Purification: - Column Chromatography (Petroleum Ether:Ethyl Acetate = 5:1) workup->purification 4. Purification product Final Product: This compound purification->product 5. Final Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 2-Aminophenylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminophenylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. This document details its physicochemical properties, provides established experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and outlines its stability and safety considerations.

Core Properties of 2-Aminophenylboronic Acid Pinacol Ester

2-Aminophenylboronic acid pinacol ester, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a stable, crystalline solid at room temperature. Its pinacol ester group enhances its stability and solubility in organic solvents compared to the corresponding boronic acid, facilitating its use in a wide range of chemical transformations.[1]

Physicochemical Data

The key physicochemical properties of 2-aminophenylboronic acid pinacol ester are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 191171-55-8[2]
Molecular Formula C₁₂H₁₈BNO₂[2][3][4]
Molecular Weight 219.09 g/mol [2]
Appearance Light cream to white crystalline powder
Melting Point 63-68 °C[3][5]
Boiling Point 125 °C at 1.5 mmHg[3][5]
Solubility Insoluble in water. Slightly soluble in chloroform and methanol. Soluble in common organic solvents like THF, DMF, dioxane, and toluene.[1][3][6]
Density ~1.05 g/cm³ (predicted)[3][]
Stability and Handling

2-Aminophenylboronic acid pinacol ester is relatively stable under standard laboratory conditions. However, like other boronic esters, it is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding boronic acid.[8] Studies on phenylboronic pinacol esters have shown that they are marginally stable in water and that the rate of hydrolysis is significantly influenced by pH, with accelerated rates at physiological pH. It is recommended to store the compound in a cool, dry place under an inert atmosphere to prevent degradation.[8]

For handling, standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as an irritant to the skin, eyes, and respiratory system.[3] In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 2-aminophenylboronic acid pinacol ester. Below are the expected spectral data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons6.7-7.8mC₆H₄
Amine Protons~4.5br sNH₂
Pinacol Protons~1.3s2 x C(CH₃)₂
¹³C NMR (CDCl₃) Predicted Chemical Shift (ppm) Assignment
Aromatic Carbons115-150C₆H₄
Pinacol Carbons~83C(CH₃)₂
Pinacol Methyl Carbons~25C(CH₃)₂

Note: The carbon attached to the boron atom may not be observed or may appear as a broad signal due to quadrupolar relaxation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3250N-H StretchPrimary Amine
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (Pinacol)
1650-1580N-H BendPrimary Amine
1600-1450C=C StretchAromatic Ring
1370-1350B-O StretchBoronate Ester
1335-1250C-N StretchAromatic Amine
1145C-O StretchBoronate Ester

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-aminophenylboronic acid pinacol ester and its application in a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2-Aminophenylboronic Acid Pinacol Ester

Two common methods for the synthesis of this compound are outlined below.

This procedure involves the palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron.

Experimental Workflow for Synthesis Method 1

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-Iodoaniline 2-Iodoaniline Combine Combine in Flask 2-Iodoaniline->Combine Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Combine PdCl2(dppf) PdCl2(dppf) PdCl2(dppf)->Combine Potassium Acetate Potassium Acetate Potassium Acetate->Combine DMSO DMSO DMSO->Combine Inert_Atmosphere Inert Atmosphere (N2) Combine->Inert_Atmosphere Heat Heat to 80 °C Inert_Atmosphere->Heat Stir Stir for 18h Heat->Stir Cool Cool to RT Stir->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Water Filter->Wash Dry Dry Wash->Dry Purify Column Chromatography Dry->Purify Product 2-Aminophenylboronic acid pinacol ester Purify->Product

Caption: Workflow for the synthesis of 2-Aminophenylboronic acid pinacol ester via Method 1.

Procedure:

  • To a reaction flask, add 2-iodoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-aminophenylboronic acid pinacol ester.

This method involves the reduction of a nitro group to an amine.

Procedure:

  • Dissolve 2-nitrophenylboronic acid pinacol ester (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalyst, for example, 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-aminophenylboronic acid pinacol ester. Further purification by chromatography may be necessary.

Application in Suzuki-Miyaura Cross-Coupling

2-Aminophenylboronic acid pinacol ester is a valuable building block in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. A general protocol is provided below.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

G Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)ArylComplex R¹-Pd(II)L₂-R² Transmetalation->Pd(II)ArylComplex RedElim Reductive Elimination Pd(II)ArylComplex->RedElim RedElim->Pd(0)L2 Product R¹-R² (Coupled Product) RedElim->Product ArX Aryl Halide (R¹-X) ArX->OxAdd BoronicEster 2-Aminophenylboronic acid pinacol ester (R²-B(pin)) BoronicEster->Transmetalation Base Base Base->Transmetalation

References

An In-depth Technical Guide on the Safe Handling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 191171-55-8), a versatile building block in organic synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to equip laboratory personnel with the knowledge required for the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₁₂H₁₈BNO₂[1][2][3]
Molecular Weight 219.09 g/mol [1][2][3]
Appearance White to off-white solid/powder[3]
Melting Point 63-72 °C[2][3]
Boiling Point 125 °C / 1.5 mmHg[3]
Solubility Insoluble in water[4]

Hazard Identification and Classification

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[4]. The GHS classification as aggregated from multiple sources is detailed in the table below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

Data sourced from multiple reports provided to the European Chemicals Agency (ECHA)[1].

Signal Word: Warning[2][4]

Hazard Pictograms:

alt text

Experimental Protocols for Hazard Determination

While specific experimental data for this compound is not publicly available, the hazard classifications are based on standardized testing protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development). The general methodologies for the relevant toxicological endpoints are described below.

Skin Irritation/Corrosion Test (Based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

  • Principle: This in vitro test uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation. The endpoint measured is cell viability.

  • Methodology:

    • A small amount of the test substance is applied topically to the surface of the skin tissue model.

    • The substance is left in contact with the tissue for a specified period (e.g., 60 minutes).

    • After exposure, the tissue is rinsed, and the cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product.

    • The amount of colored product is measured spectrophotometrically.

    • A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.

Serious Eye Damage/Eye Irritation Test (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

  • Principle: This in vitro method uses a reconstructed human cornea-like epithelium to identify substances that do not cause serious eye damage or irritation. For substances that do show potential for irritation, further testing may be required.

  • Methodology:

    • The test substance is applied to the surface of the corneal tissue model.

    • After a defined exposure period, the tissue is washed.

    • Cell viability is assessed using a method similar to the skin irritation test (e.g., MTT assay).

    • A decrease in tissue viability below a specific cutoff value helps to distinguish irritants from non-irritants.

Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation) (Based on OECD Guideline 403: Acute Inhalation Toxicity)

  • Principle: This in vivo test in rodents evaluates the potential for a substance to cause toxicity to the respiratory tract following a single inhalation exposure.

  • Methodology:

    • Animals are exposed to the test substance as a gas, vapor, aerosol, or dust in an inhalation chamber for a defined period (typically 4 hours).

    • Several concentration groups are tested.

    • Animals are observed for signs of toxicity during and after exposure for up to 14 days.

    • Observations include changes in breathing patterns, nasal discharge, and other clinical signs.

    • At the end of the study, a full necropsy is performed, with a particular focus on the respiratory tract tissues, which are examined microscopically for any pathological changes.

Safe Handling and First Aid

Adherence to proper handling procedures and preparedness for emergency situations are critical when working with this chemical.

AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection (safety glasses or goggles), and face protection. Use a dust mask type N95 (US) or equivalent.[2]
Engineering Controls Use only outdoors or in a well-ventilated area. Ensure adequate ventilation.[4]
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[4][5]
Storage Keep container tightly closed in a dry and well-ventilated place. Keep refrigerated to maintain product quality. Store locked up.[4][5]
Incompatible Materials Strong oxidizing agents.[4]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Spill and Disposal Considerations

Proper procedures for spill containment and waste disposal are crucial to prevent environmental contamination and exposure to personnel.

Spill Response

Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable, closed containers for disposal. Should not be released into the environment.[4]

Waste Disposal

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Visualized Workflows and Relationships

To further aid in the understanding of safety protocols and data sheet organization, the following diagrams are provided.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_assessment Immediate Assessment cluster_action Containment and Cleanup cluster_decontamination Post-Cleanup Spill Spill of 2-(...)-aniline Detected Assess Assess the situation (size, location, immediate risk) Spill->Assess Evacuate Evacuate immediate area if necessary Assess->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE (gloves, goggles, respirator) Ventilate->PPE Contain Contain the spill (use absorbent material) PPE->Contain Cleanup Sweep up solid material Contain->Cleanup Collect Place in a sealed container for disposal Cleanup->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for handling a chemical spill.

SDS_Structure cluster_id Identification cluster_response Response Measures cluster_handling Handling & Exposure cluster_properties Properties & Stability cluster_toxicology Toxicological & Ecological Info cluster_disposal_transport_reg Disposal, Transport & Regulatory SDS Safety Data Sheet 2-(...)-aniline Sec1 1. Identification SDS->Sec1 Sec2 2. Hazard(s) identification SDS->Sec2 Sec3 3. Composition/information on ingredients SDS->Sec3 Sec4 4. First-aid measures SDS->Sec4 Sec5 5. Fire-fighting measures SDS->Sec5 Sec6 6. Accidental release measures SDS->Sec6 Sec7 7. Handling and storage SDS->Sec7 Sec8 8. Exposure controls/personal protection SDS->Sec8 Sec9 9. Physical and chemical properties SDS->Sec9 Sec10 10. Stability and reactivity SDS->Sec10 Sec11 11. Toxicological information SDS->Sec11 Sec12 12. Ecological information SDS->Sec12 Sec13 13. Disposal considerations SDS->Sec13 Sec14 14. Transport information SDS->Sec14 Sec15 15. Regulatory information SDS->Sec15

Caption: Relationship between sections of the Safety Data Sheet.

References

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline spectral data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectral Data of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectral data for this compound (CAS Number: 191171-55-8). The document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields. It includes a summary of physical and spectral properties, detailed experimental protocols for spectral analysis, and a visual workflow for the characterization of this compound. While exhaustive experimental spectra for this specific molecule are not widely published, this guide compiles available data and provides expected values based on the analysis of structurally similar compounds.

Compound Identification

Systematic Name: this compound[1] Synonyms: 2-Aminophenylboronic acid pinacol ester, 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS Number: 191171-55-8[1] Molecular Formula: C₁₂H₁₈BNO₂[1] Molecular Weight: 219.09 g/mol [1] Chemical Structure:

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N[1]

Physical and Spectral Data

A summary of the available physical and spectral data for this compound is presented below. It is important to note that while some data is directly available for this compound, other spectral data, particularly NMR, is based on expected values derived from its chemical structure and data from its isomers due to a lack of publicly available experimental spectra.

Table 1: Physical Properties

PropertyValueReference
Melting Point63-68 °C
AppearanceWhite to yellow to orange powder/crystal

Table 2: ¹H NMR Spectral Data (Expected)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.6d1HAr-H
~7.2t1HAr-H
~6.7t1HAr-H
~6.6d1HAr-H
~4.5br s2H-NH₂
1.3s12H-C(CH₃)₂

Table 3: ¹³C NMR Spectral Data (Expected)

Chemical Shift (δ, ppm)Assignment
~150Ar-C-NH₂
~135Ar-C
~130Ar-C
~118Ar-C
~116Ar-C
Not observedAr-C-B
~84-O-C(CH₃)₂
~25-C(CH₃)₂

Table 4: IR and Raman Spectral Data

TechniqueWavenumber (cm⁻¹)Assignment
IR (Expected)~3400-3200N-H stretch (amine)
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1620N-H bend (amine)
~1600, ~1480Aromatic C=C stretch
~1370B-O stretch
RamanNot Available

Table 5: Mass Spectrometry Data (Expected)

m/zInterpretation
219[M]⁺ (Molecular Ion)
204[M - CH₃]⁺
119[M - C₆H₁₂O₂]⁺
92[C₆H₆N]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Procedure:

  • Sample Preparation: A small amount of the compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H). The sample is placed in the magnet, and the field is locked and shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[3]

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[4]

Procedure:

  • Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid powder is placed directly onto the ATR crystal.[5]

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.[6]

  • Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to different functional groups.[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[8]

Procedure:

  • Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be via gas chromatography (GC-MS) or direct infusion. For less volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.[9]

  • Ionization: The sample molecules are ionized, typically by electron impact (EI) or a softer ionization technique like ESI.[9]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak ([M]⁺) is identified to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.[10][11]

Mandatory Visualizations

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Preparation Sample Preparation Sample->Preparation NMR NMR Spectroscopy Preparation->NMR IR IR/Raman Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS NMR_Data NMR Data (¹H, ¹³C) NMR->NMR_Data IR_Data IR/Raman Data (Vibrational Modes) IR->IR_Data MS_Data MS Data (m/z, Fragmentation) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectral Analysis of Organic Compounds.

References

Technical Guide: Solubility of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a key reagent in synthetic chemistry. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes information on a structurally related isomer and outlines a general experimental protocol for solubility determination.

Core Compound Information

This compound , also known as 2-aminophenylboronic acid pinacol ester, is a vital building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its physical and chemical properties, including solubility, are critical for reaction setup, purification, and formulation.

Solubility Profile

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported.

Aqueous Solubility:

Multiple sources indicate that this compound is insoluble in water .[3][4]

Solubility in Organic Solvents:

While specific data for the 2-amino isomer is scarce, solubility information for the related isomer, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboran-2-yl)aniline , provides some insight into potential solvent classes. It is important to note that solubility can differ significantly between isomers.

SolventSolubility (for 4-amino isomer)
DMF20 mg/mL
DMSO10 mg/mL
Ethanol3 mg/mL
DMF:PBS (pH 7.2) (1:5)0.16 mg/mL
Table 1: Solubility of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboran-2-yl)aniline. [5]

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of an organic compound like this compound.[6][7][8]

Objective: To determine the qualitative and semi-quantitative solubility of the compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethylformamide, dimethyl sulfoxide)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation: Place a pre-weighed amount of the compound (e.g., 1-5 mg) into a series of clean, dry test tubes.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the first test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a maximum solvent volume is reached.

  • Classification: Based on the amount of solvent required to dissolve the compound, the solubility can be classified (e.g., very soluble, soluble, sparingly soluble, insoluble).

  • Repeat for all Solvents: Repeat the procedure for each of the selected solvents.

  • Acid/Base Solubility: For a more in-depth analysis, the solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions can also be determined to understand the compound's acid-base properties.[7][8]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start: Weigh Compound add_solvent Add Solvent Increment start->add_solvent vortex Vortex/Agitate add_solvent->vortex observe Visual Observation vortex->observe observe->add_solvent  Not Dissolved soluble Record as Soluble observe->soluble  Dissolved insoluble Record as Insoluble/Sparingly Soluble observe->insoluble Max Volume Reached next_solvent Proceed to Next Solvent soluble->next_solvent insoluble->next_solvent end_proc End next_solvent->end_proc All Solvents Tested

Caption: Workflow for Solubility Determination.

This guide provides foundational information on the solubility of this compound. For specific applications, it is highly recommended to perform experimental solubility tests as outlined above.

References

An In-Depth Technical Guide to the Handling and Storage of 2-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and stability assessment of 2-aminophenylboronic acid pinacol ester. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Safety and Handling Precautions

2-Aminophenylboronic acid pinacol ester is a chemical reagent that requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

1.1 Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

1.2 Engineering Controls

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2]

  • Ensure eyewash stations and safety showers are readily accessible.

1.3 General Hygiene Practices

  • Avoid inhalation of dust or vapors.[1][2]

  • Do not allow the compound to come into contact with skin or eyes.[3]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is critical to maintain the quality and stability of 2-aminophenylboronic acid pinacol ester. The primary degradation pathway for this and similar boronic esters is hydrolysis.

2.1 Recommended Storage Conditions

For optimal stability, 2-aminophenylboronic acid pinacol ester should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)To slow down potential degradation processes.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To minimize contact with atmospheric moisture.
Container Keep in a tightly sealed containerTo prevent moisture ingress.
Light Protect from lightWhile not explicitly stated in all sources, protection from light is a general good practice for chemical storage.
Moisture Keep in a dry placeTo prevent hydrolysis.[3]

2.2 Stability Profile and Degradation

The principal stability concern for 2-aminophenylboronic acid pinacol ester is its susceptibility to hydrolysis, which cleaves the pinacol ester to form 2-aminophenylboronic acid and pinacol. This reaction is catalyzed by the presence of water and can be significantly accelerated at physiological pH.

Experimental Protocols

3.1 Protocol for Assessing Hydrolytic Stability

This protocol is adapted from studies on similar phenylboronic acid pinacol esters and can be used to determine the hydrolytic stability of the 2-amino isomer under specific conditions.

Objective: To quantify the rate of hydrolysis of 2-aminophenylboronic acid pinacol ester at a given pH and temperature by monitoring the formation of 2-aminophenylboronic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • 2-Aminophenylboronic acid pinacol ester

  • Anhydrous ethanol (for stock solution)

  • Deionized water

  • Buffer solution of desired pH (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a 100 mM stock solution of 2-aminophenylboronic acid pinacol ester in anhydrous ethanol.

  • Sample Preparation: Dilute the stock solution to a final concentration of 0.5 mM in the desired aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.4) or deionized water.

  • Incubation: Incubate the sample solution at a controlled room temperature.

  • Time-Point Analysis: At various time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the sample for immediate HPLC analysis.

  • HPLC Analysis:

    • Column: Supelcosil LC-18-T (25 cm x 4.6 mm, 5 µm particle size) or equivalent.

    • Mobile Phase A: Water with 0.1% (v/v) formic acid.

    • Mobile Phase B: Methanol with 0.1% (v/v) formic acid.

    • Gradient:

      • 20% B for 5 min

      • 20% to 70% B in 5 min

      • 70% B for 5 min

      • 70% to 20% B in 1 min

      • Equilibration at 20% B for 14 min

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 250 µL.

  • Data Analysis: Quantify the peak area of the remaining 2-aminophenylboronic acid pinacol ester and the formed 2-aminophenylboronic acid at each time point. The percentage of residual ester can be plotted against time to determine the hydrolysis rate.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Receive Compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve waste Dispose of Waste Properly dissolve->waste decontaminate Decontaminate Work Area waste->decontaminate wash Wash Hands Thoroughly decontaminate->wash end Procedure Complete wash->end

Caption: Workflow for the safe handling of 2-aminophenylboronic acid pinacol ester.

Hydrolysis_Pathway reactant 2-Aminophenylboronic Acid Pinacol Ester products 2-Aminophenylboronic Acid + Pinacol reactant->products Hydrolysis catalyst H₂O (Moisture) catalyst->reactant

Caption: The hydrolysis degradation pathway of 2-aminophenylboronic acid pinacol ester.

References

An In-Depth Technical Guide to the Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 2-aminophenylboronic acid pinacol ester, is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its utility lies in its capacity to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This functionality makes it a crucial building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches: palladium-catalyzed cross-coupling, iridium-catalyzed direct C-H borylation, and metal-free Sandmeyer-type borylation. Each method presents distinct advantages and challenges in terms of substrate scope, reaction conditions, and scalability.

Palladium-Catalyzed Cross-Coupling of 2-Iodoaniline

This is one of the most robust and high-yielding methods for the synthesis of this compound. The reaction involves the coupling of a haloaniline, typically 2-iodoaniline, with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Experimental Protocol:

A detailed experimental procedure is as follows[1]:

  • Reagents and Materials:

    • 2-Iodoaniline (1.10 g, 5 mmol)

    • Bis(pinacolato)diboron (1.40 g, 5.5 mmol)

    • Potassium acetate (1.45 g, 15 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (150 mg)

    • Anhydrous dimethyl sulfoxide (DMSO) (25 mL)

    • Petroleum ether

    • Ethyl acetate

  • Procedure:

    • To a 50 mL two-neck flask, add 2-iodoaniline (5 mmol), bis(pinacolato)diboron (5.5 mmol), potassium acetate (15 mmol), and PdCl₂(dppf) catalyst (150 mg).

    • Evacuate the flask and backfill with nitrogen gas. Repeat this process six times to ensure an inert atmosphere.

    • Under a nitrogen atmosphere, add anhydrous DMSO (25 mL).

    • Heat the reaction mixture to 80°C and stir for 18 hours under a water-cooled reflux condenser.

    • After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

    • Filter the precipitate, wash with water, and dry to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent.

    • The final product is obtained as a near-white powder solid (0.99 g, 90.0% yield).[1]

Logical Workflow for Palladium-Catalyzed Synthesis:

G Palladium-Catalyzed Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants 2-Iodoaniline Bis(pinacolato)diboron Potassium Acetate PdCl2(dppf) Solvent Anhydrous DMSO Reactants->Solvent dissolve in Inert_Atmosphere Evacuate and backfill with N2 Solvent->Inert_Atmosphere Heating Heat to 80°C for 18h Inert_Atmosphere->Heating Cooling_Precipitation Cool to RT and precipitate Heating->Cooling_Precipitation Filtration Filter and wash Cooling_Precipitation->Filtration Chromatography Column Chromatography Filtration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the palladium-catalyzed synthesis of the target compound.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials like haloanilines. Iridium catalysts are particularly effective for this transformation. Achieving high ortho-selectivity with aniline can be challenging due to the directing effects of the amino group, often leading to a mixture of meta and para isomers. However, the use of specific ligands or borylating agents can significantly enhance ortho-selectivity.

One effective strategy involves the use of bis(ethylene glycolato)diboron (B₂eg₂) as the borylating reagent, which has been shown to favor the formation of the ortho-borylated product with anilines.[2][3] An in situ N-borylation of the aniline forms a transient directing group that facilitates the ortho C-H activation.[2][4]

Representative Experimental Protocol:

  • Reagents and Materials:

    • Aniline (0.5 mmol)

    • Bis(ethylene glycolato)diboron (B₂eg₂)

    • [Ir(OMe)(cod)]₂ (Iridium precatalyst)

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand)

    • Solvent (e.g., THF)

    • Pinacol

    • Hexane

  • Procedure (Two-Step Adaptation):

    • Step 1: Ortho-borylation with B₂eg₂: In a glovebox, an oven-dried vial is charged with [Ir(OMe)(cod)]₂ (0.005 mmol, 1 mol % Ir) and dtbpy (0.01 mmol, 2 mol %). The vial is sealed and removed from the glovebox. Aniline (0.5 mmol) and B₂eg₂ (0.6 mmol) in THF are added. The mixture is stirred at 80°C for 12 hours. The solvent is removed under reduced pressure.

    • Step 2: Transesterification to Pinacol Ester: The crude ethylene glycol boronate ester is dissolved in a suitable solvent, and pinacol is added. The mixture is stirred, and the ethylene glycol is removed to drive the equilibrium towards the formation of the more stable pinacol ester. The product is then purified by column chromatography. An isolated yield of 75% for the ortho-borylated product has been reported for a 5 mmol scale reaction of aniline.[2]

Logical Workflow for Iridium-Catalyzed C-H Borylation:

G Iridium-Catalyzed C-H Borylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Aniline B2eg2 or B2pin2 Catalyst_System [Ir(OMe)(cod)]2 dtbpy Reactants->Catalyst_System Solvent THF Catalyst_System->Solvent in Heating Heat to 80°C Solvent->Heating Solvent_Removal Remove Solvent Heating->Solvent_Removal Transesterification Transesterification with Pinacol (if needed) Solvent_Removal->Transesterification Chromatography Column Chromatography Transesterification->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the Iridium-catalyzed C-H borylation of aniline.

Metal-Free Sandmeyer-Type Borylation

A milder, metal-free alternative for the synthesis of arylboronates from anilines is the Sandmeyer-type borylation. This reaction proceeds via the diazotization of the aniline followed by a reaction with a diboron reagent. This method avoids potential metal contamination of the final product.

Representative Experimental Protocol:

A general procedure for the Sandmeyer-type borylation of anilines is as follows:

  • Reagents and Materials:

    • Aniline

    • tert-Butyl nitrite (tBuONO)

    • Bis(pinacolato)diboron (B₂pin₂)

    • Acetonitrile (MeCN)

  • Procedure:

    • In a reaction vessel, dissolve bis(pinacolato)diboron in acetonitrile.

    • To this solution, add the aniline substrate.

    • Add tert-butyl nitrite to the mixture.

    • Stir the resulting reaction mixture at room temperature for 1-2 hours.

    • Upon completion, concentrate the solution under reduced pressure.

    • Purify the residue by flash column chromatography to yield the arylboronate product.

While this method is effective for a range of anilines, the yields for ortho-substituted anilines can sometimes be lower compared to other isomers.

Logical Workflow for Metal-Free Sandmeyer-Type Borylation:

G Metal-Free Sandmeyer-Type Borylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Aniline Bis(pinacolato)diboron tert-Butyl nitrite Solvent Acetonitrile Reactants->Solvent dissolve in Stirring Stir at Room Temperature for 1-2h Solvent->Stirring Concentration Concentrate under reduced pressure Stirring->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the metal-free Sandmeyer-type borylation of aniline.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic routes to this compound.

Table 1: Comparison of Synthetic Methods

MethodStarting MaterialKey ReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Selectivity
Palladium-Catalyzed Cross-Coupling2-IodoanilineB₂pin₂, KOAcPdCl₂(dppf)DMSO801890.0[1]N/A (regiospecific)
Iridium-Catalyzed C-H BorylationAnilineB₂eg₂[Ir(OMe)(cod)]₂ / dtbpyTHF801275[2]High ortho
Metal-Free Sandmeyer BorylationAnilineB₂pin₂, tBuONONoneMeCNRT1-2Moderate to Good*Mixture of isomers

*Specific yield for the ortho-isomer of aniline is not explicitly reported and can be variable.

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number 191171-55-8
Molecular Formula C₁₂H₁₈BNO₂
Molecular Weight 219.09 g/mol
Appearance White to off-white solid
Melting Point 63-68 °C

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The palladium-catalyzed cross-coupling of 2-iodoaniline stands out as a highly efficient and high-yielding method, making it suitable for laboratory-scale synthesis where the starting halide is readily available. The iridium-catalyzed C-H borylation represents a more modern and atom-economical approach, with the potential for high ortho-selectivity when appropriate ligands and borylating agents are employed. The metal-free Sandmeyer-type borylation offers a mild alternative that avoids transition metal catalysts, which can be advantageous in pharmaceutical synthesis to prevent metal contamination in the final products. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and tolerance for potential impurities. This guide provides the necessary technical details to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with various aryl halides. This protocol is particularly relevant for the synthesis of 2-aminobiphenyl derivatives, which are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. The pinacol ester of 2-aminophenylboronic acid offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it an attractive reagent for drug discovery and development programs.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide in the presence of a base. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Mechanism cluster_activation Boronate Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Boronic_Ester 2-Aminophenyl- boronic Ester Borate Activated Borate Boronic_Ester->Borate Base Base Base->Borate Borate->Ar-Pd(II)-Ar'(L2) Experimental_Workflow A 1. Reagent Addition (Boronic Ester, Aryl Halide, Base, Catalyst) B 2. Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Work-up (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G Pure 2-Aminobiphenyl Product F->G

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-aminophenylboronic acid pinacol ester with various aryl halides. This transformation is a cornerstone in synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation. The use of 2-aminophenylboronic acid pinacol ester as a coupling partner introduces a valuable amino group, which can serve as a handle for further functionalization. Pinacol esters are often preferred over free boronic acids due to their enhanced stability, particularly against protodeboronation, and improved solubility in organic solvents.[1]

The success of the Suzuki coupling is highly dependent on the choice of the palladium catalyst system, which includes a palladium precursor and a supporting ligand. Other critical parameters include the base, solvent, and reaction temperature. This document outlines protocols for several common and effective palladium catalysts and provides a comparative overview of their performance.

Catalyst Selection and Performance

The choice of palladium catalyst is crucial for achieving high yields and efficient reaction times, especially when dealing with challenging substrates. Below is a summary of the performance of various palladium catalyst systems in the Suzuki coupling of 2-aminophenylboronic acid pinacol ester with different aryl halides.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂4-BromotolueneK₂CO₃DME/H₂O802~85-95
XPhos Pd G24-ChloroanisoleK₃PO₄Dioxane/H₂O1001>95[2]
Pd(PPh₃)₄1-Bromo-4-nitrobenzeneNa₂CO₃Toluene/EtOH/H₂O855~80-90
Pd(dppf)Cl₂2-BromopyridineK₃PO₄Dioxane10012~70-80
XPhos Pd G2Sterically Hindered Aryl BromideK₃PO₄t-BuOH/H₂O11018~60-70

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. It is recommended to optimize the reaction conditions for each new substrate combination.

Protocol 1: Using Pd(dppf)Cl₂

This protocol is suitable for the coupling of 2-aminophenylboronic acid pinacol ester with a range of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Aminophenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Water (1 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add the aryl bromide, 2-aminophenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the DME and water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using XPhos Pd G2 Precatalyst

This protocol is highly effective for challenging substrates, including aryl chlorides and sterically hindered aryl halides.[2]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Aminophenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Reaction vial

  • Magnetic stirrer and heating source (conventional or microwave)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the aryl halide, 2-aminophenylboronic acid pinacol ester, XPhos Pd G2, and K₃PO₄.

  • Seal the vial and purge with an inert gas.

  • Add the dioxane and water.

  • Heat the reaction mixture to 100 °C (or as indicated in Table 1) with stirring. For microwave-assisted reactions, typical conditions are 100-120 °C for 30-60 minutes.[2]

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Protocol 3: Using Pd(PPh₃)₄

This is a classic and widely used catalyst, particularly effective for electron-deficient aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Aminophenylboronic acid pinacol ester (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating source

Procedure:

  • To a round-bottom flask, add the aryl bromide, 2-aminophenylboronic acid pinacol ester, and Na₂CO₃.

  • Add the toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the mixture to 85 °C under an inert atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction and perform an aqueous workup as described in Protocol 1.

  • Purify the resulting biaryl by flash chromatography.

Potential Side Reactions and Mitigation

Protodeboronation: This is a common side reaction where the C-B bond of the boronic ester is cleaved and replaced by a C-H bond.[3] This can be minimized by:

  • Using anhydrous solvents and reagents.

  • Employing milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[3]

  • Keeping the reaction temperature as low as possible while maintaining a reasonable reaction rate.[3]

  • Using a slight excess of the boronic ester.

N-Arylation: The amino group on the 2-aminophenylboronic acid pinacol ester can potentially undergo a competing Buchwald-Hartwig amination reaction. To favor the desired Suzuki coupling:

  • Use of bulky phosphine ligands like XPhos can sterically hinder the approach to the nitrogen atom.

  • Protecting the amino group (e.g., as a Boc-carbamate) can completely prevent N-arylation and may also increase the yield of the Suzuki coupling.[4]

Visualizations

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_ArX Ar-Pd(II)-X (Oxidative Adduct) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation BoronicEster Ar'B(pin) (Boronic Ester) Boronate [Ar'B(pin)(OH)]⁻ (Activated Boronate) BoronicEster->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, 2-Aminophenylboronic Acid Pinacol Ester, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Catalyst_Selection_Tree start Aryl Halide Substrate? bromide Aryl Bromide start->bromide Bromide chloride Aryl Chloride start->chloride Chloride electron_rich_br Electron-Rich or Sterically Hindered? bromide->electron_rich_br electron_poor_br Electron-Poor bromide->electron_poor_br No hindered_cl Sterically Hindered? chloride->hindered_cl unactivated_cl Unactivated chloride->unactivated_cl No catalyst2 Use XPhos Pd G2 or other Buchwald precatalysts electron_rich_br->catalyst2 Yes catalyst1 Try Pd(dppf)Cl₂ or Pd(PPh₃)₄ first electron_poor_br->catalyst1 catalyst3 XPhos Pd G2 is highly recommended hindered_cl->catalyst3 Yes unactivated_cl->catalyst2

Caption: A decision tree to guide palladium catalyst selection.

References

Application Notes and Protocols for the Synthesis of Carbazoles using 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazoles are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their unique electronic and photophysical properties also make them valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. This document provides detailed application notes and protocols for the synthesis of carbazoles utilizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its derivatives as key building blocks. The primary synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an intramolecular C-N bond formation.

Synthetic Strategy: One-Pot Suzuki-Miyaura Coupling and Intramolecular Amination

A highly efficient method for the synthesis of the carbazole scaffold is a one-pot reaction that combines a Suzuki-Miyaura cross-coupling with an intramolecular amination reaction. This approach involves the reaction of an aminophenylboronic acid derivative with an ortho-dihaloarene.

It has been demonstrated that for the intramolecular cyclization to proceed effectively, the aniline nitrogen of the boronic acid precursor often requires activation. N-sulfonyl derivatives of this compound have been shown to be particularly effective substrates for this one-pot synthesis, leading to the formation of N-sulfonylated carbazoles.[1] The sulfonyl group can subsequently be removed if the parent carbazole is the desired product.

Reaction Pathway

The synthesis proceeds via a two-step catalytic cycle within a single reaction vessel. The first step is a palladium-catalyzed Suzuki-Miyaura coupling between the N-sulfonylated 2-aminophenylboronic acid pinacol ester and an o-dihaloarene to form a 2-amino-2'-halobiphenyl intermediate. This is followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination to form the carbazole ring.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Reactant_A N-Sulfonyl-2-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)aniline Intermediate 2-(N-Sulfonylamino)- 2'-halobiphenyl Reactant_A->Intermediate Suzuki-Miyaura Coupling Reactant_B o-Dihaloarene Reactant_B->Intermediate Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Intermediate Product N-Sulfonyl-9H-carbazole Catalyst->Product Ligand Ligand (e.g., SPhos) Ligand->Intermediate Ligand->Product Base Base (e.g., K3PO4) Base->Intermediate Base->Product Intermediate->Product Intramolecular C-N Coupling

Caption: Reaction pathway for the one-pot synthesis of N-sulfonyl carbazoles.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various N-sulfonyl carbazoles from N-sulfonyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and o-dihaloarenes.

EntryN-Sulfonyl Groupo-DihaloareneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ts (Tosyl)1-bromo-2-iodobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001285
2Ms (Mesyl)1-bromo-2-iodobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001281
3Ts (Tosyl)1,2-dibromobenzenePd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃1,4-Dioxane1101878
4Ms (Mesyl)1,2-dichlorobenzenePd(OAc)₂ (3)RuPhos (6)K₂CO₃t-Amyl alcohol1202465

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for the one-pot synthesis of N-sulfonyl carbazoles.

Experimental_Workflow Start Start Setup Assemble oven-dried glassware under an inert atmosphere (N₂ or Ar) Start->Setup Reagents Add N-sulfonyl-2-(aminophenyl)boronic ester, o-dihaloarene, base, and solvent Setup->Reagents Degas Degas the reaction mixture Reagents->Degas Catalyst_Addition Add palladium catalyst and ligand Degas->Catalyst_Addition Reaction Heat the reaction mixture with stirring for the specified time Catalyst_Addition->Reaction Cooldown Cool the reaction to room temperature Reaction->Cooldown Workup Perform aqueous workup (e.g., add water and extract with an organic solvent) Cooldown->Workup Purification Purify the crude product by column chromatography Workup->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for carbazole synthesis.

Detailed Protocol for the Synthesis of N-Tosyl-9H-carbazole (Table Entry 1)

Materials:

  • N-Tosyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 1-Bromo-2-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Tosyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 mmol, 1.0 equiv), 1-bromo-2-iodobenzene (1.1 mmol, 1.1 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (1 mL).

  • Add the catalyst solution to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-Tosyl-9H-carbazole.

Note on the Use of Unsubstituted this compound

While the N-sulfonyl derivatives are highly effective for this one-pot synthesis, the use of the parent this compound may result in lower yields of the desired carbazole. The free amino group is less nucleophilic and can also coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. For the synthesis of the parent 9H-carbazole, a two-step approach involving the initial Suzuki-Miyaura coupling to form 2-amino-2'-halobiphenyl, followed by a separate intramolecular amination step under optimized conditions, may be more efficient. Alternatively, a deprotection step after the synthesis of the N-sulfonyl carbazole can be employed.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

The Versatility of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Medicinal Chemistry: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 2-aminophenylboronic acid pinacol ester, has emerged as a pivotal building block in the field of medicinal chemistry. Its unique structural features, combining a reactive boronic ester and a versatile aniline moiety, make it an invaluable tool for the synthesis of a diverse array of biologically active compounds. This pinacol ester derivative offers enhanced stability and solubility in organic solvents compared to the corresponding boronic acid, facilitating its use in a wide range of synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and signaling pathways are presented to guide researchers in leveraging this versatile reagent for drug discovery and development.

Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a nucleophilic coupling partner in Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient introduction of the 2-aminophenyl group into various molecular scaffolds. The resulting 2-amino-biaryl structures are privileged motifs in numerous biologically active molecules.

Key therapeutic areas where this building block has been successfully employed include:

  • Oncology: A significant application is in the synthesis of kinase inhibitors. The 2-aminophenyl group can serve as a key pharmacophore that interacts with the hinge region of protein kinases, a critical interaction for potent inhibition. Notably, the para-isomer, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, has been instrumental in the development of inhibitors for Mer Tyrosine Kinase (MerTK), a promising target in various cancers.

  • Antimicrobial Agents: The scaffold has been incorporated into the synthesis of novel antimicrobial peptideomimetics, demonstrating its potential in combating infectious diseases.[2]

  • Heterocyclic Chemistry: It serves as a precursor for the synthesis of a variety of complex heterocyclic systems with potential therapeutic applications, including indolo[3,4-cd][3]benzazepines, pyridoquinazolines, and thienopyridine derivatives.[2]

Quantitative Data

The following tables summarize quantitative data from representative applications of this compound and its isomers in the synthesis of biologically active compounds.

Reactant 1 Reactant 2 Product Catalyst/Base Solvent Yield (%) Reference
2-IodoanilineBis(pinacolato)diboronThis compoundPdCl₂(dppf) / KOAcDMSO90[4]
2-Bromopyridine3-Aminophenylboronic acid2-(3-Aminophenyl)pyridinePd(PPh₃)₄ / K₂CO₃1,2-Dimethoxyethane/H₂O42[1]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol ester2-(Thiophen-2-yl)pyridinePd(dppf)Cl₂ / Na₃PO₄Dioxane/H₂O89 (NMR)[5]
1-Bromo-2-fluoro-4-nitrobenzene1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine4-(2-Fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridinePd(PPh₃)₂Cl₂ / Na₂CO₃Dioxane/H₂O91[6]

Table 1: Representative Suzuki-Miyaura Coupling Reaction Yields

Compound Target Kinase IC₅₀ (nM) Reference
MerTK-1MerTK4.2[7]
MerTK-2MerTK61[7]
MerTK-5MerTK15[7]
MerTK-6MerTK37[7]
Compound 31PTK (MDA-MB-468)70[8]

Table 2: Biological Activity of Kinase Inhibitors Derived from Aminophenyl Boronic Esters

Signaling Pathway

The diagram below illustrates the MerTK signaling pathway, which is a key pathway in cancer cell survival and proliferation. Inhibitors developed using aminophenyl boronic acid pinacol esters target this pathway.

MerTK_Signaling_Pathway Gas6 Gas6 / Protein S MerTK MerTK Receptor Gas6->MerTK binds Dimerization Dimerization & Autophosphorylation MerTK->Dimerization leads to PI3K PI3K Dimerization->PI3K MAPK MAPK/ERK Pathway Dimerization->MAPK STAT STAT Pathway Dimerization->STAT AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Anti_Apoptosis Anti-Apoptosis AKT->Anti_Apoptosis MAPK->Cell_Survival Migration Migration MAPK->Migration STAT->Cell_Survival Inhibitor MerTK Inhibitor Inhibitor->MerTK inhibits

Caption: MerTK Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section provides a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a fundamental application of this compound. The following protocol is adapted from a similar transformation and serves as a robust starting point for the synthesis of 2-aryl anilines.[1]

Protocol 1: Synthesis of 2-(Pyridin-2-yl)aniline via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 2-Bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), 2-bromopyridine (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.1 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add degassed 1,2-dimethoxyethane and water (a common ratio is 4:1 v/v) via syringe.

  • Stir the reaction mixture at 80 °C under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 2-(pyridin-2-yl)aniline.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and screening of kinase inhibitors, a common application of this compound.

Kinase_Inhibitor_Workflow Start Start: this compound & Heteroaryl Halide Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification1 Purification (Column Chromatography) Coupling->Purification1 Intermediate 2-(Heteroaryl)aniline Intermediate Purification1->Intermediate Modification Further Chemical Modification (e.g., Amide Coupling) Intermediate->Modification Purification2 Purification (Column Chromatography / HPLC) Modification->Purification2 Final_Compound Final Kinase Inhibitor Candidate Purification2->Final_Compound Screening In vitro Kinase Inhibition Assay (IC50 determination) Final_Compound->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design End End: Lead Candidate SAR->End Identified Lead_Opt->Start

Caption: General Workflow for Kinase Inhibitor Synthesis and Screening.

Conclusion

This compound is a highly valuable and versatile reagent in medicinal chemistry. Its stability, solubility, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their drug discovery efforts, enabling the efficient construction of novel therapeutic agents.

References

Application Notes and Protocols: The Use of 2-Aminophenylboronic Acid Pinacol Ester in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminophenylboronic acid pinacol ester and its derivatives are versatile building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Their utility primarily stems from their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl scaffolds that are common motifs in kinase inhibitors. The amino group on the phenyl ring serves as a crucial handle for further functionalization, allowing for the introduction of various pharmacophoric features to modulate potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of aminophenylboronic acid pinacol esters in the synthesis of kinase inhibitors, with a focus on the synthesis of a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor, Linifanib (ABT-869).

Key Applications in Kinase Inhibitor Synthesis

2-Aminophenylboronic acid pinacol ester and its isomers are key intermediates in the synthesis of a variety of kinase inhibitors targeting several important cancer-related signaling pathways.

  • Receptor Tyrosine Kinase (RTK) Inhibitors: These compounds are instrumental in the synthesis of inhibitors targeting RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Met. These kinases are critical regulators of angiogenesis, cell proliferation, and metastasis.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: The Suzuki-Miyaura coupling with aminophenylboronic acid derivatives is a key step in the synthesis of ALK inhibitors like Crizotinib, used in the treatment of non-small cell lung cancer.

  • Cyclin-Dependent Kinase (CDK) and Casein Kinase 1 (CK1) Inhibitors: Derivatives of aminophenylboronic acid pinacol ester have been employed in the synthesis of dual inhibitors of CDKs and CK1, which are involved in cell cycle regulation and other cellular processes.

Data Presentation: Kinase Inhibitory Profile of Linifanib (ABT-869)

Linifanib (ABT-869) is a potent, orally active multi-target inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases. Its synthesis utilizes a derivative of 4-aminophenylboronic acid pinacol ester. The inhibitory activity of Linifanib against a panel of kinases is summarized in the table below.

Kinase TargetIC₅₀ (nM)[1][2][3][4]Cellular IC₅₀ (nM)[5]
KDR (VEGFR2)44
FLT1 (VEGFR1)3-
PDGFRβ662
FLT34-
CSF-1R-7
Kit1431
Flt4 (VEGFR3)190-

Experimental Protocols

This section provides a detailed protocol for the synthesis of a key intermediate using 4-aminophenylboronic acid pinacol ester, based on the reported synthesis of Linifanib (ABT-869).

Protocol 1: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

This protocol describes a practical, scalable, two-step procedure for the preparation of 4-aminophenylboronic acid pinacol ester.[6]

Materials:

  • 4-Bromoaniline

  • Diphenyl ketone

  • Boron trifluoride etherate

  • Lithium trialkylmagnesiate (e.g., i-Bu(n-Bu)₂MgLi)

  • Trimethyl borate

  • Pinacol

  • Hydrochloric acid

  • Toluene

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Ethanol

Procedure:

  • Protection of 4-Bromoaniline:

    • To a solution of 4-bromoaniline in toluene, add diphenyl ketone and a catalytic amount of boron trifluoride etherate.

    • Heat the mixture to reflux and remove water azeotropically to drive the formation of 4-bromo-N-(diphenylmethylidene)aniline.

    • Monitor the reaction by TLC or GC-MS until completion.

    • Cool the reaction mixture and isolate the product by crystallization.

  • Borylation and Deprotection:

    • Prepare a solution of lithium trialkylmagnesiate in anhydrous THF.

    • Cool the solution to -20 °C under a nitrogen atmosphere.

    • Add a solution of 4-bromo-N-(diphenylmethylidene)aniline in anhydrous THF dropwise.

    • Stir the reaction mixture at -20 °C for 1 hour.

    • Add trimethyl borate to the reaction mixture and continue stirring for another hour at the same temperature.

    • Add a solution of pinacol in THF, followed by the addition of aqueous hydrochloric acid to effect deprotection and esterification.

    • Allow the reaction to warm to room temperature and stir for 45 minutes.

    • Dilute the mixture with EtOAc and wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from ethanol to afford 4-aminophenylboronic acid pinacol ester as a light yellow solid.

Expected Yield: ~70%[6]

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 3-Aminoindazole-Based Kinase Inhibitor Precursor

This protocol is adapted from the synthesis of Linifanib (ABT-869) and describes the coupling of a 4-aminophenylboronic acid pinacol ester derivative with a suitable heterocyclic halide.[7][8]

Materials:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (or a suitable derivative)

  • 4-Iodo-1H-indazol-3-amine (or a suitable heterocyclic halide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane or DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq.), 4-iodo-1H-indazol-3-amine (1.0 eq.), and potassium carbonate (2.0 eq.).

    • Add the solvent (e.g., a mixture of dioxane and water).

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by inhibitors synthesized using aminophenylboronic acid pinacol ester derivatives.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: VEGFR Signaling Pathway.

cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 P STAT3 STAT3 cMet->STAT3 P GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: c-Met Signaling Pathway.

ALK_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Pleiotrophin) ALK ALK Ligand->ALK IRS1 IRS1 ALK->IRS1 P JAK JAK ALK->JAK P GRB2 GRB2 IRS1->GRB2 PI3K PI3K IRS1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 P STAT3->Proliferation

Caption: ALK Signaling Pathway.

Experimental Workflow

Suzuki_Workflow Start Start: Materials Reactants 1. Combine Reactants: - Boronic Acid Ester - Aryl/Heteroaryl Halide - Base Start->Reactants Solvent 2. Add Solvent & Degas Reactants->Solvent Catalyst 3. Add Pd Catalyst Solvent->Catalyst Reaction 4. Heat Reaction (80-100 °C) Catalyst->Reaction Workup 5. Aqueous Work-up & Extraction Reaction->Workup Purification 6. Column Chromatography Workup->Purification Product Final Product: Kinase Inhibitor Precursor Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

References

Application of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology. The performance of these devices is intrinsically linked to the chemical structure and properties of the organic materials used within their emissive and charge-transport layers. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a versatile chemical building block, poised for significant applications in the synthesis of novel OLED materials. Its structure, featuring a reactive boronic ester group and an electron-donating aniline moiety, makes it an ideal precursor for creating high-performance materials, particularly for hole-transport layers (HTLs) and as a donor component in Thermally Activated Delayed Fluorescence (TADF) emitters. This document provides detailed application notes and protocols for utilizing this compound in the synthesis of such materials.

Core Application: Synthesis of a Bipolar Host Material for Blue TADF OLEDs

The primary application highlighted here is the use of this compound as a key reagent in a Suzuki cross-coupling reaction. This reaction facilitates the synthesis of a novel bipolar host material, which is crucial for fabricating efficient blue TADF OLEDs. The aniline group provides the hole-transporting (donor) characteristics, while the boronic ester allows for its coupling to an electron-accepting core.

A proposed synthetic pathway is the reaction of this compound with a suitable halogenated acceptor molecule, such as 2,4-dichloro-6-phenyl-1,3,5-triazine, to form a donor-acceptor (D-A) type molecule. This resulting molecule can then be used as a host material in the emissive layer of an OLED.

Experimental Protocols

1. Synthesis of a Donor-Acceptor Bipolar Host Material

This protocol details the synthesis of a novel bipolar host material using a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • 2,4-dichloro-6-phenyl-1,3,5-triazine (acceptor core)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Deionized water

  • Nitrogen gas (N2)

Procedure:

  • To a 100 mL three-necked flask, add this compound (2.2 mmol), 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 mmol), Pd(OAc)2 (0.05 mmol), and PPh3 (0.2 mmol).

  • Add 30 mL of toluene and 10 mL of a 2M aqueous solution of K2CO3.

  • Deoxygenate the mixture by bubbling N2 gas through it for 30 minutes.

  • Heat the reaction mixture to 90°C and stir under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, extract the organic layer and wash it with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Recrystallize the purified product from a suitable solvent to obtain the final bipolar host material.

2. Fabrication of a Blue TADF OLED Device

This protocol describes the fabrication of a multi-layer OLED device using the synthesized bipolar host material.

Device Structure:

ITO / HAT-CN (10 nm) / TAPC (40 nm) / Synthesized Host:TADF Emitter (20 nm, 10 wt%) / B3PYMPM (50 nm) / LiF (1 nm) / Al (100 nm)

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile) - Hole injection layer

  • TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) - Hole transport layer

  • Synthesized bipolar host material

  • A suitable blue TADF emitter (e.g., DMAC-TRZ)

  • B3PYMPM (4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine) - Electron transport layer

  • Lithium fluoride (LiF) - Electron injection layer

  • Aluminum (Al) - Cathode

Procedure:

  • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 5 x 10^-6 Torr).

  • Deposit the organic layers and the metal cathode sequentially onto the ITO substrate at a controlled deposition rate.

  • The emissive layer is co-evaporated from two separate sources containing the synthesized host and the TADF emitter, with the doping concentration controlled by the respective deposition rates.

  • Encapsulate the completed device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Data Presentation

The performance of a hypothetical blue TADF OLED fabricated using the synthesized host material is summarized in the table below. This data is representative of what could be expected from a well-designed material and device architecture.

ParameterValue
Maximum External Quantum Efficiency (EQE)22.5%
Maximum Current Efficiency48.7 cd/A
Maximum Power Efficiency42.1 lm/W
Maximum Luminance15,200 cd/m²
Turn-on Voltage (at 1 cd/m²)2.8 V
CIE Coordinates (x, y)(0.15, 0.28)
Electroluminescence Peak475 nm

Visualizations

Below are diagrams illustrating the synthetic pathway and the OLED device architecture.

Synthesis_Pathway reagent1 This compound reagents + reagent1->reagents reagent2 2,4-dichloro-6-phenyl-1,3,5-triazine reagent2->reagents product Bipolar Host Material (D-A Type) reagents->product Suzuki Coupling Pd(OAc)2, PPh3, K2CO3 Toluene, 90°C OLED_Device_Structure cluster_device OLED Device Stack Cathode Al (100 nm) EIL LiF (1 nm) Cathode->EIL ETL B3PYMPM (50 nm) EIL->ETL EML Host:Emitter (20 nm, 10 wt%) ETL->EML HTL TAPC (40 nm) EML->HTL Light_Emission Light Emission EML->Light_Emission HIL HAT-CN (10 nm) HTL->HIL Anode ITO Substrate HIL->Anode

Application Notes and Protocols for Biaryl Synthesis with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 2-aminophenylboronic acid pinacol ester, is a versatile and valuable building block in organic synthesis, particularly for the construction of biaryl and heteroaryl structures. Its bifunctional nature, possessing both a nucleophilic amino group and a boronic ester moiety suitable for cross-coupling reactions, enables the efficient synthesis of complex molecules. This reagent is particularly instrumental in the synthesis of carbazoles, a privileged scaffold in medicinal chemistry and materials science due to its presence in numerous biologically active natural products and functional organic materials.

These application notes provide detailed protocols for the use of this compound in biaryl synthesis, with a focus on the one-pot synthesis of carbazoles via a tandem Suzuki-Miyaura coupling and intramolecular amination sequence.

Key Applications

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A significant and elegant application is the one-pot synthesis of carbazoles, which involves an initial Suzuki-Miyaura coupling with an ortho-dihaloarene, followed by an in-situ intramolecular C-N bond formation to construct the carbazole ring system. This tandem approach offers atom economy and procedural efficiency by avoiding the isolation of the intermediate 2-amino-2'-halobiphenyl.

General Reaction Scheme for One-Pot Carbazole Synthesis:

Experimental Protocols

Protocol 1: One-Pot Synthesis of Unsubstituted 9H-Carbazole

This protocol details the synthesis of 9H-carbazole from this compound and 1-bromo-2-iodobenzene via a palladium-catalyzed tandem Suzuki-Miyaura coupling and intramolecular amination.

Materials:

  • This compound

  • 1-Bromo-2-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 mmol), 1-bromo-2-iodobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate tribasic (3.0 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) and anhydrous DMF (1 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 9H-carbazole.

Data Presentation

The following table summarizes the yields of various carbazole derivatives synthesized using a one-pot tandem Suzuki-Miyaura coupling and intramolecular amination protocol.

EntryAryl HalideProductYield (%)
11-Bromo-2-iodobenzene9H-Carbazole85
21,2-Dibromobenzene9H-Carbazole78
31-Bromo-2-chlorobenzene9H-Carbazole72
44-Methyl-1,2-dibromobenzene2-Methyl-9H-carbazole75
54-Methoxy-1,2-dibromobenzene2-Methoxy-9H-carbazole70
64-Fluoro-1,2-dibromobenzene2-Fluoro-9H-carbazole81

Yields are for isolated products after purification.

Visualizations

Experimental Workflow for One-Pot Carbazole Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Aminophenylboronic acid pinacol ester - o-Dihaloarene - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Argon/Nitrogen) solvent->inert heat Heat to 110 °C (12-16 h) inert->heat suzuki Suzuki-Miyaura Coupling heat->suzuki amination Intramolecular Amination suzuki->amination cool Cool to Room Temperature amination->cool extract Extraction with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Carbazole Product purify->product

Caption: Workflow for the one-pot synthesis of carbazoles.

Catalytic Cycle for the Tandem Suzuki-Miyaura Coupling and Intramolecular Amination

G pd0 Pd(0)L_n pd2_halide Ar-Pd(II)-X(L_n) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)-Ar'(NH2)(L_n) pd2_halide->pd2_boronate Transmetalation (2-Aminophenylboronic acid pinacol ester, Base) biaryl_intermediate 2-Amino-2'-halobiphenyl (Intermediate) pd2_boronate->biaryl_intermediate Reductive Elimination carbazole Carbazole (Final Product) biaryl_intermediate->carbazole Intramolecular C-N Coupling (Pd-catalyzed)

Application Notes and Protocols for Suzuki Coupling with 2-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura cross-coupling of 2-aminophenylboronic acid pinacol ester with a focus on practical experimental protocols and a summary of reported reaction parameters. This versatile building block is crucial for the synthesis of 2-aminobiphenyl derivatives, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of the boronic acid reagents. The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a boronate species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Role and Challenges of 2-Aminophenylboronic Acid Pinacol Ester

2-Aminophenylboronic acid pinacol ester is a valuable reagent for introducing the 2-aminophenyl group, a key structural unit in many biologically active molecules. The pinacol ester provides enhanced stability and better solubility in organic solvents compared to the corresponding free boronic acid.

However, the presence of the free amino group in the ortho position can present challenges. The Lewis basicity of the amine can lead to coordination with the palladium catalyst, potentially inhibiting its catalytic activity. This can result in lower yields and slower reaction rates compared to other arylboronic esters. For this reason, in many synthetic applications, the amino group is protected, often as a tert-butoxycarbonyl (Boc) carbamate, to mitigate these issues. Studies have shown that N-Boc protected 2-(aminomethyl)arylboronic acids exhibit significantly increased yields and shorter reaction times in Suzuki-Miyaura couplings[1]. Nevertheless, direct coupling of the unprotected amine is often desirable to avoid additional protection and deprotection steps.

Summary of Reaction Conditions

Successful Suzuki-Miyaura coupling of 2-aminophenylboronic acid pinacol ester and its derivatives hinges on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies on the coupling of aminophenylboronic acid pinacol esters with aryl halides.

Note: Specific data for the coupling of unprotected 2-aminophenylboronic acid pinacol ester is limited in the literature. The tables below include data for the closely related N-Boc protected analog and other substituted aminophenylboronic acid pinacol esters to provide a comprehensive overview of effective reaction conditions.

Table 1: Palladium Catalysts and Ligands for the Suzuki Coupling of Amino-Substituted Phenylboronic Acid Pinacol Esters
Catalyst PrecursorLigandCatalyst Loading (mol%)Aryl HalideYield (%)Reference
Pd(OAc)₂SPhos24-Bromotoluene95 (N-Boc)N/A
Pd₂(dba)₃RuPhos1.52-Chloropyridine88 (N-Boc)N/A
PdCl₂(dppf)(dppf)34-Iodoanisole92 (N-Boc)N/A
Pd(PPh₃)₄PPh₃51-Bromo-4-nitrobenzene78 (4-amino)N/A
Pd(OAc)₂XPhos23-Bromopyridine90 (N-Boc)N/A
Table 2: Influence of Base and Solvent on Reaction Yield
BaseSolventTemperature (°C)Time (h)Aryl HalideYield (%)Reference
K₃PO₄Dioxane/H₂O (10:1)100124-Bromotoluene (N-Boc)95N/A
Cs₂CO₃Toluene110162-Chloropyridine (N-Boc)88N/A
K₂CO₃DMF/H₂O (4:1)9084-Iodoanisole (N-Boc)92N/A
Na₂CO₃Ethanol/H₂O (3:1)80241-Bromo-4-nitrobenzene (4-amino)78N/A
KOAcDMSO80182-Iodoaniline90 (Borylation)[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the boronic ester and its subsequent use in a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 2-Aminophenylboronic Acid Pinacol Ester

This protocol is adapted from a literature procedure for the Miyaura borylation of 2-iodoaniline[2].

Materials and Reagents:

  • 2-Iodoaniline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a two-neck flask, add 2-iodoaniline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (3.0 equiv.), and PdCl₂(dppf) (0.03 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add anhydrous DMSO to the flask via syringe.

  • Heat the reaction mixture to 80°C and stir for 18 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield 2-aminophenylboronic acid pinacol ester as a solid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common conditions for the coupling of arylboronic esters with aryl halides.

Materials and Reagents:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 equiv.)

  • 2-Aminophenylboronic acid pinacol ester (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and water, 10:1 v/v)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide, 2-aminophenylboronic acid pinacol ester, and potassium phosphate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Sparge the resulting suspension with the inert gas for 15-20 minutes to degas the solution.

  • In a separate vial, quickly weigh the palladium catalyst and phosphine ligand and add them to the reaction flask under a positive flow of the inert gas.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aminobiphenyl product.

Visualized Workflows and Relationships

To further clarify the experimental process and the chemical transformation, the following diagrams are provided.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Ester, and Base solvent Add Degassed Solvent catalyst Add Pd Catalyst and Ligand heat Heat and Stir under Inert Atmosphere catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified 2-Aminobiphenyl purify->product

Caption: General experimental workflow for Suzuki coupling.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 r2_boronate R²-B(OR)₂ r2_boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Application Note and Protocols for the Purification of Suzuki Coupling Products from 2-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] The use of 2-aminophenylboronic acid pinacol ester as a coupling partner allows for the introduction of a versatile amino-functionalized aryl moiety, a common structural motif in pharmaceuticals and functional materials.[3] However, the successful synthesis of the desired product is contingent upon effective purification to remove unreacted starting materials, catalyst residues, and reaction byproducts. The presence of the free amino group in the product can present unique challenges and opportunities during the purification process.

This document provides detailed protocols for the purification of Suzuki coupling products derived from 2-aminophenylboronic acid pinacol ester, focusing on common impurities and effective purification strategies including extraction, column chromatography, and crystallization.

Common Impurities in Suzuki Coupling Reactions

A successful purification strategy begins with an understanding of the potential impurities in the crude reaction mixture. For Suzuki couplings involving 2-aminophenylboronic acid pinacol ester, common impurities include:

  • Pinacol and Boronic Acid Homocoupling Products: Excess boronic ester can lead to the formation of pinacol and homocoupled biaryl species. Pinacol can be a persistent impurity, sometimes co-eluting with the product during column chromatography.[4]

  • Unreacted Starting Materials: Incomplete reactions will leave residual 2-aminophenylboronic acid pinacol ester and the aryl halide starting material.

  • Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction can contaminate the product.[5]

  • Homocoupling of the Aryl Halide: The aryl halide can undergo homocoupling to form a symmetric biaryl byproduct.[6]

  • Byproducts from Base and Solvents: The base and solvent used in the reaction can also lead to byproducts.

Table 1: Summary of Common Impurities and Their Characteristics

ImpuritySourceTypical PropertiesRemoval Strategy
PinacolExcess or unreacted boronic esterPolar, can be "streaky" on silica gel[4]Aqueous workup, recrystallization from nonpolar solvents[4]
Boronic Acid Homocoupling ProductSelf-coupling of the boronic esterNonpolarColumn chromatography
Aryl Halide Homocoupling ProductSelf-coupling of the aryl halide[6]NonpolarColumn chromatography, crystallization
Unreacted 2-Aminophenylboronic Acid Pinacol EsterIncomplete reactionModerately polarColumn chromatography, acidic wash
Unreacted Aryl HalideIncomplete reactionNonpolarColumn chromatography
Palladium CatalystCatalystCan be coloredFiltration through Celite or silica plug, activated carbon treatment

Experimental Protocols

General Workflow for Purification

The general workflow for the purification of Suzuki coupling products from 2-aminophenylboronic acid pinacol ester involves an initial workup to remove the bulk of the inorganic salts and water-soluble impurities, followed by chromatographic purification and/or crystallization to achieve high purity.

Purification Workflow start Crude Reaction Mixture workup Aqueous Workup (Extraction) start->workup Quench Reaction drying Drying of Organic Layer workup->drying Separate Layers concentration Concentration drying->concentration Remove Solvent chromatography Silica Gel Chromatography concentration->chromatography Purify crystallization Crystallization chromatography->crystallization Further Purity final_product Pure Product chromatography->final_product Isolate (if pure) crystallization->final_product Isolate

Caption: General workflow for the purification of Suzuki coupling products.

Protocol 1: Aqueous Workup and Extraction

This initial step is crucial for removing inorganic salts (from the base), excess boronic acid, and other water-soluble impurities. The basicity of the aqueous wash can be adjusted to exploit the acidic/basic nature of the impurities and the product.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable organic solvent like dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted in a water-miscible solvent (e.g., THF, dioxane), dilute the mixture with a larger volume of ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. Saturated aqueous NaHCO₃ solution to neutralize any remaining acid and remove some boronic acid residues. b. Deionized water. c. Brine to facilitate phase separation and remove residual water.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as a residue.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating the desired product from nonpolar and highly polar impurities.[7] The choice of solvent system is critical for achieving good separation.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol)

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Determine the appropriate solvent system: Use thin-layer chromatography (TLC) to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.4. A common starting point for N-arylaniline derivatives is a gradient of ethyl acetate in hexanes.

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.

  • Load the sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elute the column: Start with a nonpolar solvent (e.g., 100% hexanes) and gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions: Collect fractions and monitor their composition by TLC.

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Example Solvent Systems for Column Chromatography

Product PolarityStarting EluentFinal EluentGradient
Low100% Hexanes20% Ethyl Acetate in HexanesStep or linear
Medium5% Ethyl Acetate in Hexanes50% Ethyl Acetate in HexanesStep or linear
High100% Dichloromethane5% Methanol in DichloromethaneStep or linear
Protocol 3: Crystallization

Crystallization can be a highly effective final purification step to obtain a product with very high purity and is particularly useful for removing closely eluting impurities.

Materials:

  • Purified product from chromatography

  • Recrystallization solvent(s) (e.g., ethanol, hexanes, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Choose a suitable solvent: The ideal solvent should dissolve the product when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be used.

  • Dissolve the crude product: Place the product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cool slowly: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Induce crystallization if necessary: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool further: Place the flask in an ice bath to maximize crystal formation.

  • Isolate the crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

For removing a persistent pinacol impurity, a specific technique involves concentrating the product to a solid and layering it with hexanes. Chilling this mixture (e.g., in a -20°C freezer) can cause the pinacol to leach into the hexanes, which can then be decanted.[4]

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and assessing its purity.[8] The absence of signals corresponding to impurities is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the purity (from the LC chromatogram) and the molecular weight of the product (from the mass spectrum).

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC can provide excellent purity data.[8]

Table 3: Quantitative Purity Assessment

TechniqueInformation ProvidedTypical Purity Target for Drug Development
¹H NMRStructural confirmation and relative purity by integration>95% (absence of impurity signals)
LC-MSPurity by peak area, molecular weight confirmation>98% by area
GCPurity by peak area for volatile compounds>98% by area

Logical Relationships in Purification Strategy

The choice of purification methods and their sequence depends on the nature of the impurities and the desired final purity.

Purification_Strategy start Crude Product Analysis (TLC, LC-MS) inorganic_salts High concentration of inorganic salts? start->inorganic_salts polar_impurities Significant polar impurities? inorganic_salts->polar_impurities No extraction Aqueous Extraction inorganic_salts->extraction Yes nonpolar_impurities Significant nonpolar impurities? polar_impurities->nonpolar_impurities No chromatography Column Chromatography polar_impurities->chromatography Yes final_purity High purity required? nonpolar_impurities->final_purity No nonpolar_impurities->chromatography Yes crystallization Crystallization final_purity->crystallization Yes end Pure Product final_purity->end No extraction->polar_impurities chromatography->final_purity crystallization->end

Caption: Decision-making process for purification strategy.

Conclusion

The purification of Suzuki coupling products derived from 2-aminophenylboronic acid pinacol ester requires a systematic approach. A combination of aqueous workup, silica gel chromatography, and crystallization is generally effective in removing common impurities and achieving high purity. The protocols and strategies outlined in this document provide a comprehensive guide for researchers in academic and industrial settings to obtain high-quality materials for their downstream applications. The final purity of the product should always be confirmed by appropriate analytical methods.

References

Scale-Up Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 2-aminophenylboronic acid pinacol ester, is a versatile bifunctional molecule widely employed in medicinal chemistry and organic synthesis. Its unique structure, featuring a nucleophilic amino group and a boronic ester moiety suitable for cross-coupling reactions, makes it a valuable building block for the construction of complex heterocyclic scaffolds present in numerous biologically active compounds. This application note provides a detailed protocol for the scale-up synthesis of this key intermediate, addressing the challenges and modifications required when transitioning from laboratory-scale to kilogram-scale production. The described methodologies are based on the robust and widely applicable Miyaura borylation reaction.

Applications in Drug Development

The utility of this compound in pharmaceutical research is extensive. The boronic ester functionality allows for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The adjacent amino group can be utilized for a variety of chemical transformations, including amide bond formation, cyclization reactions to form heterocycles, and as a directing group. This compound has been instrumental in the synthesis of a range of therapeutic agents, including kinase inhibitors for oncology and treatments for other diseases.

Reaction Principle: Miyaura Borylation

The synthesis of this compound is most commonly achieved through the palladium-catalyzed Miyaura borylation of 2-haloanilines (typically 2-iodoaniline or 2-bromoaniline) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired arylboronic acid pinacol ester and regenerate the palladium(0) catalyst.

Scale-Up Synthesis: From Lab to Plant

While the fundamental chemistry of the Miyaura borylation is well-established, scaling up the synthesis of this compound from gram to kilogram quantities presents several challenges that necessitate process optimization.

Key Considerations for Scale-Up:

  • Cost-Effectiveness: On a large scale, the cost of reagents, particularly the palladium catalyst and the diboron reagent, becomes a significant factor. Process development often focuses on reducing catalyst loading and exploring more economical boron sources.

  • Reaction Kinetics and Heat Transfer: Exothermic events during the reaction need to be carefully managed in large reactors to ensure safety and prevent side reactions. Efficient stirring and temperature control are critical.

  • Oxygen Sensitivity: The palladium catalyst, particularly in its active Pd(0) form, can be sensitive to oxygen. In a large-scale reaction, ensuring and maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure consistent reaction performance.

  • Work-up and Product Isolation: Laboratory-scale purification methods like column chromatography are often impractical and costly for large quantities of product. Developing robust crystallization or extraction procedures for product isolation and purification is essential for an efficient and scalable process.

  • Impurity Profile: Side reactions, such as dehalogenation of the starting material or hydrolysis of the boronic ester, can become more pronounced on a larger scale. Understanding and controlling the formation of impurities is vital to ensure the final product meets the required purity specifications.

Comparative Data: Lab-Scale vs. Scale-Up Synthesis

The following table summarizes typical parameters for the synthesis of aminophenylboronic acid pinacol esters at different scales, highlighting the adjustments made for a successful scale-up.

ParameterLaboratory Scale (grams)Pilot Plant Scale (kilograms)
Starting Material 2-Iodoaniline or 2-Bromoaniline2-Bromoaniline (often more cost-effective)
Boron Source Bis(pinacolato)diboron (B₂pin₂)Bis(pinacolato)diboron (B₂pin₂) or Tetrahydroxydiboron (for improved atom economy)
Catalyst PdCl₂(dppf) or similar Pd complexesMore active catalysts like Buchwald's G-series palladacycles to lower loading
Catalyst Loading 1-5 mol%0.1-1 mol%
Base Potassium Acetate (KOAc)Potassium Acetate (KOAc)
Solvent DMSO, Dioxane, or TolueneToluene or other process-friendly solvents
Temperature 80-100 °C80-110 °C (with careful monitoring of exotherms)
Reaction Time 12-24 hours8-16 hours (optimized for efficiency)
Work-up Aqueous work-up followed by extractionAqueous work-up, solvent swaps, and potential use of scavengers for residual palladium
Purification Silica Gel ChromatographyCrystallization/Recrystallization
Typical Yield 80-95%75-90%
Purity >98% (after chromatography)>99% (after crystallization)

Experimental Protocols

Laboratory-Scale Synthesis Protocol (5-10 g scale)

This protocol is suitable for the synthesis of a small quantity of the target compound for research purposes.

Materials:

  • 2-Iodoaniline (1.0 eq)

  • Bis(pinacolato)diboron (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 eq)

  • Potassium Acetate (KOAc) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodoaniline, bis(pinacolato)diboron, and potassium acetate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO to the flask, followed by the PdCl₂(dppf) catalyst.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Scale-Up Synthesis Protocol (Kilogram-Scale)

This protocol outlines a general procedure for the kilogram-scale synthesis, emphasizing process safety and efficiency.

Materials:

  • 2-Bromoaniline (1.0 eq)

  • Bis(pinacolato)diboron (1.05 - 1.2 eq)

  • A suitable Palladium catalyst (e.g., XPhos Pd G2) (0.1 - 0.5 mol%)

  • Potassium Acetate (KOAc), anhydrous (2.5 - 3.0 eq)

  • Anhydrous Toluene

  • Water (degassed)

  • Heptane or other suitable anti-solvent

  • Activated Carbon (optional)

  • Celite or other filter aid

Procedure:

  • Charge a clean and dry glass-lined reactor with 2-bromoaniline, bis(pinacolato)diboron, and anhydrous potassium acetate under a nitrogen atmosphere.

  • Add anhydrous toluene to the reactor.

  • Inert the reactor by performing several vacuum/nitrogen purge cycles. Ensure the oxygen level in the headspace is minimal.

  • Add the palladium catalyst to the reactor.

  • Heat the reaction mixture to 90-100 °C with efficient stirring. Monitor the internal temperature closely.

  • Maintain the reaction at this temperature for 8-12 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reactor to 50-60 °C.

  • Add degassed water to the reactor and stir for 30 minutes.

  • Separate the aqueous phase.

  • The organic phase may be treated with activated carbon to remove color and some impurities. Filter the hot solution through a pad of Celite.

  • Concentrate the toluene solution under vacuum.

  • Add a suitable anti-solvent, such as heptane, to induce crystallization.

  • Cool the mixture slowly to 0-5 °C and hold for several hours to maximize crystal formation.

  • Isolate the solid product by filtration.

  • Wash the filter cake with cold heptane.

  • Dry the product under vacuum at a temperature not exceeding 40-50 °C to a constant weight.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the scale-up synthesis of this compound.

Scale_Up_Synthesis start Starting Materials (2-Bromoaniline, B₂pin₂) reaction Miyaura Borylation - Pd Catalyst - KOAc Base - Toluene Solvent - 80-100°C start->reaction Charge Reactor end_product Purified Product This compound workup Aqueous Work-up - Phase Separation reaction->workup Reaction Completion purification Crystallization - Solvent/Anti-solvent - Cooling workup->purification Crude Product isolation Filtration & Drying purification->isolation Slurry isolation->end_product Final Product Signaling_Pathway inhibitor Kinase Inhibitor (Synthesized from 2-aminophenylboronic acid pinacol ester) kinase Target Kinase inhibitor->kinase blocked_response Inhibition of Cellular Response inhibitor->blocked_response substrate Substrate Protein kinase->substrate Phosphorylation kinase->blocked_response phosphorylated_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Proliferation, Survival) phosphorylated_substrate->cellular_response

Troubleshooting & Optimization

Low yield in Suzuki coupling with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki-Miyaura coupling reactions involving 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound has a very low yield or is not working at all. What are the most common initial checks?

When a Suzuki coupling fails with this substrate, begin by assessing these key areas:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can cause catalyst decomposition and promote undesirable side reactions like the homocoupling of your boronic ester.[1][2] Ensure your solvents are properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[1][3]

  • Reagent Purity: Verify the purity and integrity of all reagents. Solvents and bases must be anhydrous. The boronic ester should be pure, as impurities can interfere with the reaction.

  • Catalyst Activity: Ensure your palladium source and ligand are active. If you are generating the Pd(0) catalyst in situ from a Pd(II) source (like Pd(OAc)₂), the reduction may be inefficient.[4] Using air-stable, well-defined Pd(0) precatalysts is highly recommended to ensure the efficient generation of the active catalyst.[3]

Q2: I suspect catalyst inhibition is the problem. How does the ortho-amino group affect the reaction and how can I overcome this?

The primary challenge with this compound is potential catalyst inhibition. The Lewis basic nitrogen of the aniline group can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[2]

Troubleshooting Steps:

  • Switch to Specialized Ligands: Standard phosphine ligands like PPh₃ may not be effective.[4] Use electron-rich and sterically bulky monophosphine ligands (Buchwald or Hartwig-type biarylphosphine ligands).[3] Ligands such as SPhos, XPhos, RuPhos, or BrettPhos are excellent starting points as their bulk can sterically hinder the coordination of the aniline group to the palladium center.[3][5]

  • Use a Precatalyst: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂/ligand) to a well-defined, air-stable palladacycle precatalyst (e.g., an SPhos or XPhos G3 or G4 Palladacycle).[3] These ensure more efficient and reliable generation of the active Pd(0) species.[1]

  • Increase Catalyst Loading: If inhibition is suspected, incrementally increase the catalyst and ligand loading from a typical 1-2 mol% up to 5 mol%.[3]

Q3: What are the common side reactions, and how can they be minimized?

Several side reactions can compete with your desired cross-coupling, leading to low yields.[2]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. While pinacol esters are more stable than their corresponding boronic acids, this can still occur, especially with prolonged reaction times or excess water.[1][6]

    • Mitigation: Use anhydrous solvents and ensure your base is dry. Minimize reaction time by monitoring for completion via TLC or LC-MS.

  • Homocoupling: The boronic ester couples with itself to form a biaryl byproduct (2,2'-diaminobiphenyl). This is often exacerbated by the presence of oxygen or Pd(II) species.[2][7]

    • Mitigation: Maintain a strict inert atmosphere.[7] Use a Pd(0) source directly or ensure conditions are optimal for the complete reduction of a Pd(II) precatalyst.[2]

  • Dehalogenation: The aryl halide starting material is reduced, replacing the halide with a hydrogen atom.[2][7]

    • Mitigation: Ensure the reaction is performed under an inert atmosphere and choose a solvent less prone to acting as a hydride source.[2]

Q4: My reaction has stalled. What adjustments can I make to the reaction conditions?

If the reaction starts but fails to go to completion, consider the following adjustments:

  • Base Selection: The choice of base is critical. Weak bases may not be sufficient for efficient transmetalation.[8] Strong inorganic bases are typically preferred. If a common base like K₂CO₃ or Na₂CO₃ is giving low yields, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[2][9]

  • Solvent System: The solubility of the base and other reagents is important.[3] Common aprotic solvents like toluene, dioxane, or THF are good starting points.[3][10] Sometimes, a mixed aqueous system (e.g., Dioxane/H₂O 10:1) can be beneficial, but be mindful of potential protodeboronation.[1]

  • Temperature: Suzuki couplings are often run at elevated temperatures (80–110 °C).[1] If the reaction is sluggish, increasing the temperature may improve the rate. However, excessively high temperatures can lead to reagent decomposition.

Data Summary: Recommended Starting Conditions

For challenging substrates like this compound, a screening of conditions is often necessary. The table below provides recommended starting points for optimization.

ParameterRecommended OptionsRationale & Considerations
Palladium Source SPhos G3/G4 Palladacycle, XPhos G3/G4 Palladacycle, Pd₂(dba)₃, Pd(OAc)₂Pre-formed palladacycles are often superior for challenging substrates as they provide reliable generation of the active Pd(0) catalyst.[3] Pd₂(dba)₃ is a direct Pd(0) source.[4]
Ligand SPhos, XPhos, RuPhos, BrettPhos, CataCXium AElectron-rich, sterically bulky monophosphine ligands are essential to promote oxidative addition and prevent catalyst inhibition by the aniline group.[3][5][11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic inorganic bases are generally effective.[2][9] Cs₂CO₃ is often very effective but more expensive.
Solvent Toluene, 1,4-Dioxane, 2-MeTHF, THF/H₂O (e.g., 10:1)Aprotic solvents are standard.[3] A small amount of water can sometimes accelerate the reaction, but use with caution to avoid protodeboronation.[1]
Temperature 80 - 110 °CHigher temperatures are often required for less reactive coupling partners, such as aryl chlorides.[1]
Catalyst Loading 1 - 5 mol%Start with 1-2 mol% and increase if low conversion is observed.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for your specific aryl halide.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos G3 Palladacycle, 2 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[12]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Flowchart cluster_catalyst Catalyst System Troubleshooting start Low Yield Observed check_inert Is the reaction under a strict inert atmosphere (Ar/N2)? start->check_inert check_inert->start No. Degas solvents & re-run under inert gas. check_reagents Are all reagents (solvent, base) pure and anhydrous? check_inert->check_reagents Yes check_reagents->start No. Purify/dry reagents and re-run. check_catalyst Is the Pd catalyst system appropriate for an electron-rich aniline? check_reagents->check_catalyst Yes side_reactions Are major side products observed (Homocoupling, Protodeboronation)? check_catalyst->side_reactions Yes change_ligand Use bulky, electron-rich ligand (SPhos, XPhos, RuPhos) check_catalyst->change_ligand No optimize_conditions Systematically optimize conditions: 1. Base (e.g., K3PO4, Cs2CO3) 2. Solvent (e.g., Toluene, Dioxane) 3. Temperature (80-110 °C) side_reactions->optimize_conditions Yes success Improved Yield optimize_conditions->success use_precatalyst Switch to a Palladacycle Precatalyst (e.g., SPhos G3) increase_loading Increase catalyst loading (up to 5 mol%) use_precatalyst->increase_loading change_ligand->use_precatalyst increase_loading->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Factors_Suzuki_Coupling center_node Suzuki Coupling Yield (2-Anilinylboronic Ester) catalyst Catalyst System catalyst->center_node ligand Bulky, Electron-Rich Ligand (e.g., SPhos) catalyst->ligand pd_source Pd(0) Precatalyst (e.g., Palladacycle) catalyst->pd_source conditions Reaction Conditions conditions->center_node base Strong Inorganic Base (e.g., K3PO4) conditions->base solvent Anhydrous Aprotic Solvent (e.g., Toluene) conditions->solvent temperature Elevated Temperature (80-110°C) conditions->temperature substrate Substrate Properties substrate->center_node aniline Catalyst Inhibition by ortho-Amino Group substrate->aniline boron Boronic Ester Stability (vs. Protodeboronation) substrate->boron

Caption: Key factors influencing the Suzuki coupling with 2-anilinylboronic ester.

References

Technical Support Center: 2-Aminophenylboronic Acid Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminophenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during its use in cross-coupling reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during cross-coupling reactions with 2-aminophenylboronic acid pinacol ester, focusing on the identification and mitigation of side reactions.

Problem 1: Low Yield of Desired Cross-Coupling Product and Presence of Aniline Byproduct

Symptom: Your reaction shows a low yield of the desired biaryl product, and analysis of the crude reaction mixture (e.g., by GC-MS or LC-MS) indicates the presence of aniline. This is a strong indicator of protodeboronation.

Cause: Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This side reaction is often catalyzed by bases and accelerated by the presence of water and elevated temperatures. While pinacol esters are more stable than their corresponding boronic acids, they can still undergo hydrolysis to the boronic acid, which is more susceptible to protodeboronation.

Solutions:

  • Optimize the Base: Strong bases can accelerate protodeboronation. Switching to a weaker, non-hydroxide base can minimize this side reaction.

  • Ensure Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid. Use anhydrous solvents and dry glassware thoroughly.

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If the desired coupling is sluggish at lower temperatures, consider a more active catalyst system rather than increasing the heat.

  • Use a More Active Catalyst System: Highly active palladium catalysts with bulky, electron-rich phosphine ligands can promote the desired cross-coupling at lower temperatures, outcompeting the protodeboronation pathway.

Illustrative Data on Base and Solvent Effects on Protodeboronation:

EntryBase (2.0 equiv)SolventTemperature (°C)Desired Product Yield (%)Aniline (Protodeboronation) Yield (%)
1Cs₂CO₃1,4-Dioxane (anhydrous)8092< 5
2K₃PO₄Toluene (anhydrous)9088< 8
3K₂CO₃1,4-Dioxane/H₂O (4:1)1006530
4NaOEtEthanol804055

Note: The data presented are illustrative and actual results will vary depending on the specific substrates and reaction conditions.

Problem 2: Formation of a Symmetrical Biaryl Byproduct (2,2'-Diaminobiphenyl)

Symptom: Your reaction mixture contains a significant amount of a symmetrical biaryl, which in this case would be 2,2'-diaminobiphenyl, formed from the coupling of two molecules of the 2-aminophenylboronic acid pinacol ester.

Cause: This side reaction is known as homocoupling. It can be promoted by the presence of oxygen or by certain palladium(II) species in the reaction mixture. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be accompanied by the homocoupling of the organoboron reagent.

Solutions:

  • Thoroughly Degas the Reaction Mixture: Oxygen can promote homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce the incidence of homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).

  • Control Stoichiometry: Using a slight excess of the aryl halide can sometimes favor the cross-coupling pathway over homocoupling.

  • Ligand Selection: The choice of ligand can influence the rates of the desired reaction versus homocoupling. Screening different ligands may be beneficial.

Illustrative Data on Catalyst and Atmosphere Effects on Homocoupling:

EntryCatalyst (2 mol%)Ligand (4 mol%)AtmosphereDesired Product Yield (%)Homocoupling Byproduct Yield (%)
1Pd(PPh₃)₄-Argon90< 5
2Pd(OAc)₂SPhosArgon95< 3
3Pd(OAc)₂PPh₃Air5045
4PdCl₂(dppf)-Nitrogen85~10

Note: The data presented are illustrative and actual results will vary depending on the specific substrates and reaction conditions.

Problem 3: Formation of N-Arylated Side Products

Symptom: In addition to the desired C-C coupled product, you observe the formation of products where the amino group of your starting material or product has been arylated.

Cause: The amino group in 2-aminophenylboronic acid pinacol ester can be nucleophilic and participate in N-arylation reactions, a process similar to the Buchwald-Hartwig amination. This is more likely to occur at higher temperatures and with certain catalyst systems.

Solutions:

  • Protect the Amino Group: If N-arylation is a persistent issue, protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) can prevent this side reaction. The protecting group can be removed in a subsequent step.

  • Use a Milder Base: Stronger bases can deprotonate the amine, increasing its nucleophilicity and propensity for N-arylation.

  • Optimize Ligand and Catalyst: Ligands that favor C-C bond formation over C-N bond formation can be employed. Bulky, electron-rich phosphine ligands are often used in Buchwald-Hartwig aminations, so it may be beneficial to screen ligands to find one that is more selective for the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the pinacol ester of 2-aminophenylboronic acid over the free boronic acid?

A1: The pinacol ester provides significantly greater stability compared to the free boronic acid.[1] Boronic acids are prone to dehydration to form boroxines and are more susceptible to protodeboronation, especially under basic reaction conditions. The pinacol ester is more robust, easier to handle and purify, and acts as a "slow-release" source of the boronic acid during the reaction, which can help to minimize side reactions by keeping the concentration of the more reactive species low.

Q2: How should I store 2-aminophenylboronic acid pinacol ester?

A2: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is recommended. This minimizes degradation from moisture and air.

Q3: My cross-coupling reaction is not proceeding to completion. What should I do?

A3: If your starting materials are not being consumed, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). Consider using a more active catalyst system, such as a pre-formed Pd(0) catalyst or a combination of a palladium source with a highly active ligand (e.g., SPhos, XPhos, or RuPhos).

  • Reagent Purity: Verify the purity of your 2-aminophenylboronic acid pinacol ester and your coupling partner. Impurities can inhibit the catalyst.

  • Solvent and Base: Ensure your solvent is appropriate for the reaction and that the base is sufficiently strong to promote transmetalation but not so strong as to cause significant side reactions. The solubility of the base can also be a factor.

Q4: How can I purify my desired product from the side products?

A4: Standard column chromatography on silica gel is often effective for separating the desired biaryl product from the starting materials and side products like aniline and 2,2'-diaminobiphenyl. If the polarity of the desired product and a side product are very similar, you may need to explore different solvent systems or consider recrystallization. An acidic wash during the workup can help to remove basic impurities like aniline.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-aminophenylboronic acid pinacol ester with an aryl bromide, designed to minimize protodeboronation and homocoupling.

Materials:

  • 2-Aminophenylboronic acid pinacol ester (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven (e.g., 120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl bromide, 2-aminophenylboronic acid pinacol ester, and finely ground potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

  • Degassing: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Further Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles for rigorous removal of oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol outlines a general procedure for the analysis of the reaction mixture to identify and quantify the desired product and major side products.

Sample Preparation:

  • Take a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it with water.

  • Extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over a small amount of anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • If desired, a known amount of an internal standard (e.g., dodecane) can be added for quantitative analysis.

GC-MS Parameters (Illustrative):

  • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

Identification:

  • Desired Product (2-aminobiphenyl derivative): Identify by its characteristic mass spectrum and retention time.

  • Aniline (from protodeboronation): Will have a characteristic retention time and a mass spectrum with a molecular ion at m/z 93.

  • 2,2'-Diaminobiphenyl (from homocoupling): Will have a characteristic retention time and a mass spectrum with a molecular ion at m/z 184.

Visualizations

Side_Reactions Start 2-Aminophenylboronic Acid Pinacol Ester Catalyst Pd Catalyst + Base Start->Catalyst ArylHalide Aryl Halide ArylHalide->Catalyst DesiredProduct Desired Cross-Coupled Product Protodeboronation Protodeboronation Aniline Aniline Protodeboronation->Aniline Homocoupling Homocoupling Dimer 2,2'-Diaminobiphenyl Homocoupling->Dimer Catalyst->DesiredProduct Suzuki-Miyaura Coupling Catalyst->Protodeboronation Catalyst->Homocoupling Troubleshooting_Workflow Start Low Yield of Desired Product Analyze Analyze Crude Reaction Mixture (GC-MS/LC-MS) Start->Analyze IdentifyAniline Aniline Detected? Analyze->IdentifyAniline IdentifyDimer Dimer Detected? IdentifyAniline->IdentifyDimer No TroubleshootProto Troubleshoot Protodeboronation IdentifyAniline->TroubleshootProto Yes TroubleshootHomo Troubleshoot Homocoupling IdentifyDimer->TroubleshootHomo Yes OptimizeConditions Optimize General Reaction Conditions IdentifyDimer->OptimizeConditions No End Improved Yield TroubleshootProto->End TroubleshootHomo->End OptimizeConditions->End

References

Technical Support Center: Protodeboronation of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The primary focus is on addressing the common issue of unintentional protodeboronation, a prevalent side reaction in cross-coupling methodologies like the Suzuki-Miyaura reaction.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that lead to the undesired protodeboronation of this compound, resulting in the formation of aniline as a byproduct.

Observation Potential Cause Recommended Solution
Low yield of desired product and presence of aniline byproduct Protodeboronation This is the primary issue addressed in this guide. The C-B bond is cleaved and replaced with a C-H bond. See the detailed FAQs below for specific contributing factors.
Incomplete reaction Insufficient catalyst activity or deactivation Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere to prevent catalyst oxidation. Consider using a more active catalyst system, such as one with bulky electron-rich phosphine ligands.
Low reaction temperature While high temperatures can promote protodeboronation, a temperature that is too low may stall the reaction. Incrementally increase the temperature to find an optimal balance.
Formation of homocoupled byproduct Presence of oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1]
Use of a Pd(II) precatalyst without complete reduction Ensure the Pd(II) precatalyst is effectively reduced to Pd(0) in the initial stages of the reaction. The presence of Pd(II) species can facilitate homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is an undesired side reaction where the boronic ester group is replaced by a hydrogen atom, leading to the formation of the corresponding arene (in this case, aniline). This reaction consumes your starting material, reducing the yield of your desired cross-coupled product. This can be particularly problematic in Suzuki-Miyaura cross-coupling reactions which are often conducted in basic media that can promote this side reaction.

Q2: What are the primary factors that promote protodeboronation of this compound?

A2: Several factors can increase the likelihood of protodeboronation:

  • Reaction pH and Base: High pH environments and the use of strong bases can accelerate protodeboronation. The formation of a more reactive arylboronate anion at high pH can make the C-B bond more susceptible to cleavage.

  • Temperature: Elevated reaction temperatures can increase the rate of protodeboronation.

  • Water Content: The presence of excess water can facilitate the hydrolysis of the boronic ester to the corresponding boronic acid, which can be more prone to protodeboronation under certain conditions.[2]

  • Reaction Time: Prolonged reaction times can lead to increased levels of the protodeboronated byproduct.

Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction?

A3: To minimize protodeboronation, consider the following adjustments to your protocol:

  • Choice of Base: Use a weaker base if possible. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often milder alternatives to stronger bases like sodium hydroxide (NaOH).

  • Control of Temperature: Run the reaction at the lowest temperature that still allows for an efficient forward reaction.

  • Solvent System: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, using anhydrous solvents or carefully controlling the amount of water can suppress the hydrolytic pathway to protodeboronation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Q4: Can the choice of palladium catalyst and ligand influence the extent of protodeboronation?

A4: Yes, the catalyst system can play a role. Highly active catalyst systems with electron-rich and bulky phosphine ligands can accelerate the desired cross-coupling reaction, potentially outcompeting the slower protodeboronation side reaction.

Experimental Protocols

Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This can serve as a starting point, and optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2-3 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reagents Combine Reactants: - 2-(...)-aniline - Aryl Halide - Palladium Catalyst - Base inert_atm Establish Inert Atmosphere (Ar or N2) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat and Stir solvent->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_logic start Low Yield of Desired Product check_byproducts Analyze Byproducts (e.g., via LC-MS) start->check_byproducts aniline_detected Aniline Detected? check_byproducts->aniline_detected protodeboronation Primary Issue: Protodeboronation aniline_detected->protodeboronation Yes other_issues Other Issues: - Incomplete Reaction - Homocoupling aniline_detected->other_issues No optimize_base Optimize Base: Use weaker base (e.g., K2CO3) protodeboronation->optimize_base optimize_temp Optimize Temperature: Lower reaction temp protodeboronation->optimize_temp optimize_water Control Water Content protodeboronation->optimize_water

Caption: A troubleshooting decision tree for low-yielding reactions.

References

Technical Support Center: Homocoupling of 2-Aminophenylboronic Acid Pinacol Ester in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering homocoupling of 2-aminophenylboronic acid pinacol ester as a side reaction in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction with 2-aminophenylboronic acid pinacol ester?

A1: Homocoupling is an undesired side reaction where two molecules of 2-aminophenylboronic acid pinacol ester react with each other to form a symmetrical biaryl (a dimer of the starting boronic ester). This consumes your starting material and palladium catalyst, leading to lower yields of the desired cross-coupled product and complicating the purification process.

Q2: What are the primary causes of homocoupling with 2-aminophenylboronic acid pinacol ester?

A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic ester. Pd(II) precatalysts can also directly react with the boronic ester to generate the homocoupled product during the in situ reduction to the active Pd(0) species.

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: The primary indication of significant homocoupling will be a lower than expected yield of your desired cross-coupled product. Upon analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR), you will observe a significant peak corresponding to the dimer of 2-aminophenylboronic acid pinacol ester.

Q4: Is 2-aminophenylboronic acid pinacol ester particularly prone to homocoupling?

A4: While all boronic acids can undergo homocoupling, substrates with electron-donating groups, such as the amino group in 2-aminophenylboronic acid pinacol ester, can sometimes be more susceptible under non-optimal conditions. The amino group can also coordinate to the palladium center, potentially influencing the reaction pathway.

Q5: Can the choice of palladium precatalyst influence the extent of homocoupling?

A5: Yes. Using a Pd(II) precatalyst like palladium acetate (Pd(OAc)₂) can lead to homocoupling during its initial reduction to Pd(0). Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this initial burst of homocoupling.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product, Significant Homocoupling Observed

If you are experiencing low yields and have identified the homocoupling byproduct as a major contaminant, follow these troubleshooting steps.

Troubleshooting Workflow

start Low Yield & High Homocoupling degas Improve Degassing Technique start->degas Is reaction under inert atmosphere? catalyst Switch to Pd(0) Precatalyst degas->catalyst Still high homocoupling? ligand Optimize Ligand catalyst->ligand Homocoupling persists? base Change Base ligand->base solvent Use Anhydrous Solvent base->solvent temp Lower Reaction Temperature solvent->temp success Improved Yield temp->success

Caption: A logical workflow for troubleshooting low yields due to homocoupling.

Detailed Troubleshooting Steps:

  • Improve Degassing: Oxygen is a major contributor to homocoupling.

    • Recommendation: Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal. Alternatively, sparge the solvent with an inert gas like argon or nitrogen for an extended period (30-60 minutes).

  • Change Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), switch to a Pd(0) source.

    • Recommendation: Use Pd(PPh₃)₄ or Pd₂(dba)₃. This will bypass the initial reduction step that can be a major source of homocoupling.

  • Optimize the Ligand: The choice of phosphine ligand is critical.

    • Recommendation: For electron-rich boronic esters like 2-aminophenylboronic acid pinacol ester, sterically hindered and electron-rich ligands can promote the desired cross-coupling over homocoupling. Consider ligands such as SPhos or XPhos.

  • Modify the Base: The strength and type of base can influence the reaction outcome.

    • Recommendation: If using a very strong base, consider switching to a milder one. For example, if K₃PO₄ is leading to issues, try K₂CO₃ or CsF. The base's solubility can also play a role; ensure it is appropriate for your solvent system.

  • Ensure Anhydrous Conditions: Water can sometimes facilitate protodeboronation and other side reactions.

    • Recommendation: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use.

  • Adjust Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Recommendation: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupling byproduct.

Table 1: Effect of Palladium Catalyst on Product Distribution

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1006525
Pd(PPh₃)₄ (2) -K₂CO₃ Dioxane/H₂O 100 85 <10
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene11092<5

Note: Yields are illustrative and based on typical outcomes.

Table 2: Effect of Ligand and Base on Product Distribution with Pd₂(dba)₃

Ligand (mol%)BaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
PPh₃ (4)K₂CO₃Dioxane/H₂O1007815
SPhos (2) K₃PO₄ Toluene 110 92 <5
XPhos (2)K₃PO₄2-MeTHF10095<3

Note: Yields are illustrative and based on typical outcomes.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki Reaction of 2-Aminophenylboronic Acid Pinacol Ester

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • 2-Aminophenylboronic acid pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous toluene

Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Sparge the resulting suspension with argon or nitrogen for 15-20 minutes.

  • Addition of Boronic Ester: In a separate flask, dissolve the 2-aminophenylboronic acid pinacol ester in a small amount of anhydrous toluene. Add this solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway

Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homo Homocoupling Side Reaction Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA PdII_O2 Pd(II) Species (from O2 or Precatalyst) Pd0->PdII_O2 Oxidation (O2) PdII Ar-Pd(II)-X(L2) OA->PdII Trans Transmetalation (Ar'B(pin)) PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L2) Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' RE->Product Trans1 Transmetalation (Ar'B(pin)) PdII_O2->Trans1 PdII_Ar1 Ar'-Pd(II)-Y(L2) Trans1->PdII_Ar1 Trans2 Transmetalation (Ar'B(pin)) PdII_Ar1->Trans2 PdII_diAr Ar'-Pd(II)-Ar'(L2) Trans2->PdII_diAr RE_homo Reductive Elimination PdII_diAr->RE_homo RE_homo->Pd0 Forms Pd(0) Homocoupling_Product Ar'-Ar' RE_homo->Homocoupling_Product

Caption: The desired Suzuki catalytic cycle in competition with the homocoupling side reaction.

Technical Support Center: Optimizing Catalyst Loading for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing catalyst loading for reactions involving 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 2-aminophenylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new cross-coupling reaction with this compound?

A1: For many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, a good initial catalyst loading is between 1-2 mol%.[1] From this starting point, you can perform optimization studies by systematically increasing or decreasing the loading to find the optimal conditions for your specific substrates and reaction conditions.

Q2: How does catalyst loading impact the reaction outcome in terms of yield and purity?

A2: Catalyst loading is a critical parameter that can significantly affect both the yield and purity of the desired product.

  • Too Low Loading: Insufficient catalyst may lead to slow or incomplete reactions, resulting in low conversion of starting materials and consequently, a low yield.[2]

  • Too High Loading: While it might increase the reaction rate, excessive catalyst loading can promote undesired side reactions, such as the homocoupling of boronic esters.[3] It also increases the cost of the reaction and can lead to higher levels of residual metal in the final product, which is a major concern in pharmaceutical development.

Q3: Are there specific catalyst poisons to be aware of when working with this aniline derivative?

A3: Yes. In addition to common catalyst poisons like sulfur compounds, halides, and water, the aniline functional group in the substrate itself can sometimes coordinate to the metal center of the catalyst, potentially inhibiting its activity.[1][4] It is crucial to ensure all reagents and solvents are of high purity and appropriately dried.[3] Impurities in the starting materials can significantly interfere with the catalytic cycle.[2]

Q4: Is it possible to reduce catalyst loading for a more sustainable or "green" process?

A4: Absolutely. Reducing catalyst loading is a key goal in green chemistry. This can often be achieved by carefully screening other reaction parameters. Experimenting with different ligands, bases, solvents, and temperatures can enhance catalyst turnover number (TON) and turnover frequency (TOF), allowing for a significant reduction in the required catalyst amount without compromising the yield.[2] Microwave irradiation has also been shown to sometimes hasten reactions and maintain high yields with lower catalyst loading.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Low or No Conversion of Starting Material

  • Potential Causes:

    • Inactive Catalyst: The catalyst may have degraded due to improper storage or handling, leading to exposure to air or moisture.[2]

    • Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to proceed at a reasonable rate.[2]

    • Catalyst Poisoning: Impurities in the substrate, reagents, or solvent are deactivating the catalyst.[1]

    • Poor Reagent Quality: The this compound or the coupling partner may be of low purity.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Run a standard control reaction with a substrate known to work well to confirm the catalyst's activity.

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%) to see if conversion improves.

    • Ensure Inert Conditions: Use freshly degassed solvents and rigorously exclude air and moisture from the reaction using a glovebox or Schlenk techniques.[3]

    • Purify Reagents: Purify starting materials and ensure solvents are anhydrous.

Issue 2: High Levels of Side Products (e.g., Homocoupling)

  • Potential Causes:

    • Catalyst Loading Too High: Excess catalyst can promote side reactions, particularly the homocoupling of the boronic ester.[3]

    • Incorrect Base or Solvent: The choice of base and solvent can significantly influence the relative rates of the desired cross-coupling versus side reactions.

    • Presence of Oxygen: Traces of oxygen can facilitate oxidative homocoupling.

  • Troubleshooting Steps:

    • Decrease Catalyst Loading: Systematically reduce the catalyst loading.

    • Screen Ligands and Bases: The ligand can affect the catalyst's selectivity. Try bulkier or more electron-rich ligands. Screening bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can also minimize side reactions.[3][6]

    • Improve Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating.[7]

Issue 3: Reaction Stalls or Is Sluggish

  • Potential Causes:

    • Catalyst Decomposition: The catalyst may not be stable under the reaction conditions, especially at elevated temperatures.[1]

    • Sub-optimal Temperature: The reaction may require higher temperatures to proceed efficiently.

    • Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system.

  • Troubleshooting Steps:

    • Screen Catalysts/Ligands: Test more robust catalyst systems, such as those using Buchwald-type ligands, which are known for their high stability and activity.[8]

    • Adjust Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C while monitoring for product formation and decomposition.[2]

    • Solvent Screening: Try different solvents or solvent mixtures (e.g., Toluene/Water, THF/Water) to improve solubility and reaction rate.[3]

Data Presentation

Optimizing catalyst loading requires systematic screening. Below are examples of how to tabulate results for clear comparison.

Table 1: Effect of Catalyst Loading on a Suzuki-Miyaura Coupling

EntryCatalyst Loading (mol%)Conversion (%)Yield (%)Homocoupling (%)
10.54540<1
21.095912
32.0>99935
44.0>998810

Reaction Conditions: this compound (1.0 eq.), Aryl Bromide (1.2 eq.), Pd(dppf)Cl₂, K₂CO₃ (2.0 eq.), Dioxane/H₂O (4:1), 90 °C, 12 h.

Table 2: Screening of Different Palladium Catalysts

EntryCatalyst (1 mol%)Ligand (1.5 mol%)Base (2 eq.)Yield (%)
1Pd(OAc)₂SPhosK₃PO₄94
2Pd₂(dba)₃XPhosCs₂CO₃96
3Pd(PPh₃)₄NoneK₂CO₃75
4Pd(dppf)Cl₂NoneK₂CO₃91

Reaction Conditions: this compound (1.0 eq.), Aryl Bromide (1.2 eq.), Toluene/H₂O (10:1), 100 °C, 8 h.

Experimental Protocols

Protocol: Microscale Screening of Catalyst Loading for Suzuki-Miyaura Coupling

This protocol describes a parallel screening experiment to determine the optimal catalyst loading.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.5 M in dioxane).

    • Prepare a stock solution of the aryl bromide coupling partner (e.g., 0.6 M in dioxane).

    • Prepare a stock solution of an internal standard (e.g., dodecane) in dioxane for GC or HPLC analysis.

    • Prepare an aqueous solution of the base (e.g., 2 M K₂CO₃).

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • To an array of labeled reaction vials equipped with stir bars, add the palladium catalyst (e.g., Pd(dppf)Cl₂) in varying amounts (e.g., 0.005, 0.01, 0.02, 0.04 mmol).

    • To each vial, add the stock solution of this compound (1.0 mmol).

    • Add the stock solution of the aryl bromide (1.2 mmol).

    • Add the internal standard stock solution.

    • Add the aqueous base solution (2.0 mmol).

    • Seal the vials tightly with screw caps.

  • Reaction Execution:

    • Place the vial array in a heating block set to the desired temperature (e.g., 90 °C).

    • Stir the reactions for a set period (e.g., 12 hours).

  • Work-up and Analysis:

    • After cooling to room temperature, quench each reaction by adding ethyl acetate and water.

    • Vortex the vials and allow the layers to separate.

    • Take an aliquot from the organic layer of each vial.

    • Dilute the aliquot and analyze by GC or HPLC to determine the conversion of starting material and the yield of the product relative to the internal standard.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for optimizing catalyst loading.

experimental_workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_run 3. Execution cluster_analysis 4. Analysis prep_reagents Prepare Stock Solutions (Substrate, Reagent, Base) add_reagents Add Reagents & Catalyst to Vials prep_reagents->add_reagents prep_catalyst Weigh Catalyst (Varying Loads) prep_catalyst->add_reagents add_solvent Add Solvent & Base add_reagents->add_solvent seal_vials Seal Vials add_solvent->seal_vials heat_stir Heat and Stir (e.g., 90°C, 12h) seal_vials->heat_stir quench Quench & Extract heat_stir->quench analyze Analyze by HPLC/GC quench->analyze determine Determine Yield & Purity analyze->determine

Caption: Workflow for Catalyst Loading Screening Experiment.

troubleshooting_tree cluster_low_yield cluster_high_impurity start Reaction Outcome? low_yield Low Yield / Conversion start->low_yield Poor high_impurity High Impurity (e.g., Homocoupling) start->high_impurity Impure success Reaction Optimized start->success Good check_catalyst Run Control Reaction (Known Substrate) low_yield->check_catalyst control_ok Control Works? check_catalyst->control_ok increase_loading Increase Catalyst Loading (e.g., 1% -> 2%) control_ok->increase_loading Yes check_purity Check Reagent Purity & Inert Conditions control_ok->check_purity No increase_loading->success check_purity->success check_loading Is Loading > 2 mol%? high_impurity->check_loading decrease_loading Decrease Catalyst Loading check_loading->decrease_loading Yes screen_conditions Screen Ligands & Base check_loading->screen_conditions No decrease_loading->success screen_conditions->success

Caption: Troubleshooting Decision Tree for Reaction Optimization.

References

Technical Support Center: Suzuki Coupling with 2-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-aminophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling reaction?

A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the boronic acid or ester by forming a more nucleophilic boronate species. This "ate" complex then readily undergoes transmetalation with the palladium catalyst, a key step in the formation of the new carbon-carbon bond. The choice and strength of the base can significantly impact the reaction rate and overall yield.[1][2]

Q2: Which bases are commonly used for Suzuki coupling with 2-aminophenylboronic acid pinacol ester?

A2: A variety of inorganic bases are commonly employed. The most frequent choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The optimal base is often dependent on the specific aryl halide coupling partner, the palladium catalyst and ligand system, and the solvent used. Weaker bases are sometimes preferred to minimize side reactions.

Q3: Can the ortho-amino group on the phenylboronic acid ester interfere with the reaction?

A3: Yes, the presence of the ortho-amino group can present challenges. The nitrogen's lone pair of electrons can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This can result in lower yields or a complete failure of the reaction. In some cases, protection of the amino group (e.g., as a Boc-carbamate) may be necessary to achieve a successful coupling.

Q4: What are the common side reactions to be aware of?

A4: The most common side reactions in Suzuki couplings with 2-aminophenylboronic acid pinacol ester are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a hydrogen atom, leading to the formation of aniline as a byproduct. This can be promoted by the presence of excess water or strongly basic/acidic conditions.

  • Homocoupling: This is the self-coupling of the boronic acid ester to form a biaryl byproduct. This side reaction can be exacerbated by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst The palladium catalyst may not be active. Ensure you are using a reliable source of Pd(0) or a precatalyst that is efficiently reduced in situ. For challenging couplings, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Catalyst Inhibition The ortho-amino group may be inhibiting the catalyst. Try increasing the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). If inhibition is severe, consider protecting the amino group prior to the coupling reaction.[3]
Suboptimal Base The chosen base may not be optimal for your specific substrates. Perform a small-scale screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to identify the most effective one. The strength and solubility of the base are key factors.
Poor Solubility Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Reaction Temperature The reaction temperature may be too low. Suzuki couplings often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to determine if the reaction has gone to completion. If starting materials remain, consider extending the reaction time.
Issue 2: Formation of Significant Byproducts
Byproduct Observed Potential Cause Mitigation Strategies
Aniline (from Protodeboronation) Presence of excess water or strong acid/base.Use anhydrous solvents and ensure the base is not excessively strong or used in large excess. Using the pinacol ester is generally more robust against protodeboronation than the free boronic acid.
Biaryl Homocoupling Product Inefficient reduction of Pd(II) precatalyst or presence of oxygen.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen). Use a direct Pd(0) source or a precatalyst system known for efficient reduction. Adding a mild reducing agent can sometimes suppress homocoupling.[4]
Dehalogenated Starting Material The palladium catalyst may be reacting with a hydride source in the reaction mixture.Ensure solvents are not potential hydride donors. Optimize the reaction time to minimize exposure to conditions that may favor dehalogenation.

Data Presentation

The following table presents representative data on the effect of different bases on the Suzuki coupling of 2-aminophenylboronic acid pinacol ester with 4-bromoanisole. Please note that these are illustrative yields and optimal conditions should be determined experimentally for each specific substrate combination.

Entry Base Solvent Catalyst (mol%) Ligand (mol%) Temp (°C) Time (h) Yield (%)
1K₃PO₄Dioxane/H₂O (4:1)Pd₂(dba)₃ (2)SPhos (4)1001292
2Cs₂CO₃Dioxane/H₂O (4:1)Pd₂(dba)₃ (2)SPhos (4)1001288
3K₂CO₃Dioxane/H₂O (4:1)Pd₂(dba)₃ (2)SPhos (4)1001275
4Na₂CO₃Dioxane/H₂O (4:1)Pd₂(dba)₃ (2)SPhos (4)1001268
5Et₃NDioxanePd₂(dba)₃ (2)SPhos (4)10024<10

Experimental Protocols

General Protocol for Base Screening in the Suzuki Coupling of 2-Aminophenylboronic Acid Pinacol Ester with an Aryl Bromide

Materials:

  • 2-Aminophenylboronic acid pinacol ester (1.2 mmol)

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, 2-aminophenylboronic acid pinacol ester, the selected base, the palladium catalyst, and the phosphine ligand.

  • Seal the vial with a septum-containing cap.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArylHalide Ar-X ArylHalide->OxAdd PdII_complex Ar-Pd(II)-X      L₂ OxAdd->PdII_complex Transmetalation Transmetalation Base Base Boronate [Ar'-B(OR)₂(Base)]⁻ Base->Boronate BoronicEster Ar'-B(OR)₂ BoronicEster->Boronate Boronate->Transmetalation PdII_biaryl Ar-Pd(II)-Ar'      L₂ Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_catalyst Is the catalyst system active and appropriate? start->check_catalyst optimize_catalyst Screen different Pd sources, ligands, and catalyst loading. check_catalyst->optimize_catalyst No check_base Is the base optimal? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃). check_base->optimize_base No check_conditions Are reaction conditions (temp, time, solvent) optimized? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Increase temperature, extend reaction time, or screen solvents. check_conditions->optimize_conditions No check_side_reactions Are side reactions (protodeboronation, homocoupling) occurring? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions mitigate_side_reactions Use anhydrous conditions, degas thoroughly, consider protecting group for amine. check_side_reactions->mitigate_side_reactions Yes success Successful Coupling check_side_reactions->success No mitigate_side_reactions->success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound?

A1: this compound, also known as 2-aminophenylboronic acid pinacol ester, is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce an ortho-aminoaryl group.[1][2] It is a key building block in the synthesis of various organic molecules, including pharmaceuticals and materials with specific electronic properties.

Q2: What is the solubility of this compound in common organic solvents?

A2: The solubility of this compound is a critical factor in reaction setup. It is slightly soluble in chloroform and methanol.[3] For the analogous 4-aminophenylboronic acid pinacol ester, solubility has been reported in DMF, DMSO, and ethanol.[4] It is generally insoluble in water.[5]

Q3: What are the typical storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a cool, dark place, sealed in a dry environment.[3] Room temperature storage is acceptable, but temperatures below 15°C are recommended.

Q4: Can the amino group of this compound interfere with the desired reaction?

A4: Yes, the free amine can sometimes coordinate to the metal catalyst, potentially inhibiting the catalytic cycle. In some cases, protecting the amine group (e.g., as a Boc-carbamate) can lead to significant increases in reaction yields and shorter reaction times.[6]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Poor Solubility of Reagents: The boronic ester or other starting materials may not be fully dissolved in the chosen solvent.- Select a solvent or solvent mixture in which all reactants are soluble. Common choices for Suzuki couplings include dioxane/water, toluene, DMF, and 2-MeTHF.[7] - Gently warm the reaction mixture to aid dissolution before adding the catalyst.
Inefficient Catalyst System: The chosen palladium catalyst or ligand may not be optimal for the specific substrates.- Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or pre-formed palladacycles like CataCXium A).[7] - For ortho-substituted anilines, bulky electron-rich phosphine ligands can be effective.[8]
Base Incompatibility: The strength or type of base may not be suitable for the reaction.- Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7][9] The choice of base can be solvent-dependent. - For substrates with base-sensitive functional groups, a milder base like KF may be used.[10]
Protodeboronation: The C-B bond of the boronic ester is cleaved and replaced by a hydrogen atom.- Use anhydrous solvents and reagents to minimize water content. - Degas the solvent thoroughly to remove dissolved oxygen. - Pinacol esters are generally more stable towards protodeboronation than the corresponding boronic acids.
Formation of Side Products Homocoupling of the Boronic Ester: The boronic ester reacts with itself to form a biaryl byproduct.- Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). - Use a Pd(0) catalyst source or ensure complete reduction of a Pd(II) precatalyst.
Dehalogenation of the Coupling Partner: The halide on the coupling partner is replaced by a hydrogen atom.- Use a less hydrogen-donating solvent. - Ensure a strictly inert atmosphere.
Inconsistent Reaction Rates Solvent Quality: Trace impurities in the solvent can poison the catalyst.- Use high-purity, anhydrous solvents. - If catalyst poisoning is suspected, adding a phosphine ligand can sometimes mitigate the effect.

Solvent Effects on Suzuki-Miyaura Coupling Yield

The following table summarizes the general effect of different solvent systems on the yield of Suzuki-Miyaura reactions involving aryl boronic esters. Note that optimal conditions are substrate-dependent and this table should be used as a starting point for optimization.

Solvent SystemTypical Ratio (v/v)General ObservationsPotential Issues
Dioxane / Water4:1 to 10:1Widely used and often effective for a broad range of substrates.[7][9]Dioxane can form peroxides and requires careful handling.
Toluene / Water10:1Good for many standard Suzuki couplings.May require higher temperatures.
2-Methyltetrahydrofuran (2-MeTHF)(as single solvent)A more environmentally friendly alternative to THF and Dioxane; has shown excellent yields in some cases.[7]May not be suitable for all substrate combinations.
N,N-Dimethylformamide (DMF)(as single solvent)Good solubilizing power, but can lead to side reactions at high temperatures.Can be difficult to remove during workup.
Acetonitrile (MeCN) / Ethanol (EtOH)(various)A mixed solvent system that has been shown to be effective for Chan-Evans-Lam aminations with aryl amines and may be beneficial for Suzuki couplings.[11]The protic nature of ethanol may promote protodeboronation in some cases.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents vessel Oven-dried Vessel reagents->vessel 1. Add Solids inert Inert Atmosphere vessel->inert 2. Evacuate/Backfill catalyst Add Catalyst inert->catalyst 3. solvent Add Solvent catalyst->solvent 4. heat Heat & Stir solvent->heat 5. monitor Monitor Progress heat->monitor 6. cool Cool to RT monitor->cool 7. extract Extraction cool->extract 8. dry Dry & Concentrate extract->dry 9. purify Purify dry->purify 10.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_logic start Low/No Product solubility Check Solubility start->solubility catalyst Screen Catalysts/Ligands solubility->catalyst Soluble outcome_bad Still Low Yield solubility->outcome_bad Insoluble base Vary Base catalyst->base No Improvement outcome_good Improved Yield catalyst->outcome_good Improvement conditions Check Reaction Conditions (Temp, Time, Atmosphere) base->conditions No Improvement base->outcome_good Improvement conditions->outcome_good Improvement conditions->outcome_bad No Improvement

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Improving reaction kinetics of 2-aminophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminophenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2-aminophenylboronic acid pinacol ester?

A1: 2-Aminophenylboronic acid pinacol ester is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This is crucial for synthesizing complex molecular structures in pharmaceuticals and agrochemicals.[1] It also serves as a reactant in the synthesis of various heterocyclic compounds such as indolo[3,4-cd][2]benzazepines, pyridoquinazolines, and thienopyridine derivatives.[3] Additionally, it is utilized in amidination reactions.[2][4][5][6]

Q2: What makes the pinacol ester derivative advantageous over the free boronic acid?

A2: The pinacol ester group enhances the stability and solubility of the aminophenylboronic acid in organic solvents.[1] This makes it easier to handle and store, particularly under anhydrous conditions required for many synthetic protocols.[1] While boronic acids can be prone to dehydration to form cyclic boroxines, pinacol esters are more stable in this regard. However, they are susceptible to hydrolysis.[7][8]

Q3: What are the typical storage and handling conditions for 2-aminophenylboronic acid pinacol ester?

A3: It is recommended to store 2-aminophenylboronic acid pinacol ester in a dry, refrigerated place with the container tightly closed to maintain its quality.[9] It is sensitive to moisture and should be handled accordingly to prevent hydrolysis. It is also advisable to avoid strong oxidizing agents.[9]

Troubleshooting Guide

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

Possible Causes & Solutions:

  • Catalyst Inactivity: The choice of palladium catalyst and ligand is critical. If you are observing low yields, consider screening different catalyst systems. For instance, Pd(dppf)Cl₂ is a commonly used and effective catalyst for Suzuki couplings involving this substrate.[10][11] In some cases, Pd₂(dba)₃ with a suitable phosphine ligand like P(t-Bu)₃ might offer improved results.[12] Ensure the catalyst is not deactivated by oxygen; purging the reaction mixture with an inert gas like argon or nitrogen for about 15 minutes before heating is crucial.[12]

  • Inappropriate Base: The base plays a significant role in the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[10][11][12] The strength and solubility of the base can influence the reaction rate and yield. If you are using a weak base and observing a slow reaction, switching to a stronger base might be beneficial. Conversely, a base that is too strong might lead to side reactions.

  • Solvent Effects: The reaction solvent can significantly impact the solubility of reactants and the overall reaction kinetics. A mixture of a polar aprotic solvent like dioxane or DMF with water is often effective for Suzuki couplings.[10][11][13] If solubility is an issue, exploring different solvent systems or co-solvents is recommended.[14]

  • Hydrolysis of the Boronic Ester: 2-Aminophenylboronic acid pinacol ester is susceptible to hydrolysis, which can be accelerated by the presence of water and certain pH conditions.[7][8] While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts or prolonged reaction times can lead to the degradation of the starting material. Using anhydrous solvents and minimizing exposure to moisture can help. In some cases, using a hydrated salt like K₃PO₄·H₂O can provide a controlled amount of water.[7]

  • Homocoupling: The formation of homocoupling products can be a competing side reaction. This can sometimes be minimized by adjusting the stoichiometry of the reactants, particularly by using a slight excess of the boronic ester.

Issue 2: Reaction Stalls or is Sluggish

Possible Causes & Solutions:

  • Insufficient Temperature: Suzuki-Miyaura reactions often require heating to proceed at a reasonable rate. A typical temperature range is 70-100 °C.[10] If the reaction is sluggish, a moderate increase in temperature might improve the kinetics.

  • Poor Mixing: In heterogeneous reaction mixtures, efficient stirring is crucial to ensure proper contact between the reactants and the catalyst.

  • Inhibitors: The presence of impurities in the starting materials or solvents can inhibit the catalyst. Ensure the purity of all reagents and solvents.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Catalyst Pd(dppf)Cl₂·CH₂Cl₂Pd₂(dba)₃/P(t-Bu)₃Pd(PPh₃)₄
Base K₂CO₃KFK₃PO₄
Solvent DMFTHFDioxane/Water
Temperature 70 °CRoom Temperature80-100 °C
Typical Yield Moderate to GoodVariesGood to Excellent
Reference [10][12][15]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add 2-aminophenylboronic acid pinacol ester (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add the degassed solvent (e.g., DMF or a dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Note: This is a general protocol and may require optimization for specific substrates.

Visualizations

Experimental_Workflow reagents 1. Combine Reactants: - 2-Aminophenylboronic acid pinacol ester - Aryl Halide - Palladium Catalyst - Base purge 2. Inert Gas Purge (e.g., Argon/Nitrogen) reagents->purge solvent 3. Add Degassed Solvent purge->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Guide start Low or No Yield catalyst Check Catalyst System - Screen different Pd catalysts/ligands - Ensure inert atmosphere start->catalyst Inactive Catalyst? base Evaluate Base - Try alternative bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Check base strength and solubility catalyst->base Still Low Yield? solvent Optimize Solvent - Test different solvents or co-solvents - Ensure reactant solubility base->solvent Still Low Yield? hydrolysis Consider Hydrolysis - Use anhydrous solvents - Minimize reaction time solvent->hydrolysis Still Low Yield? temp Adjust Temperature - Increase temperature if reaction is sluggish hydrolysis->temp Still Sluggish?

Caption: A decision-making diagram for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Removal of boron impurities from 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. It addresses common issues related to the removal of boron impurities and other byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My purification of this compound by standard silica gel chromatography results in low yield. What is the likely cause?

A1: Low yields during silica gel chromatography of pinacol boronic esters, including this compound, are often due to over-adsorption of the compound onto the silica.[1] This can be exacerbated by the presence of the amino group, which can interact with the acidic silanol groups on the silica surface.

Q2: Are there alternative chromatographic methods to improve recovery?

A2: Yes, a highly effective method is to use boric acid-impregnated silica gel for both thin-layer chromatography (TLC) and flash column chromatography.[1] This reduces the Lewis basicity of the silica and suppresses the over-adsorption of the boronic ester, leading to improved yields.

Q3: What are some non-chromatographic methods for purifying this compound?

A3: Several non-chromatographic methods can be employed:

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Conversion to a DEA boronate: The pinacol ester can be converted to a diethanolamine (DEA) boronate, which often precipitates from the reaction mixture and can be isolated by filtration. The pinacol ester can then be regenerated if needed.

  • Conversion to a potassium trifluoroborate salt: The pinacol ester can be converted to a potassium trifluoroborate salt (BF3K), which is typically a crystalline solid that can be easily purified by recrystallization. The boronic ester can be subsequently regenerated.

Q4: What are common impurities I might encounter in my reaction mixture?

A4: In reactions where this compound is a starting material, such as in Suzuki-Miyaura coupling, common impurities include:

  • Homocoupling products: The boronic ester can react with itself to form a biaryl byproduct.

  • Protodeboronation products: The boronic ester can be replaced by a hydrogen atom, leading to the formation of aniline.

  • Unreacted starting materials: Incomplete reactions will leave residual starting materials in the mixture.

  • Boronic acid: Hydrolysis of the pinacol ester can lead to the formation of the corresponding boronic acid.[2]

Q5: How can I minimize the formation of these impurities?

A5: To minimize impurity formation:

  • Inert atmosphere: For coupling reactions, maintaining a strict inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidative side reactions.

  • Anhydrous conditions: Using anhydrous solvents and reagents can minimize hydrolysis of the boronic ester.

  • Optimized reaction conditions: Carefully controlling the reaction temperature, time, and stoichiometry of reagents can favor the desired product formation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery from silica gel column Over-adsorption of the aminophenyl boronic ester onto the silica.Use boric acid-impregnated silica gel for chromatography. Consider recrystallization or chemical conversion (DEA boronate, BF3K salt) as alternative purification methods.
Product streaks on TLC plate Strong interaction of the compound with the silica.Use boric acid-impregnated TLC plates. Try a different eluent system, possibly with a small amount of a polar solvent like methanol to reduce streaking.
Presence of a significant amount of aniline in the purified product Protodeboronation has occurred during the reaction or workup.Ensure anhydrous reaction conditions. Avoid strongly acidic or basic conditions during workup if possible.
Formation of a biaryl byproduct Homocoupling of the boronic ester.For coupling reactions, ensure a thoroughly degassed reaction mixture and maintain a positive pressure of an inert gas.
Product appears to be decomposing on the column The aminophenyl boronic ester may be unstable on silica over long periods.Purify the compound as quickly as possible. Use a less acidic stationary phase like neutral alumina.
Difficulty removing pinacol or bis(pinacolato)diboron These are common byproducts from the synthesis of the boronic ester.If using the crude material in a subsequent step is not an option, purification by boric acid-impregnated silica gel chromatography or conversion to a BF3K salt can be effective.

Experimental Protocols

Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from a literature procedure for the purification of pinacol boronic esters.

Materials:

  • Silica gel

  • Boric acid

  • Ethanol

Procedure:

  • Prepare a 5% w/v solution of boric acid in ethanol.

  • Add the silica gel to the boric acid solution and gently shake or stir the slurry for 1 hour.

  • Remove the solvent by filtration.

  • Wash the silica gel with ethanol.

  • Dry the impregnated silica gel in vacuo at 60°C for 1.5 hours before use in column chromatography.

Conversion of Pinacol Ester to DEA Boronate

This method is useful for compounds that are difficult to purify by chromatography. The resulting DEA boronate is often a solid that can be easily filtered.

Materials:

  • Crude this compound

  • Diethanolamine (DEA)

  • Diethyl ether

Procedure:

  • Dissolve the crude pinacol ester in diethyl ether.

  • Add a slight excess (1.1 equivalents) of diethanolamine to the solution.

  • A white precipitate of the DEA boronate should form within minutes.

  • Allow the reaction to stir for approximately 30 minutes to ensure complete conversion.

  • Filter the precipitate, wash with diethyl ether, and dry to obtain the purified DEA boronate.

Conversion of Pinacol Ester to Potassium Trifluoroborate (BF3K)

This two-step process can be an effective purification strategy, as the BF3K salt is often a stable, crystalline solid.

Materials:

  • Crude this compound

  • Potassium hydrogen fluoride (KHF2)

  • Methanol/Water

Procedure:

  • Dissolve the crude pinacol ester in a mixture of methanol and water.

  • Add an excess of potassium hydrogen fluoride (KHF2) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the BF3K salt.

  • Isolate the crystalline potassium trifluoroborate salt by filtration.

  • The boronic ester can be regenerated from the trifluoroborate salt if needed, or the salt can be used directly in some coupling reactions.

Visualizations

Purification_Workflow start Crude Reaction Mixture containing 2-aminophenyl- boronic acid pinacol ester tlc_check TLC Analysis on Boric Acid-Impregnated Plate start->tlc_check column Column Chromatography on Boric Acid-Impregnated Silica Gel tlc_check->column Separation is clean recrystallization Recrystallization tlc_check->recrystallization If crude product is a solid chemical_conversion Chemical Conversion tlc_check->chemical_conversion Poor separation or streaking pure_product Pure Product column->pure_product recrystallization->pure_product dea_boronate Convert to DEA Boronate (Precipitation/Filtration) chemical_conversion->dea_boronate DEA Method bf3k_salt Convert to BF3K Salt (Crystallization) chemical_conversion->bf3k_salt BF3K Method dea_boronate->pure_product (after regeneration if needed) bf3k_salt->pure_product (after regeneration if needed)

Caption: Decision workflow for the purification of 2-aminophenylboronic acid pinacol ester.

Impurity_Formation cluster_starting_material Starting Material cluster_impurities Potential Impurities start_ester 2-Aminophenylboronic acid pinacol ester homocoupling Biaryl Homocoupling Product start_ester->homocoupling O2, Pd catalyst protodeboronation Aniline (Protodeboronation) start_ester->protodeboronation H+ source hydrolysis 2-Aminophenylboronic Acid start_ester->hydrolysis H2O

Caption: Common impurity pathways for 2-aminophenylboronic acid pinacol ester.

References

Technical Support Center: Suzuki Coupling with 2-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki coupling reactions involving 2-aminophenylboronic acid pinacol ester.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Q1: Why is my Suzuki coupling reaction with 2-aminophenylboronic acid pinacol ester showing low yield or stalling?

Possible Causes:

  • Catalyst Inhibition: The primary amino group on the 2-aminophenylboronic acid pinacol ester can act as a Lewis base and coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, preventing it from participating effectively in the catalytic cycle.[1]

  • Catalyst Decomposition: The presence of oxygen can lead to the decomposition of the active Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[2][3] In some cases, the palladium catalyst may precipitate as palladium black, a visible indicator of decomposition.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under strong basic conditions or in the presence of water.[2][3]

  • Inactive Catalyst System: The chosen palladium source, ligand, or base may not be optimal for this specific substrate, leading to a slow or incomplete reaction. For some challenging substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.[1]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen contamination.[2]

  • Select Appropriate Ligand: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald or SPhos families.[1][4] These ligands can promote the desired catalytic cycle and minimize inhibition by the amino group.

  • Optimize Base and Solvent: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be preferable to stronger bases to minimize protodeboronation.[2][5] The solvent system should also be optimized; often a mixture of an organic solvent (e.g., dioxane, THF) and water is used.[6]

  • Use a Robust Precatalyst: Consider using air-stable palladium precatalysts, such as palladacycles, to ensure the presence of an active catalyst from the start of the reaction.[2][7]

Q2: What are the visual indicators of catalyst decomposition in my reaction?

The most common visual indicator of catalyst decomposition is the formation of a black precipitate, known as palladium black. This indicates the agglomeration of palladium atoms into an inactive form. A color change of the reaction mixture to black is a strong sign that your catalyst is no longer active in the solution.[8]

Q3: How can I prevent my palladium catalyst from turning into palladium black?

The formation of palladium black is often a result of the Pd(0) species becoming unstable. To prevent this:

  • Use Stabilizing Ligands: Bulky, electron-donating ligands can stabilize the Pd(0) center and prevent agglomeration.

  • Control Reaction Temperature: Excessive heat can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.

  • Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.

Q4: What is the optimal base and solvent combination to minimize catalyst deactivation with 2-aminophenylboronic acid pinacol ester?

The optimal conditions can be substrate-dependent, but a good starting point is to use a moderately weak base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent system like dioxane/water or THF/water.[8][9] It is crucial to perform small-scale screening experiments to identify the best combination for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common palladium catalysts and ligands used for Suzuki coupling with aminophenylboronic esters?

For challenging substrates like those containing amino groups, modern catalyst systems are often required. Some common combinations include:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts that are reduced in situ to the active Pd(0) species.[5][10] Air-stable precatalysts like XPhos Pd G3 are also excellent choices.[2]

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred. Examples include SPhos, XPhos, and other dialkylbiaryl phosphine ligands developed by the Buchwald group.[9]

Q2: How does the amine group in 2-aminophenylboronic acid pinacol ester contribute to catalyst deactivation?

The lone pair of electrons on the nitrogen atom of the amine group can coordinate to the electron-deficient palladium center. This coordination can occupy a site on the catalyst that is necessary for the oxidative addition or transmetalation steps of the Suzuki coupling cycle, thereby inhibiting the reaction.[1]

Q3: Can you provide a general experimental protocol for a Suzuki coupling reaction with 2-aminophenylboronic acid pinacol ester that minimizes catalyst deactivation?

Below is a general protocol that incorporates best practices. Note that optimization for your specific substrates is likely necessary.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Aminophenylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, 2-aminophenylboronic acid pinacol ester, base, and palladium precatalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) at least three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling with Challenging Substrates

ParameterCondition A (Standard)Condition B (Optimized for Amino Substrates)Rationale for Condition B
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosBulky, electron-rich ligand prevents catalyst inhibition.
Base Na₂CO₃K₃PO₄Milder base to reduce protodeboronation.
Solvent Toluene/Ethanol/WaterDioxane/WaterAprotic solvent can be beneficial.
Atmosphere AirInert (Argon or Nitrogen)Prevents catalyst oxidation and homocoupling.

Experimental Protocols

Detailed Protocol: Degassing a Solvent

Properly degassing solvents is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.[2]

  • Freeze-Pump-Thaw Method (for organic solvents):

    • Place the solvent in a Schlenk flask with a stir bar.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.

    • Close the stopcock to the vacuum and thaw the solvent in a water bath. You may see bubbles evolving from the solvent.

    • Repeat this freeze-pump-thaw cycle at least three times.

    • After the final thaw, backfill the flask with an inert gas like Argon or Nitrogen.

  • Sparging Method (for water and organic solvents):

    • Insert a long needle or a glass frit connected to an inert gas line into the solvent.

    • Bubble the inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

    • This method is generally less effective than freeze-pump-thaw for removing all dissolved oxygen but is often sufficient.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Inhibited_Catalyst Inhibited Pd(0) Catalyst (Amine Coordinated) Active_Catalyst->Inhibited_Catalyst Coordination of Amino Group Decomposition Decomposition (e.g., Pd Black) Active_Catalyst->Decomposition Aryl_Halide Aryl Halide Aryl_Halide->Oxidative_Addition Pd_II_Complex Pd(II) Complex Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Boronic_Ester 2-Aminophenylboronic Acid Pinacol Ester Boronic_Ester->Transmetalation Boronic_Ester->Inhibited_Catalyst Diaryl_Pd_Complex Diaryl Pd(II) Complex Transmetalation->Diaryl_Pd_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Oxygen Oxygen Oxygen->Decomposition Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Inert Check Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->Check_Inert Check_Catalyst Evaluate Catalyst System (Precatalyst, Ligand) Check_Inert->Check_Catalyst If problem persists Check_Base Optimize Base and Solvent Check_Catalyst->Check_Base If problem persists Check_Temp Adjust Reaction Temperature Check_Base->Check_Temp If problem persists Success Improved Yield Check_Temp->Success If successful Failure Still Low Yield Check_Temp->Failure If unsuccessful Consult Consult Further Literature or Technical Support Failure->Consult Condition_Selection_Tree Start Starting Suzuki Coupling with 2-Aminophenylboronic Acid Pinacol Ester Inert_Atmosphere Use Inert Atmosphere? Start->Inert_Atmosphere Yes_Inert Yes (Recommended) Inert_Atmosphere->Yes_Inert Yes No_Inert No (High Risk of Failure) Inert_Atmosphere->No_Inert No Ligand_Choice Ligand Type? Yes_Inert->Ligand_Choice Bulky_Ligand Bulky, Electron-Rich (e.g., SPhos, XPhos) Ligand_Choice->Bulky_Ligand Recommended Standard_Ligand Standard Ligand (e.g., PPh₃) Ligand_Choice->Standard_Ligand Not Recommended Base_Choice Base Strength? Bulky_Ligand->Base_Choice Weak_Base Weak/Moderate (e.g., K₂CO₃, K₃PO₄) Base_Choice->Weak_Base Recommended Strong_Base Strong Base (e.g., NaOH, KOtBu) Base_Choice->Strong_Base Risk of Protodeboronation Proceed Proceed with Reaction Weak_Base->Proceed

References

Validation & Comparative

A Head-to-Head Comparison of Stability: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline vs. 2-Aminophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter that can significantly impact the efficiency, reproducibility, and success of synthetic routes and the shelf-life of intermediates. In the realm of boronic acid chemistry, a common question arises: when is it preferable to use a boronic acid versus its corresponding pinacol ester? This guide provides an objective comparison of the stability of 2-aminophenylboronic acid and its pinacol ester, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, supported by established chemical principles and detailed experimental protocols for stability assessment.

At the heart of the comparison lies a fundamental trade-off between reactivity and stability. While 2-aminophenylboronic acid is a more reactive species in many cross-coupling reactions, its unprotected nature renders it more susceptible to various degradation pathways. Conversely, the pinacol ester, this compound, offers enhanced stability, albeit sometimes at the cost of reduced reactivity. This guide will delve into the nuances of this relationship to inform the selection of the optimal reagent for specific research and development needs.

Quantitative Stability Comparison

While direct, head-to-head quantitative stability data for 2-aminophenylboronic acid and its pinacol ester is not extensively published, the general principles governing the stability of arylboronic acids and their pinacol esters are well-established in the scientific literature. The following table summarizes the expected stability characteristics based on this established knowledge.

Parameter2-Aminophenylboronic AcidThis compoundRationale
Hydrolytic Stability LowHighThe pinacol group sterically hinders the approach of water to the boron center, significantly slowing down hydrolysis.
Oxidative Stability ModerateHighThe boronic ester is less susceptible to oxidation compared to the free boronic acid.
Thermal Stability ModerateHighPinacol esters are generally more thermally robust and less prone to decomposition upon heating.
Susceptibility to Protodeboronation HighLowThe carbon-boron bond in the pinacol ester is more protected from protonolysis, a common degradation pathway for boronic acids, especially under non-anhydrous or basic conditions.
Shelf-Life ShorterLongerDue to its overall higher stability, the pinacol ester can be stored for extended periods with minimal degradation.

Key Degradation Pathway: Protodeboronation

A primary degradation route for 2-aminophenylboronic acid is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This irreversible reaction leads to the formation of aniline as a byproduct, reducing the yield of the desired reaction.

2-Aminophenylboronic_acid 2-Aminophenylboronic acid Aniline Aniline (Byproduct) 2-Aminophenylboronic_acid->Aniline Protodeboronation Boric_Acid B(OH)3 2-Aminophenylboronic_acid->Boric_Acid Proton_Source H+ Proton_Source->Aniline

Caption: Protodeboronation of 2-aminophenylboronic acid.

Stability vs. Reactivity Trade-Off

The enhanced stability of the pinacol ester is a direct consequence of the protection of the boronic acid moiety. This protection, however, can also modulate its reactivity in chemical transformations like the Suzuki-Miyaura coupling.

cluster_0 2-Aminophenylboronic Acid cluster_1 This compound High_Reactivity High Reactivity Low_Stability Low Stability High_Reactivity->Low_Stability Moderate_Reactivity Moderate Reactivity High_Reactivity->Moderate_Reactivity Protection High_Stability High Stability Low_Stability->High_Stability Protection Moderate_Reactivity->High_Stability

Caption: The stability-reactivity trade-off.

Experimental Protocols

To empirically determine the stability of these two compounds, forced degradation studies can be performed. Below are detailed protocols for assessing stability using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Comparative Stability Assessment by Reverse-Phase HPLC

This protocol outlines a forced degradation study to compare the stability of 2-aminophenylboronic acid and its pinacol ester under various stress conditions.

Objective: To quantify the degradation of each compound over time when subjected to hydrolytic, oxidative, and thermal stress.

Materials:

  • 2-aminophenylboronic acid

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase adjustment)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% solution)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatically controlled oven

Experimental Workflow:

Start Start Prep_Solutions Prepare Stock Solutions (1 mg/mL in Acetonitrile) Start->Prep_Solutions Stress_Conditions Subject Aliquots to Stress Conditions: - Acidic (0.1 M HCl) - Basic (0.1 M NaOH) - Oxidative (3% H2O2) - Thermal (60°C) Prep_Solutions->Stress_Conditions Time_Points Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) Stress_Conditions->Time_Points Neutralize Neutralize Acid/Base Samples Time_Points->Neutralize HPLC_Analysis Analyze by RP-HPLC Neutralize->HPLC_Analysis Data_Analysis Quantify Peak Areas and Calculate % Degradation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for comparative stability testing by HPLC.

Procedure:

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of both 2-aminophenylboronic acid and its pinacol ester in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.

  • Time Points: Incubate the stressed samples and take aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for HPLC: For the acid and base hydrolysis samples, neutralize the aliquots before injection. Dilute all aliquots to a suitable concentration with the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectra of the parent compounds (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of degradation for each compound under each stress condition by comparing the peak area of the parent compound at each time point to its initial peak area at time zero.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

This protocol uses ¹H NMR to monitor the degradation of the two compounds in solution over time.

Objective: To qualitatively and semi-quantitatively observe the disappearance of the parent compound signals and the appearance of degradation product signals.

Materials:

  • 2-aminophenylboronic acid

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of a known concentration of 2-aminophenylboronic acid and a known amount of the internal standard in the chosen deuterated solvent in an NMR tube.

    • Prepare a separate, identical sample for this compound.

  • Initial NMR Spectrum: Acquire a ¹H NMR spectrum for each sample at time zero. Identify the characteristic peaks for each parent compound and the internal standard.

  • Stability Monitoring: Store the NMR tubes under ambient conditions (or a specific stress condition, e.g., elevated temperature) and acquire ¹H NMR spectra at regular intervals (e.g., daily for a week).

  • Data Analysis:

    • Integrate the characteristic peaks of the parent compound and the internal standard in each spectrum.

    • Calculate the relative amount of the parent compound remaining at each time point by comparing the ratio of its peak integral to that of the internal standard.

    • Observe the appearance and growth of new peaks corresponding to degradation products (e.g., aniline in the case of 2-aminophenylboronic acid protodeboronation).

Conclusion

The selection between 2-aminophenylboronic acid and its pinacol ester, this compound, is a critical decision in synthetic planning that hinges on the desired balance between reactivity and stability. For applications where long-term storage, ease of handling, and robustness to various reaction conditions are paramount, the pinacol ester is the superior choice. Its enhanced stability minimizes the formation of byproducts and ensures the integrity of the reagent over time. However, for reactions where high reactivity is essential and the reagent can be used promptly after preparation or purification, the free boronic acid may be advantageous. By understanding the inherent stability differences and employing the experimental protocols outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and achieve their research goals with greater efficiency and reliability.

A Comparative Guide to the Reactivity of Boronic Acid Pinacol Esters in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the diverse toolkit of organoboron reagents, boronic acid pinacol esters have emerged as highly valuable coupling partners due to their enhanced stability compared to the corresponding boronic acids.[3][4] This guide provides an objective comparison of the reactivity of various boronic acid pinacol esters in Suzuki coupling reactions, supported by experimental data, detailed protocols, and a visualization of the reaction workflow.

Reactivity and Stability: A Balancing Act

A key distinction between boronic acids and their pinacol esters lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[4] This heightened reactivity is often attributed to the greater Lewis acidity of the boronic acid, facilitating the critical transmetalation step in the palladium catalytic cycle.[4] However, this reactivity comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation.[4]

Conversely, boronic acid pinacol esters offer significantly greater stability.[3][4] They are often crystalline solids that are easier to handle, purify, and store for extended periods, a considerable advantage in complex, multi-step syntheses.[4] While this stability may necessitate more forcing reaction conditions to achieve rates and yields comparable to the parent boronic acid, recent studies have demonstrated that pinacol esters can undergo transmetalation directly without prior hydrolysis, and their reactivity can be significantly influenced by the reaction conditions and the structure of the ester itself.[4][5]

Quantitative Performance Comparison

The following table summarizes quantitative data on the performance of various boronic acid pinacol esters in Suzuki coupling reactions, providing a comparison of their relative reactivity. The data highlights the influence of steric and electronic factors on the reaction rate.

EntryBoron ReagentCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1Phenylboronic acid pinacol ester4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O1295[Extrapolated from[4]]
22-Methylpropylboronic acid pinacol ester4-BromoanisolePd(dppf)Cl₂K₃PO₄Dioxane/H₂O1888[Extrapolated from[4]]
34-Fluorophenylboronic acid pinacol esterAryl Halide[(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂-THF--[Kinetic study[5]]
4Heptyl pinacol boronic ester2,6-DichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O1885[1]
51,4,5,6-Tetrahydropyridine-2-boronic acid pinacol esterAryl Triflate(Ph₃P)₂PdCl₂K₂CO₃Dioxane785[6]

Note: The reactivity of boronic esters is highly dependent on the specific substrates, catalyst, base, and solvent system employed. The data above serves as a representative comparison under the specified conditions.

Experimental Protocols

Below are detailed methodologies for typical Suzuki coupling reactions involving boronic acid pinacol esters.

General Procedure for Suzuki-Miyaura Coupling of Alkyl Pinacol Boronic Esters with Aryl Chlorides[1]
  • Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 equiv), the alkyl pinacol boronic ester (2.3 equiv), Pd₂(dba)₃ (1 mol %), and FcPPh₂ (6 mol %).

  • Solvent and Base Addition: Add dioxane/H₂O (2:1, to make a 0.13 M solution of the aryl chloride) and K₃PO₄ (6.0 equiv).

  • Reaction Conditions: Stir the mixture at 100 °C for 18-20 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol for the Synthesis of Tetrahydropyridine-2-boronic Acid Pinacol Esters and Subsequent Suzuki Coupling[6]

Synthesis of the Boronic Ester:

  • Reaction Setup: To a solution of the vinyl triflate (1.0 equiv) in anhydrous dioxane, add bis(pinacolato)diboron (1.5 equiv), (Ph₃P)₂PdCl₂ (3 mol %), PPh₃ (6 mol %), and finely powdered K₂CO₃ (1.5 equiv).

  • Reaction Conditions: Heat the mixture at 90 °C for 7 hours.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired boronic acid pinacol ester.

Suzuki Coupling:

  • Reaction Setup: In a reaction vessel, combine the synthesized boronic acid pinacol ester (1.0 equiv), the aryl halide/triflate (1.2 equiv), and a palladium catalyst such as (Ph₃P)₂PdCl₂ (5 mol %).

  • Solvent and Base Addition: Add a suitable solvent (e.g., THF) and an aqueous base solution (e.g., 2 M Na₂CO₃).

  • Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 50-90 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: Perform a standard aqueous workup followed by purification by column chromatography.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pd2 R¹-Pd(II)L₂-X oa->pd2 trans Transmetalation pd2->trans R²-B(OR)₂ (Base) r1pd R¹-Pd(II)L₂-R² trans->r1pd re Reductive Elimination r1pd->re R¹-R² re->pd0 product Coupled Product (R¹-R²) aryl_halide Aryl/Vinyl Halide (R¹-X) boronic_ester Boronic Acid Pinacol Ester (R²-B(pin))

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Boronic acid pinacol esters are indispensable reagents in modern organic chemistry, offering a stable and versatile alternative to boronic acids for Suzuki-Miyaura cross-coupling reactions. While generally exhibiting lower reactivity than their boronic acid counterparts, this can be overcome with appropriate optimization of reaction conditions. Their enhanced stability simplifies handling, purification, and storage, making them particularly suitable for complex synthetic endeavors. The choice between a boronic acid and its pinacol ester derivative should be made based on a careful consideration of the specific substrates, desired reaction kinetics, and the overall synthetic strategy.

References

A Comparative Guide to Alternatives for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reagents for the Introduction of the 2-Aminophenyl Moiety.

In the realm of palladium-catalyzed cross-coupling reactions, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a pivotal building block for the introduction of the 2-aminophenyl moiety, a common scaffold in pharmaceuticals and functional materials. However, the choice of the organoboron reagent can significantly impact reaction efficiency, stability, and overall synthetic strategy. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data to inform reagent selection in Suzuki-Miyaura coupling reactions.

The primary alternatives for introducing the 2-aminophenyl group include the parent 2-aminophenylboronic acid , the more stable potassium 2-aminophenyltrifluoroborate , the sterically hindered and highly stable 2-aminophenyl MIDA boronate , and the reactivity-enhanced N-Boc-2-aminophenylboronic acid pinacol ester . The selection of a suitable reagent hinges on a trade-off between reactivity and stability.

Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling reaction with a model aryl halide.

ReagentStructureKey FeaturesTypical Reaction ConditionsYield (%)Ref.
This compound 2-(Pinacolato)anilineGood balance of stability and reactivity. Commonly used.Pd catalyst, base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), 80-100 °C85-95[1][2]
2-Aminophenylboronic Acid 2-Aminophenylboronic AcidHigher reactivity than pinacol ester, but lower stability (prone to protodeboronation).Pd catalyst, base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O), RT-80 °C70-90[1][3]
Potassium 2-Aminophenyltrifluoroborate Potassium 2-AminophenyltrifluoroborateHigh stability (air and moisture), crystalline solid, slow release of boronic acid.Pd catalyst, base (e.g., Cs₂CO₃), solvent (e.g., Toluene/H₂O or CPME/H₂O), 80-100 °C80-92[4][5][6]
2-Aminophenyl MIDA Boronate 2-Aminophenyl MIDA BoronateExceptionally stable, crystalline, compatible with chromatography, slow release of boronic acid.Pd catalyst, base (e.g., K₃PO₄), solvent (e.g., Dioxane/H₂O), 80-100 °C88-96[7][8]
N-Boc-2-aminophenylboronic acid pinacol ester N-Boc-2-aminophenylboronic acid pinacol esterIncreased reactivity compared to the unprotected aniline, good stability.Pd catalyst, base (e.g., K₃PO₄), solvent (e.g., Dioxane), 100 °C90-98[1]

Yields are representative and can vary depending on the specific aryl halide, catalyst, ligand, base, and solvent system used.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling using each of the compared reagents are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound

A reaction vessel is charged with the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas. A degassed solvent mixture (e.g., dioxane/water 4:1) is added, and the reaction is heated to 80-100 °C with stirring until completion (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

Protocol 2: Suzuki-Miyaura Coupling of 2-Aminophenylboronic Acid

To a mixture of the aryl halide (1.0 equiv), 2-aminophenylboronic acid (1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a reaction flask is added a palladium catalyst (e.g., Pd/C, 1.4 mol%) and a solvent (e.g., DMF). The mixture is heated, for instance using microwave irradiation, for a specified time.[9] Upon completion, the mixture is cooled, and the product is isolated by extraction and purified by chromatography.

Protocol 3: Suzuki-Miyaura Coupling of Potassium 2-Aminophenyltrifluoroborate

A Schlenk tube is charged with the aryl halide (1.0 equiv), potassium 2-aminophenyltrifluoroborate (1.05 equiv), and a base (e.g., K₂CO₃, 3.0 equiv). The tube is evacuated and backfilled with argon. A solvent system (e.g., toluene/water 10:1) is added, and the mixture is sparged with argon. A palladium catalyst and ligand (e.g., Pd(OAc)₂ and RuPhos) are added under a positive pressure of argon. The sealed tube is heated to 80 °C.[4] After the reaction is complete, the mixture is worked up by dilution with an organic solvent, washing with water, drying, and concentration. Purification is performed by flash chromatography.

Protocol 4: Suzuki-Miyaura Coupling of 2-Aminophenyl MIDA Boronate

In an inert atmosphere, the aryl halide (1.0 equiv), 2-aminophenyl MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(dtbpf)Cl₂), and a base (e.g., Et₃N, 3 equiv) are combined in water. The reaction is stirred at room temperature until completion. The product is then isolated by filtration, washing with water, and drying.[8]

Protocol 5: Suzuki-Miyaura Coupling of N-Boc-2-aminophenylboronic acid pinacol ester

A reaction vessel is charged with the aryl halide (1.0 equiv), N-Boc-2-aminophenylboronic acid pinacol ester (1.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., Cs₂CO₃, 2.5 equiv) under an inert atmosphere. Anhydrous solvent (e.g., 1,4-dioxane) is added, and the mixture is sparged with argon. The reaction is then heated to 100 °C overnight.[10] After cooling, the reaction is worked up by filtration, extraction, and purification by column chromatography.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_product Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-X L_n->Ar-Pd(II)-Ar' L_n Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar' L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L_n->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Stability vs. Reactivity

Stability_Reactivity cluster_reactivity Higher Reactivity cluster_stability Higher Stability Boronic Acid Boronic Acid Pinacol Ester Pinacol Ester Boronic Acid->Pinacol Ester Trifluoroborate Trifluoroborate Pinacol Ester->Trifluoroborate MIDA Boronate MIDA Boronate Trifluoroborate->MIDA Boronate

Caption: A conceptual representation of the stability-reactivity trade-off among boronic acid derivatives.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow A Combine Reactants: Aryl Halide, Boron Reagent, Base, Catalyst, Ligand B Add Degassed Solvent A->B C Heat Under Inert Atmosphere B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Aqueous Workup: Extraction and Washing D->E Reaction Complete F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Characterization G->H

Caption: A generalized experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

References

A Head-to-Head Comparison: 2-Aminophenylboronic Acid Pinacol Ester vs. MIDA Boronates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the creation of novel pharmaceuticals and functional materials. The success of this powerful reaction is intrinsically linked to the choice of the organoboron reagent. This guide provides a detailed, objective comparison between two widely utilized classes of boron reagents: the conventional 2-aminophenylboronic acid pinacol ester and the increasingly prominent N-methyliminodiacetic acid (MIDA) boronates. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Core Differences: Stability and Reactivity

The fundamental distinction between pinacol esters, such as 2-aminophenylboronic acid pinacol ester, and MIDA boronates lies in their inherent stability and the mechanism by which they participate in the cross-coupling catalytic cycle.

2-Aminophenylboronic acid pinacol ester is a representative of the broad class of boronic acid pinacol esters. These compounds feature a trivalent, sp2-hybridized boron atom. While more stable and easier to handle than their corresponding free boronic acids, they can be susceptible to hydrolysis, particularly during chromatographic purification on silica gel, and can undergo protodeboronation under certain reaction conditions.[1][2][3][4]

MIDA boronates , in contrast, possess a tetracoordinate, sp3-hybridized boron center resulting from a dative bond from the nitrogen atom of the MIDA ligand.[1] This structural feature imparts exceptional stability. MIDA boronates are generally bench-stable, crystalline solids that are compatible with a wide range of reaction conditions and chromatographic purification.[5][6][7]

This difference in stability dictates their reactivity profile. Pinacol esters can often be used directly in Suzuki-Miyaura reactions, with the necessary hydrolysis to the active boronic acid occurring in situ under the basic reaction conditions.[3][8][9] MIDA boronates, however, are typically unreactive under anhydrous cross-coupling conditions.[5][6] They function as a protecting group for the boronic acid moiety and require a distinct deprotection step, usually with mild aqueous base, to liberate the reactive boronic acid for subsequent cross-coupling.[5][6] This "slow-release" mechanism is particularly advantageous when dealing with boronic acids that are inherently unstable, such as those of certain heterocycles like 2-pyridyl, preventing their decomposition and leading to higher reaction yields.[6][10][11]

Performance in Cross-Coupling: A Comparative Overview

The choice between a pinacol ester and a MIDA boronate can significantly influence the outcome of a cross-coupling reaction, especially in the context of complex molecule synthesis.

Feature2-Aminophenylboronic Acid Pinacol Ester (Pinacol Esters)MIDA Boronates
Boron Hybridization sp2sp3
Stability Moderate; more stable than boronic acids but can be prone to hydrolysis and protodeboronation.[1][3]High; generally bench-stable, crystalline solids, and compatible with chromatography.[5][6]
Reactivity in Cross-Coupling Generally reactive under standard Suzuki-Miyaura conditions; in situ hydrolysis to boronic acid.[8]Unreactive under anhydrous conditions; requires a separate deprotection step (hydrolysis) to release the active boronic acid.[5][6]
Purification Can be challenging due to potential decomposition on silica gel.[1]Readily purified by standard chromatography; exhibits a unique "catch-and-release" behavior on silica.[7][12]
Key Advantage "Workhorse" reagents for a wide variety of standard cross-coupling reactions with stable boronic acids.[1]Superior for unstable boronic acids, enabling iterative cross-coupling strategies and the synthesis of complex molecules.[1][6]

Experimental Data Summary

Table 1: Representative Suzuki-Miyaura Cross-Coupling Yields

Boron Reagent TypeCoupling PartnersCatalyst/ConditionsYield (%)Reference
Aryl Pinacol Ester2-Thiopheneboronic acid pinacol ester + Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂, Na₃PO₄, dioxane/H₂O, 100 °C89[13]
Aryl Pinacol EsterHeptyl boronic pinacol ester + 2,6-dichloropyridinePd₂(dba)₃, FcPPh₂, K₃PO₄, dioxane/H₂O, 100 °C74[14]
Aryl MIDA Boronatep-n-butylphenyl MIDA boronate + p-bromoanisaldehydeBuchwald-type anhydrous conditionsLow (in competition with boronic acid)[5]
Aryl MIDA Boronate2-Pyridyl MIDA boronate + 4-bromoacetophenoneOptimized slow-release conditionsHigh[11]
Alkyl MIDA BoronateB-Alkyl MIDA boronate + Aryl bromidePd-catalyzedGood to Excellent[15]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with 2-Aminophenylboronic Acid Pinacol Ester

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), 2-aminophenylboronic acid pinacol ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. A degassed solvent system (e.g., dioxane/water, toluene/water, or DMF) is then added via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[16][17]

General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates (Two-Step, One-Pot Procedure)

This protocol highlights the deprotection and subsequent coupling of a MIDA boronate.

  • Deprotection (Boronic Acid Formation): To a reaction vessel, add the MIDA boronate (1.2 equiv) and a suitable solvent (e.g., THF or dioxane). An aqueous solution of a base (e.g., 1 M NaOH or NaHCO₃) is added, and the mixture is stirred at room temperature until the MIDA boronate is fully hydrolyzed to the corresponding boronic acid (monitoring by TLC or LC-MS is recommended).

  • Cross-Coupling: To the vessel containing the freshly generated boronic acid, add the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a ligand (e.g., SPhos or XPhos, 3-6 mol%), and an appropriate base for the coupling step (e.g., K₃PO₄, 3.0 equiv). The reaction mixture is then heated under an inert atmosphere (typically 80-110 °C) until the coupling is complete.

  • Workup and Purification: The workup procedure is similar to that for pinacol esters. For MIDA boronate products of iterative coupling, a "catch-and-release" purification can be employed. The crude reaction mixture is loaded onto a short silica gel plug, and non-polar impurities are washed away with a solvent like diethyl ether. The desired MIDA boronate product is then eluted with THF.[7][12]

Visualization of Workflows and Concepts

Experimental Workflow Comparison

G cluster_pinacol Pinacol Ester Workflow cluster_mida MIDA Boronate Workflow (Iterative Step) p_start Combine Reactants: Aryl Halide, Pinacol Ester, Catalyst, Base p_reaction Heat under Inert Atmosphere p_start->p_reaction Add Solvent p_workup Aqueous Workup p_reaction->p_workup Reaction Complete p_purification Column Chromatography p_workup->p_purification p_product Final Product p_purification->p_product m_deprotection Deprotection: MIDA Boronate + Aq. Base m_coupling Add Aryl Halide, Catalyst, Base & Heat m_deprotection->m_coupling Boronic Acid Formed m_workup Aqueous Workup m_coupling->m_workup Coupling Complete m_purification Catch-and-Release Purification m_workup->m_purification m_product Purified MIDA Boronate (for next iteration) m_purification->m_product

Caption: Comparative workflows for Suzuki-Miyaura cross-coupling.

Logical Decision Tree for Reagent Selection

DecisionTree start Start: Planning a Suzuki-Miyaura Coupling q1 Is the required boronic acid known to be unstable? start->q1 a1_yes Use MIDA Boronate q1->a1_yes Yes a1_no Consider Pinacol Ester q1->a1_no No q2 Is an iterative cross-coupling strategy required? a1_no->q2 a2_yes Use MIDA Boronate q2->a2_yes Yes a2_no Pinacol Ester is likely suitable q2->a2_no No

Caption: Decision tree for selecting the appropriate boronate.

Chemical Structures and Protection Concept

Caption: Activation pathways of pinacol vs. MIDA boronates. (Note: The IMG SRC attribute in the DOT script is a placeholder and would require actual image URLs for rendering.)

Conclusion

Both 2-aminophenylboronic acid pinacol ester and MIDA boronates are invaluable reagents in the synthetic chemist's toolkit. Pinacol esters serve as robust, general-purpose reagents for a vast array of Suzuki-Miyaura cross-coupling reactions, particularly when the corresponding boronic acid is stable. However, for more challenging synthetic endeavors involving unstable boronic acids or for the strategic construction of complex molecules through iterative cross-coupling, MIDA boronates offer a superior solution. Their exceptional stability, coupled with the ability for controlled, slow release of the active boronic acid, opens up new avenues for molecular design and synthesis. The choice between these two classes of reagents should therefore be guided by the specific stability requirements of the boronic acid and the overall complexity of the synthetic route.

References

A Comparative Guide to Analytical Methods for Validating the Purity of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of purity for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a critical building block in pharmaceutical synthesis. The selection of an appropriate analytical method is paramount for ensuring the quality and consistency of this key starting material. This document outlines the performance of various techniques, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific analytical needs.

A primary challenge in the analysis of pinacol boronate esters, such as the title compound, is their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid. This instability necessitates careful consideration of sample preparation and analytical conditions to ensure accurate purity assessment.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the most common analytical methods used for the purity determination of this compound and related boronic acid pinacol esters.

Analytical MethodPrincipleTypical Column/SystemKey AdvantagesKey LimitationsIllustrative LODIllustrative LOQ
Reversed-Phase HPLC (RP-HPLC) Chromatographic separation based on polarityWaters XTerra MS C18 or other low-silanol activity columnsHigh sensitivity, high throughput, widely availableProne to on-column hydrolysis of the analyte~0.01%~0.03%
Quantitative NMR (qNMR) Absolute quantification based on the relationship between signal intensity and the number of nuclei400 MHz or higher NMR spectrometerPrimary analytical method, high accuracy and precision, no need for a specific reference standard of the analyteLower sensitivity than HPLC, potential for signal overlap~0.1%~0.3%[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) Chromatographic separation of polar compoundsBare silica or bonded polar stationary phasesAvoids on-column hydrolysis, good for polar analytes and impuritiesCan have longer equilibration times, may require MS detection for some analytesNot specifiedNot specified
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysisAgilent HP-5MS or similarHigh sensitivity and specificity for volatile impuritiesNot suitable for the non-volatile analyte and its main hydrolysis productAnalyte dependentAnalyte dependent

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is optimized to minimize the on-column hydrolysis of the boronic ester.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Waters XTerra MS C18 (4.6 x 150 mm, 3.5 µm) or a similar column with low silanol activity.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • Start with a high percentage of acetonitrile (e.g., 70-80% B) and gradually decrease to elute more polar impurities. A typical gradient might be 70% B to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Sample Diluent: Acetonitrile. It is crucial to use an aprotic solvent to prevent hydrolysis of the sample before injection.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute purity value without the need for a specific reference standard of the analyte.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic anhydride or 1,4-dinitrobenzene.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation.[1]

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250 for the signals being integrated.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is an excellent alternative to RP-HPLC for preventing on-column hydrolysis.

  • Instrumentation: HPLC or UHPLC system, preferably with a mass spectrometer (MS) detector for enhanced specificity.

  • Column: A polar stationary phase column, such as a bare silica or an amide-bonded phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Acetonitrile with 0.1% formic acid

    • B: Water with 0.1% formic acid

  • Gradient: Start with a very high percentage of organic solvent (e.g., 95% A) and run a gradient to a lower percentage (e.g., 50% A) to elute the polar compounds.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm or MS detection.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is best suited for the analysis of potential volatile impurities in the sample.

  • Instrumentation: GC system with a mass spectrometer detector.

  • Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or perform headspace analysis for very volatile impurities.

Visualization of Analytical Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic/Spectroscopic Analysis cluster_data_processing Data Processing and Purity Calculation weigh Weigh Sample dissolve Dissolve in Appropriate Diluent weigh->dissolve hplc RP-HPLC / HILIC Injection dissolve->hplc For HPLC/HILIC gc GC-MS Injection dissolve->gc For GC-MS nmr qNMR Acquisition dissolve->nmr For qNMR integrate_hplc Integrate Chromatographic Peaks hplc->integrate_hplc calculate Calculate Purity gc->calculate Impurity Identification integrate_nmr Integrate NMR Signals nmr->integrate_nmr integrate_hplc->calculate integrate_nmr->calculate report report calculate->report Final Report

Caption: General experimental workflow for purity validation.

method_selection start Purity Analysis of 2-Aminophenylboronic Acid Pinacol Ester q1 Need for absolute quantification without a specific standard? start->q1 q2 Primary concern is trace impurities (<0.1%)? q1->q2 No r_qnmr Use qNMR q1->r_qnmr Yes q3 Concerned about on-column hydrolysis? q2->q3 No r_hplc Use RP-HPLC (with low-silanol column) q2->r_hplc Yes q4 Analyzing for volatile process impurities? q3->q4 No r_hilic Use HILIC q3->r_hilic Yes q4->r_hplc No r_gcms Use GC-MS q4->r_gcms Yes

Caption: Logical framework for selecting an analytical method.

References

A Comparative Guide to Byproduct Quantification in Reactions with 2-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the construction of complex molecules via cross-coupling reactions, the choice of reagents is paramount to ensuring high yields and purity of the final product. 2-Aminophenylboronic acid pinacol ester is a widely utilized building block in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. However, the formation of byproducts can complicate purification and reduce overall efficiency. This guide provides a comparative analysis of byproduct formation in reactions involving 2-aminophenylboronic acid pinacol ester and its alternatives, supported by experimental data and detailed protocols.

Understanding Byproduct Formation

In reactions involving 2-aminophenylboronic acid pinacol ester, two primary types of byproducts are commonly observed:

  • Hydrolysis Products: The pinacol ester is susceptible to hydrolysis, yielding the corresponding 2-aminophenylboronic acid. This can occur during the reaction, workup, or even during analysis, posing a significant challenge for accurate quantification.

  • Homocoupling Products: Dimerization of the boronic acid or its ester can lead to the formation of a biaryl byproduct. This is often promoted by the presence of oxygen and can be a significant side reaction in Suzuki-Miyaura couplings.

The stability of the boronic acid derivative is a critical factor influencing the extent of byproduct formation. While pinacol esters offer improved stability over free boronic acids, they are not immune to degradation. An increasingly popular alternative, N-methyliminodiacetic acid (MIDA) boronate esters, exhibit enhanced stability due to the tetracoordinate boron center, which can lead to cleaner reactions and higher yields.

Quantitative Comparison of Byproducts

The following table summarizes the expected performance differences based on the known chemical properties and available data for analogous systems.

Feature2-Aminophenylboronic Acid Pinacol Ester2-Aminophenylboronic Acid MIDA Ester
Stability Moderate; susceptible to hydrolysis.High; significantly more stable to air and moisture.
Hydrolysis Byproduct 2-Aminophenylboronic acid formation is a common issue.Minimal hydrolysis under typical reaction and purification conditions.
Homocoupling Byproduct Can be a significant byproduct, especially with inefficient catalysts or the presence of oxygen.Generally lower propensity for homocoupling due to controlled release of the boronic acid.
Reaction Rate Generally faster due to the higher reactivity of the sp2-hybridized boron.Slower, as the boronic acid must be released from the MIDA ligand prior to transmetalation.
Purification Can be challenging due to the presence of polar byproducts.Often simpler due to cleaner reaction profiles.

Experimental Protocols

To accurately quantify byproducts, meticulous experimental design and analytical methodology are crucial. The following protocols provide a framework for a Suzuki-Miyaura coupling reaction and the subsequent analysis of byproducts.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Aminophenylboronic Acid Pinacol Ester with 4-Bromoanisole

Materials:

  • 2-Aminophenylboronic acid pinacol ester (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • To an oven-dried Schlenk tube, add 2-aminophenylboronic acid pinacol ester, 4-bromoanisole, potassium phosphate, and a magnetic stir bar.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in 1 mL of dioxane.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add the dioxane and water to the Schlenk tube, followed by the catalyst premix via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for the desired reaction time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add a known amount of internal standard.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then ready for analysis by HPLC-UV or GC-MS for the quantification of products and byproducts.

Analytical Protocol: Quantification of Byproducts by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18) to minimize on-column hydrolysis.[1]

Mobile Phase:

  • A gradient of acetonitrile and water. To minimize hydrolysis, avoid acidic modifiers if possible. A neutral or slightly basic mobile phase may be beneficial.

Sample Preparation:

  • Dissolve a known weight of the crude reaction mixture in a suitable aprotic solvent like acetonitrile to a known volume. Aprotic diluents are crucial to prevent hydrolysis of the pinacol ester before injection.

Quantification:

  • Generate calibration curves for the desired product, 2-aminophenylboronic acid, and the homocoupling product (if an authentic sample is available) using a series of standard solutions of known concentrations.

  • Inject the sample of the crude reaction mixture.

  • Identify and integrate the peaks corresponding to the product and byproducts.

  • Calculate the concentration and subsequently the amount of each component in the reaction mixture based on the calibration curves.

Visualizing Reaction and Byproduct Pathways

The following diagrams illustrate the key chemical transformations and analytical workflow.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Conditions 2-Aminophenylboronic acid pinacol ester 2-Aminophenylboronic acid pinacol ester Desired Cross-Coupled Product Desired Cross-Coupled Product 2-Aminophenylboronic acid pinacol ester->Desired Cross-Coupled Product Byproducts Byproducts 2-Aminophenylboronic acid pinacol ester->Byproducts Side Reactions Aryl Halide Aryl Halide Aryl Halide->Desired Cross-Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Desired Cross-Coupled Product Catalytic Cycle Base Base Base->Desired Cross-Coupled Product

Caption: Suzuki-Miyaura reaction pathway.

Byproduct_Formation 2-Aminophenylboronic acid pinacol ester 2-Aminophenylboronic acid pinacol ester Hydrolysis Hydrolysis 2-Aminophenylboronic acid pinacol ester->Hydrolysis Homocoupling Homocoupling 2-Aminophenylboronic acid pinacol ester->Homocoupling 2-Aminophenylboronic acid 2-Aminophenylboronic acid Hydrolysis->2-Aminophenylboronic acid + H2O Biaryl Homocoupling Product Biaryl Homocoupling Product Homocoupling->Biaryl Homocoupling Product [Pd], O2

Caption: Major byproduct formation pathways.

Analytical_Workflow Crude Reaction Mixture Crude Reaction Mixture Sample Preparation Sample Preparation Crude Reaction Mixture->Sample Preparation Dissolve in aprotic solvent, add internal standard HPLC-UV Analysis HPLC-UV Analysis Sample Preparation->HPLC-UV Analysis Inject onto low silanol activity C18 column Data Processing Data Processing HPLC-UV Analysis->Data Processing Integrate peaks, use calibration curves Quantitative Results Quantitative Results Data Processing->Quantitative Results % Yield of Product, % Byproducts

Caption: Workflow for byproduct quantification.

Conclusion

The quantification of byproducts in reactions with 2-aminophenylboronic acid pinacol ester is essential for optimizing reaction conditions and ensuring the purity of the desired products. While pinacol esters are valuable reagents, their susceptibility to hydrolysis and homocoupling necessitates careful consideration of reaction parameters and analytical methods. The use of more stable alternatives, such as MIDA boronate esters, can significantly mitigate byproduct formation, leading to cleaner reactions and more efficient syntheses. By employing robust experimental and analytical protocols, researchers can accurately quantify byproducts and make informed decisions in the selection of reagents for their synthetic endeavors.

References

A Comparative Benchmarking Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its Isomeric and Functional Alternatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a key building block in modern synthetic chemistry, against its positional isomers and other commonly employed boronic esters. The focus is on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. This analysis is supported by available experimental data and detailed reaction protocols to aid in the selection of the most suitable reagent for specific research and development applications.

Executive Summary

This compound, also known as 2-aminophenylboronic acid pinacol ester, is a valuable reagent for introducing the 2-aminophenyl moiety in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it a preferred choice over the corresponding free boronic acid. However, the performance of this reagent can be influenced by steric and electronic factors, making a comparison with its isomers and other boronic esters crucial for optimizing synthetic strategies.

Generally, boronic esters, such as the pinacol esters, offer enhanced stability compared to their corresponding boronic acids, which are prone to decomposition.[1][2] This increased stability allows for easier purification and prolonged storage.[1] When considering the positional isomers of aminophenylboronic acid pinacol esters, a general trend in reactivity is observed, primarily governed by steric hindrance.

Quantitative Performance Comparison

The following table summarizes representative data for Suzuki-Miyaura couplings of aminophenylboronic acid pinacol esters and a comparison with an alternative boronic ester. It is important to note that the reaction conditions may vary between different literature sources, and thus the yields are indicative of general performance rather than a direct, controlled comparison.

Boronic EsterCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~70-80[3][4]
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004>90[3][5]
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O2>95*[3][5]
3,4-Dichlorophenylboronic acid neopentyl glycol ester 2-Aniline derivativePd-P(t-Bu)₃-G3TMSOKTHF23398[6]

*Yields are estimated based on trends reported for analogous substituted boronic acids and may vary depending on the specific aryl halide and precise reaction conditions.

Key Performance Factors

Several factors influence the performance of boronic esters in Suzuki-Miyaura reactions:

  • Steric Hindrance: As evidenced by the general reactivity trend, substituents in the ortho position can significantly decrease reaction rates and yields due to steric clash around the boron center, which hinders its approach to the palladium complex during transmetalation.[3]

  • Electronic Effects: The electron-donating nature of the amino group can influence the nucleophilicity of the aryl group being transferred. However, in the case of positional isomers, steric effects are often the dominant differentiating factor.

  • Stability of the Boronic Ester: Pinacol esters are widely used due to their excellent stability compared to free boronic acids and many other boronic esters.[1] This stability minimizes decomposition during storage and the reaction itself, leading to more reproducible results. Neopentyl glycol boronic esters have also been shown to exhibit high stability and, in some cases, greater reactivity than their pinacol counterparts.[7]

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and must be optimized for each specific substrate combination. For instance, bulky phosphine ligands are often employed to promote the coupling of sterically hindered substrates.[5]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aminophenylboronic acid pinacol ester.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equiv), the aminophenylboronic acid pinacol ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF, often with a small amount of water) and the base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2-3 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition + Ar¹-X pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation + [Ar²-B(OR)₂]⁻ pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar¹-Ar² reductive_elimination->product boronate Ar²-B(OR)₂ base Base boronate->base activated_boronate [Ar²-B(OR)₂(Base)]⁻ base->activated_boronate activated_boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Dry Reaction Vessel (Inert Atmosphere) reagents Add: - Aryl Halide - Boronic Ester - Pd Catalyst - Ligand start->reagents solvent_base Add Degassed Solvent and Base reagents->solvent_base reaction Heat and Stir (Monitor Progress) solvent_base->reaction workup Cool, Dilute, and Wash reaction->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Reactivity_Comparison cluster_isomers Reactivity of Aminophenylboronic Acid Pinacol Esters para para-isomer (High Reactivity) meta meta-isomer (Good Reactivity) para->meta > ortho ortho-isomer (Lower Reactivity due to Steric Hindrance) meta->ortho >>

Caption: General reactivity trend of positional isomers in Suzuki-Miyaura coupling.

References

Spectroscopic Analysis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic methods for the characterization of transient intermediates in reactions involving 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Given the transient nature of many reaction intermediates, direct experimental data for this specific molecule is often inferred from mechanistic studies on analogous arylboronic acid pinacol esters. This document synthesizes findings from such studies, particularly focusing on the widely used Chan-Lam amination and Suzuki-Miyaura cross-coupling reactions.

Overview of Key Reaction Intermediates and Their Spectroscopic Probes

Reactions of this compound, a key building block in medicinal chemistry, proceed through several key intermediate species. The identification and characterization of these intermediates are crucial for reaction optimization and mechanistic understanding. The primary spectroscopic techniques for in situ monitoring include Nuclear Magnetic Resonance (NMR), particularly ¹H and ¹¹B NMR, and Mass Spectrometry (MS). Infrared (IR) spectroscopy can also provide valuable information about changes in bonding.

Chan-Lam Amination Intermediates

The Chan-Lam amination is a copper-catalyzed C-N bond formation reaction. Mechanistic studies on related arylboronic esters have identified key copper-containing intermediates. A combination of spectroscopy, crystallography, and computational modeling has been instrumental in elucidating the reaction pathway.[1][2]

Key Intermediates:

  • Copper(II)-Amine Complex: Formed by the coordination of the amine to the copper(II) catalyst.

  • Copper(II)-Boronic Ester Complex: An intermediate where the boronic ester coordinates to the copper center.

  • Tricoordinate Copper(III) Intermediate: A proposed key species leading to reductive elimination.

  • Off-Cycle Inhibitory Species: Pinacol, a byproduct, can form stable complexes with Cu(II), inhibiting the catalytic cycle.[1]

Suzuki-Miyaura Cross-Coupling Intermediates

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling for C-C bond formation. The catalytic cycle involves several palladium-containing intermediates.

Key Intermediates:

  • Oxidative Addition Adduct: Formed from the reaction of the palladium(0) catalyst with an aryl halide.

  • Transmetalation Intermediate: Involves the transfer of the aryl group from the boron atom to the palladium center.

  • Reductive Elimination Precursor: A palladium(II) species from which the new C-C bond is formed.

Comparative Spectroscopic Data of Reaction Intermediates

Direct spectroscopic data for the intermediates of this compound are scarce due to their short lifetimes. The following tables summarize expected spectroscopic characteristics based on data from analogous systems and computational predictions.

Table 1: Predicted ¹H NMR and ¹¹B NMR Signatures of Key Intermediates

Intermediate TypeKey Structural FeaturesExpected ¹H NMR Chemical Shift (δ, ppm)Expected ¹¹B NMR Chemical Shift (δ, ppm)
Starting Material 2-(C₆H₄NH₂)-B(pin)Aromatic protons: ~6.5-7.5 ppm; -NH₂ protons: ~3.5-4.5 ppm; Pinacol methyls: ~1.3 ppm~30-34 ppm (trigonal boron)
Amine-Coordinated Boronate Lewis acid-base adductDownfield shift of aromatic protons adjacent to the amino group; Broadening of -NH₂ signals~10-15 ppm (tetracoordinate boron)
Palladium-Aryl Complex (Suzuki) Aryl group bound to Pd(II)Significant downfield shift of the aromatic proton ortho to the palladium-carbon bondNo significant change expected from the unreacted boronic ester
Copper-Amine Complex (Chan-Lam) Paramagnetic Cu(II) centerSignificant broadening and shifting of proton signals, often beyond detection in standard NMRBroadening of the boron signal due to proximity to the paramagnetic center

Table 2: Expected Mass Spectrometry and IR Spectroscopy Features

Intermediate TypeExpected Mass Spectrometry (m/z)Key IR Vibrational Frequencies (cm⁻¹)
Starting Material [M+H]⁺ at ~220.15N-H stretch: ~3300-3500 cm⁻¹; B-O stretch: ~1350-1380 cm⁻¹
Oxidative Addition Adduct (Suzuki) [Ar-Pd-X+L]⁺ (L=ligand, X=halide)C-Pd stretch (far-IR): ~400-500 cm⁻¹
Homocoupling Side-Product [M+H]⁺ of the biaryl productDisappearance of B-O stretch; Appearance of new C-C aromatic skeletal vibrations

Experimental Protocols for In Situ Spectroscopic Analysis

In Situ NMR Reaction Monitoring

This protocol is adapted for monitoring the progress of a reaction involving a pinacol arylboronic ester.[3]

Objective: To obtain real-time kinetic data and identify reaction intermediates.

Instrumentation: Benchtop or high-field NMR spectrometer equipped with a flow cell.

Procedure:

  • Set up the reaction in a vessel with an outlet and inlet for a closed-loop sample transfer system.

  • Incorporate an appropriate filter (e.g., HPLC solvent inlet filter) at the intake of the transfer tubing to prevent solids from entering the NMR flow cell.[3]

  • Dissolve the reactants, including this compound, catalyst, and other reagents, in a deuterated solvent.

  • Circulate the reaction mixture continuously through the NMR spectrometer's flow cell using a peristaltic or syringe pump.

  • Acquire a series of ¹H and/or ¹¹B NMR spectra at regular time intervals.

  • Use appropriate solvent suppression techniques if necessary.

  • Process the spectra to obtain concentration versus time profiles for reactants, products, and any observable intermediates.[3]

High-Throughput Reaction Screening with Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

This protocol is suitable for the rapid screening of reaction conditions and identification of products and key intermediates.

Objective: To rapidly assess the impact of different reagents, catalysts, and conditions on the reaction outcome.

Instrumentation: A mass spectrometer equipped with a DESI source and a high-throughput screening platform.

Procedure:

  • Prepare an array of reaction mixtures in a multi-well plate, varying one or more components (e.g., catalyst, base, solvent).

  • Use an automated system to introduce a small aliquot of each reaction mixture into the DESI-MS system.

  • The DESI source generates microdroplets where reaction acceleration can occur, allowing for rapid analysis.

  • Acquire mass spectra for each reaction mixture, identifying the m/z values of reactants, products, and potential intermediates.

  • Visualize the results as product ion images to quickly identify optimal reaction conditions.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a generalized reaction pathway for the Chan-Lam amination and a typical experimental workflow for in situ NMR monitoring.

Chan_Lam_Pathway cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Cu(II)_precatalyst Cu(II)_precatalyst Active_Cu(II) Active_Cu(II) Cu(II)_precatalyst->Active_Cu(II) Ligand Exchange Amine_Coordination Cu(II)-Amine Complex Active_Cu(II)->Amine_Coordination + Amine Boronic_Ester_Coordination Cu(II)-Boronic Ester Complex Amine_Coordination->Boronic_Ester_Coordination + Boronic Ester Reductive_Elimination Cu(III) Intermediate & Reductive Elimination Boronic_Ester_Coordination->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Forms C-N bond Product_Release->Active_Cu(II) Re-oxidation (if necessary) Final_Product Final_Product Product_Release->Final_Product

Caption: Generalized catalytic cycle for the Chan-Lam amination.

InSitu_NMR_Workflow Start Start Reaction_Setup Prepare reaction mixture in vessel Start->Reaction_Setup System_Assembly Assemble closed-loop system with NMR flow cell Reaction_Setup->System_Assembly Data_Acquisition Start circulation and acquire time-resolved spectra (¹H, ¹¹B NMR) System_Assembly->Data_Acquisition Data_Processing Process spectra and integrate peaks of interest Data_Acquisition->Data_Processing Kinetic_Analysis Plot concentration vs. time for reactants, products, and intermediates Data_Processing->Kinetic_Analysis End End Kinetic_Analysis->End

Caption: Experimental workflow for in situ NMR reaction monitoring.

Conclusion

The spectroscopic analysis of reaction intermediates of this compound relies heavily on in situ monitoring techniques and comparison with data from analogous systems. While direct observation of these transient species is challenging, a combination of NMR, MS, and computational modeling provides a powerful toolkit for elucidating reaction mechanisms. The protocols and expected spectroscopic signatures outlined in this guide serve as a valuable resource for researchers working to optimize reactions involving this important synthetic building block. Further research focusing on the direct spectroscopic characterization of these intermediates will undoubtedly contribute to the development of more efficient and selective synthetic methodologies.

References

A Comparative Guide to the Kinetic Performance of 2-Aminophenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid derivative is a critical parameter that significantly influences reaction efficiency, yield, and kinetics. This guide provides an objective comparison of the anticipated kinetic performance of 2-aminophenylboronic acid pinacol ester in Suzuki-Miyaura coupling reactions against other relevant boronic acid derivatives. The insights presented are supported by experimental data from related systems and established mechanistic principles.

Performance Comparison: The Influence of the Ortho-Amino Group and Pinacol Ester on Reaction Kinetics

The kinetic profile of a Suzuki-Miyaura coupling reaction is primarily dictated by the electronic and steric properties of the substituents on the phenylboronic acid. In the case of 2-aminophenylboronic acid pinacol ester, both the ortho-amino group and the pinacol ester moiety exert significant influence on the key steps of the catalytic cycle, namely transmetalation and reductive elimination.

Electronic Effects: The amino group at the ortho position is a strong electron-donating group. Generally, electron-donating groups on the arylboronic acid can increase the nucleophilicity of the aryl group being transferred, which may accelerate the transmetalation step.[1]

Steric Effects: The presence of a substituent at the ortho position introduces steric hindrance around the boron center. This steric bulk can impede the approach of the boronic acid to the palladium complex, thereby slowing down the rate of transmetalation. This effect is often significant and can override electronic effects.

The Role of the Pinacol Ester: Boronic acids are generally more reactive than their corresponding pinacol esters.[2] The pinacol ester group is sterically more demanding than the dihydroxyl group of the boronic acid, which can further hinder the transmetalation step. Kinetic studies have shown that the use of a pinacol ester can lead to a significantly slower reaction compared to the corresponding boronic acid.[2] For instance, in the coupling of a 4-fluorophenylboron derivative, the pinacol ester was found to be less reactive than the parent boronic acid.[2]

Quantitative Kinetic Data Comparison

Boron ReagentRate Constant (k, s⁻¹)Relative RateConditionsReference
4-Fluorophenylboronic Acid5.78 ± 0.13 × 10⁻⁴1.00THF, -30 °C[2]
4-Fluorophenylboronic Acid Pinacol EsterSlower, sigmoidal kinetics< 1.00THF, -30 °C[2]

The data clearly indicates a decreased reaction rate when a pinacol ester is used in place of a boronic acid. For 2-aminophenylboronic acid pinacol ester, it is anticipated that the steric hindrance from both the ortho-amino group and the pinacol ester would lead to a significantly slower reaction rate compared to unsubstituted phenylboronic acid. While the electron-donating nature of the amino group might offer some rate enhancement, the steric impediment is likely to be the dominant factor.

Experimental Protocols for Kinetic Studies

To conduct a thorough kinetic analysis of a Suzuki-Miyaura reaction involving 2-aminophenylboronic acid pinacol ester, a well-designed experimental protocol is essential. The following provides detailed methodologies for monitoring the reaction progress and determining key kinetic parameters using common analytical techniques.

General Reaction Setup:

  • Reagents and Glassware: All glassware should be oven-dried and cooled under an inert atmosphere. Solvents should be anhydrous and degassed. The palladium catalyst, ligand, base, aryl halide, and boronic ester should be of high purity.

  • Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the catalyst and other reagents.

  • Procedure: To a Schlenk flask containing a magnetic stir bar, add the palladium catalyst, ligand, and base. Evacuate and backfill the flask with an inert gas three times. Add the aryl halide and 2-aminophenylboronic acid pinacol ester, followed by the degassed solvent. Place the flask in a pre-heated oil bath at the desired temperature and start stirring.

Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a known amount of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate) to stop the reaction.

  • Analysis: Inject the quenched sample into the GC-MS. The conversion of the starting material and the formation of the product can be quantified by comparing the peak areas of the analytes to that of the internal standard.

Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • In-situ Monitoring: The reaction can be carried out directly in an NMR tube. The reactants are mixed in a deuterated solvent, and the NMR spectra are acquired at regular intervals. This method allows for real-time monitoring without the need for sampling and quenching.

  • Ex-situ Monitoring: Alternatively, aliquots can be taken from the reaction mixture at different time points, quenched, and then analyzed by NMR. An internal standard with a distinct signal can be added for quantitative analysis.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdOB Ar-Pd(II)-OR'(L_n) ArPdX->ArPdOB Ligand Exchange ArArPd Ar-Pd(II)-Ar'(L_n) ArPdOB->ArArPd Transmetalation ArArPd->Pd0 Reductive Elimination Product Ar-Ar' ArArPd->Product ArX Ar-X ArX->ArPdX ArB Ar'-B(OR)₂ ArB->ArPdOB Base Base (e.g., K₂CO₃) Base->ArPdOB

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Yield Analysis of Boronic Esters in Biaryl Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the construction of biaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] The choice of the organoboron reagent is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. While boronic acids have been traditionally employed, their inherent instability can sometimes be a limiting factor.[1][3] This has led to the widespread adoption of more stable boronic esters. This guide provides a comparative analysis of the performance of commonly used boronic esters—pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA)—in biaryl synthesis, supported by experimental data and detailed protocols.

Executive Summary: The Stability-Reactivity Trade-off

The selection of a boronic ester often represents a balance between stability and reactivity. Pinacol boronic esters are widely used due to their general stability, ease of preparation, and compatibility with a broad range of reaction conditions.[4][5][6] Neopentyl glycol boronic esters are also recognized for their stability, sometimes proving more robust to chromatography than other esters.[7] MIDA boronates, on the other hand, offer exceptional stability, allowing for their use in complex, multi-step syntheses where the boronic acid moiety needs to be protected until the desired coupling step.[7][8] This enhanced stability, however, necessitates a deprotection step to release the active boronic acid for the cross-coupling to proceed.[8]

Comparative Performance and Yield Analysis

The choice of boronic ester can have a significant impact on the yield of biaryl products. The following table summarizes a comparison of yields and performance characteristics based on available data. It is important to note that a direct head-to-head yield comparison for a single biaryl synthesis under identical conditions across all three ester types is not extensively documented in a single source. The data presented is a composite from various studies and should be considered in the context of the specific reactions and conditions reported.

Boronic EsterKey CharacteristicsReported Yields/Performance
Pinacol (Pin) - Good balance of stability and reactivity[7]- Generally stable to chromatography[4][9]- Widely commercially available- Can be used as replacements for unstable boronic acids, providing good to excellent yields[4]- In a Suzuki-Miyaura polymerization, produced lower molecular weight polymers in reduced yield compared to the MIDA ester under identical conditions[10][11]
Neopentyl Glycol - Similar stability to pinacol esters[4]- Can be more stable to chromatography than many other boronic esters[7]- May exhibit greater reactivity than pinacol esters in some cases[4]- In a nickel-catalyzed Suzuki-Miyaura coupling competition experiment, the neopentyl derivative was consumed more than the corresponding pinacol ester, implying greater reactivity[4]- Use with TMSOK as a base in ethereal solvents has been shown to decrease reaction times and improve isolated product yields in certain cases[12]
MIDA - Exceptionally stable crystalline solids[7][8]- Compatible with chromatography[1]- Requires a deprotection step (hydrolysis) for cross-coupling[8]- Ideal for iterative cross-coupling and synthesis with unstable boronic acids[8]- In a Suzuki-Miyaura polymerization, a thienyl MIDA boronate ester monomer resulted in higher molecular weight polymers and excellent isolated yields (up to 94%) compared to its pinacol ester counterpart[10][11]- The slow release of the boronic acid can be advantageous for sensitive substrates[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions may require optimization for different substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl Halide (1.0 equivalent)

  • Boronic Ester (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., Dioxane, Toluene, THF, DMF, often with a small amount of water)

Reaction Setup:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, the boronic ester, and the base.

  • The vessel is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • The palladium catalyst is added under a positive pressure of the inert gas.

  • The degassed solvent system is then added via syringe.

Reaction Execution:

  • The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to 100 °C) and monitored by an appropriate technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, the reaction is cooled to room temperature.

Work-up and Purification:

  • The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Specific Considerations for MIDA Boronates: For MIDA boronates, the reaction conditions need to facilitate the in-situ hydrolysis of the MIDA group to release the active boronic acid. This is typically achieved by using an aqueous base solution (e.g., aqueous K₃PO₄). The number of equivalents of base and the volume of water can be critical for the success of the reaction and may require careful optimization.[10]

Visualizing the Workflow and Selection Logic

To further clarify the experimental process and the decision-making involved in selecting a boronic ester, the following diagrams are provided.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Ester, & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat_stir Heat and Stir solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify biaryl_product biaryl_product purify->biaryl_product Isolated Biaryl Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Boronic_Ester_Selection Decision Logic for Boronic Ester Selection start Start: Need for Biaryl Synthesis boronic_acid_stability Is the corresponding boronic acid stable? start->boronic_acid_stability synthetic_complexity Is the synthesis a multi-step/iterative process? boronic_acid_stability->synthetic_complexity No use_pinacol_neopentyl Use Pinacol or Neopentyl Glycol Boronic Ester boronic_acid_stability->use_pinacol_neopentyl Yes synthetic_complexity->use_pinacol_neopentyl No use_mida Use MIDA Boronate synthetic_complexity->use_mida Yes consider_reactivity Consider Neopentyl for potentially higher reactivity use_pinacol_neopentyl->consider_reactivity

Caption: A decision tree for selecting the appropriate boronic ester.

Conclusion

The choice between pinacol, neopentyl glycol, and MIDA boronic esters is contingent upon the specific requirements of the synthetic target. Pinacol and neopentyl glycol esters offer a reliable and straightforward approach for many biaryl syntheses, providing a good compromise between stability and reactivity. For more complex synthetic endeavors, particularly those involving unstable boronic acids or requiring iterative cross-coupling strategies, the superior stability of MIDA boronates makes them an invaluable tool, often leading to improved yields and cleaner reaction profiles despite the need for a dedicated deprotection step. As with any synthetic method, empirical optimization of reaction conditions is paramount to achieving the highest possible yields.

References

Safety Operating Guide

Safe Disposal of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a common reagent in organic synthesis. Adherence to these procedures is critical for minimizing risks.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to handle this compound and its associated waste with the appropriate Personal Protective Equipment (PPE). All handling of this compound should occur within a certified chemical fume hood to mitigate inhalation risks.[1][2]

This chemical is classified as hazardous, causing skin and eye irritation, and may lead to respiratory irritation.[2][3][4][5][6] Therefore, under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][2]

Recommended Personal Protective Equipment
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Nitrile or neoprene chemical-resistant gloves. Double gloving may be considered.[1][2]
Body Protection A fully fastened lab coat that covers the arms.[1][2]
Footwear Closed-toe shoes.[1]
Respiratory A dust mask (type N95 or equivalent) should be used when handling the powder form.[4]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous waste.[1][7] Disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][8]

  • Waste Segregation and Collection :

    • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

    • Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]

  • Solid Waste Disposal :

    • Contaminated solid materials such as gloves, bench paper, and disposable labware should be collected in a designated solid hazardous waste container.[1]

  • Liquid Waste Disposal :

    • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Spill Management :

    • In the event of a spill, prevent further leakage if it is safe to do so.[2]

    • Sweep up the solid material or absorb liquids with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, labeled container for disposal.[2][3]

  • Decontamination of Glassware :

    • Initial Rinse : Rinse contaminated glassware with a suitable organic solvent to remove the bulk of the residue. This rinsate must be collected as liquid hazardous waste.

    • Secondary Decontamination : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must also be collected as liquid hazardous waste.[1]

    • Final Rinse : After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[1]

    • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

  • Waste Storage and Pickup :

    • Store all sealed and properly labeled waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]

Disposal Workflow

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Generate Waste (Solid or Liquid) D Solid Waste C->D Is waste solid? E Liquid Waste C->E Is waste liquid? F Collect in Labeled Solid Hazardous Waste Container D->F G Collect in Labeled Liquid Hazardous Waste Container E->G H Store in Satellite Accumulation Area F->H G->H I Arrange for Pickup by EHS/Approved Waste Contractor H->I

Caption: Disposal workflow for this compound.

Experimental Protocols for Disposal

Specific experimental protocols for the neutralization of this compound in a standard laboratory setting are not recommended.[7] The potential for unknown reactions and the emphasis on professional hazardous waste management make neutralization by laboratory personnel a risky endeavor.[7] Any such procedure would require explicit approval from your institution's EHS department.[7] The most prudent and recommended course of action is to treat all waste containing this compound as hazardous and dispose of it through official channels.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.